molecular formula C10H12FNO B7978791 6-Fluoro-8-methylchroman-4-amine

6-Fluoro-8-methylchroman-4-amine

Cat. No.: B7978791
M. Wt: 181.21 g/mol
InChI Key: LQYPVZGJJRSKMC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Fluoro-8-methylchroman-4-amine is a useful research compound. Its molecular formula is C10H12FNO and its molecular weight is 181.21 g/mol. The purity is usually 95%.
BenchChem offers high-quality 6-Fluoro-8-methylchroman-4-amine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 6-Fluoro-8-methylchroman-4-amine including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

6-fluoro-8-methyl-3,4-dihydro-2H-chromen-4-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12FNO/c1-6-4-7(11)5-8-9(12)2-3-13-10(6)8/h4-5,9H,2-3,12H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LQYPVZGJJRSKMC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC2=C1OCCC2N)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12FNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

181.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

In-Depth Technical Guide: Physicochemical Profiling, Synthesis, and Applications of 6-Fluoro-8-methylchroman-4-amine

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

6-Fluoro-8-methylchroman-4-amine (CAS 1273650-72-8) represents a highly specialized, privileged scaffold in modern medicinal chemistry[1]. By embedding a primary amine within a rigidified chroman ring system and strategically decorating it with fluorine and methyl groups, this molecule serves as a potent building block for developing central nervous system (CNS) therapeutics, ion channel modulators, and kinase inhibitors[2]. This whitepaper provides a comprehensive technical guide on its physicochemical properties, synthetic methodologies, and downstream applications, designed specifically for drug development professionals.

Physicochemical Profiling & Structural Rationale

The precise arrangement of functional groups on the chroman core is not arbitrary; it is a calculated design to optimize both pharmacokinetic (PK) and pharmacodynamic (PD) profiles during lead optimization.

Quantitative Data Summary

Table 1: Physicochemical Properties of 6-Fluoro-8-methylchroman-4-amine[1][3]

PropertyValue
IUPAC Name 6-Fluoro-8-methyl-3,4-dihydro-2H-1-benzopyran-4-amine
CAS Number 1273650-72-8
Molecular Formula C10H12FNO
Molecular Weight 181.21 g/mol
SMILES CC1=CC(F)=CC2=C1OCCC2N
Hydrogen Bond Donors 1 (-NH2)
Hydrogen Bond Acceptors 2 (N, O)
Topological Polar Surface Area (TPSA) ~35.2 Ų
Mechanistic Rationale for Structural Features
  • C6-Fluorination : The introduction of fluorine at the C6 position (para to the ether oxygen) is a classic metabolic blockade strategy. It prevents cytochrome P450-mediated aromatic oxidation, thereby increasing the biological half-life of the derivative. Furthermore, the electron-withdrawing nature of fluorine modulates the pKa of the C4-amine, optimizing membrane permeability.

  • C8-Methylation : The methyl group at C8 provides critical steric bulk. This restricts the conformational flexibility of the dihydropyran ring, locking the molecule into a specific geometry that reduces the entropic penalty upon binding to target receptors.

  • Chroman-4-amine Core : Acts as a conformationally restricted bioisostere of phenylethylamine, a ubiquitous pharmacophore in neurotransmitters.

Synthetic Methodology & Reaction Mechanisms

To synthesize 6-Fluoro-8-methylchroman-4-amine with high fidelity, a reductive amination approach via an oxime intermediate is preferred[4]. This two-step protocol ensures high yields and minimizes the formation of secondary amine byproducts, acting as a self-validating synthetic system.

Step-by-Step Protocol: Oxime Condensation and Reduction

Phase 1: Oxime Condensation

  • Reagents : 6-Fluoro-8-methylchroman-4-one (1.0 eq), Hydroxylamine hydrochloride (1.5 eq), Pyridine (2.0 eq), Absolute Ethanol (0.5 M).

  • Procedure : Dissolve the chromanone in absolute ethanol. Add hydroxylamine hydrochloride followed by pyridine. Reflux the mixture at 80°C for 4 hours.

  • Causality : Pyridine is critical here; it acts as an acid scavenger to neutralize the HCl from hydroxylamine, liberating the free nucleophilic nitrogen. Simultaneously, it maintains a slightly acidic pH (~4-5) which is optimal for protonating the carbonyl oxygen, thereby accelerating nucleophilic attack.

  • Self-Validation : Monitor via TLC (Hexane:EtOAc 3:1). The oxime product will appear as a new, more polar spot. Complete consumption of the starting material validates the step.

Phase 2: Catalytic Hydrogenation

  • Reagents : 6-Fluoro-8-methylchroman-4-one oxime (1.0 eq), 10% Pd/C (0.1 eq by weight), Glacial Acetic Acid (solvent, 0.2 M).

  • Procedure : Dissolve the oxime in glacial acetic acid. Carefully add 10% Pd/C under an inert argon atmosphere. Purge the reaction vessel with H₂ gas and stir vigorously under a hydrogen balloon (1 atm) at room temperature for 12 hours.

  • Causality : The use of glacial acetic acid as the solvent is a strategic choice. As the primary amine is formed via the reduction of the C=N bond and cleavage of the N-O bond, the acetic acid immediately protonates it to form an ammonium salt. This prevents the newly formed primary amine from acting as a nucleophile and attacking unreacted oxime or imine intermediates, which would otherwise lead to unwanted secondary amine dimers.

  • Self-Validation : Filter the mixture through a Celite pad to remove Pd/C. Concentrate the filtrate and perform a Ninhydrin stain on a TLC plate; a deep purple color provides immediate visual confirmation of the primary amine.

Application in Medicinal Chemistry

Chroman-4-amines have been utilized as core scaffolds in an increasing number of recent drug discovery programs[2]. They are heavily utilized in the development of multi-ion channel blockers (such as NIP-142 for atrial fibrillation) and highly selective potassium channel (Kv1.5) antagonists[2]. The 6-Fluoro-8-methyl substitution pattern specifically enhances lipophilic efficiency (LipE), making it an ideal starting point for Structure-Activity Relationship (SAR) campaigns targeting the central nervous system.

Workflow Integration

The following diagram illustrates how this specific scaffold is integrated into an iterative drug discovery pipeline.

SAR_Workflow Scaffold 6-Fluoro-8-methylchroman-4-amine (Core Scaffold) Derivatization Amine Derivatization (Amidation / Alkylation) Scaffold->Derivatization Synthetic Expansion InVitro In Vitro Screening (Ion Channel / GPCR Assays) Derivatization->InVitro Library Generation SAR_Analysis SAR Analysis (Lipophilicity & Steric Fit) InVitro->SAR_Analysis Activity Data SAR_Analysis->Derivatization Feedback Loop LeadOpt Lead Optimization (Metabolic Stability & PK) SAR_Analysis->LeadOpt Hit Selection

Fig 1: SAR and lead optimization workflow for 6-Fluoro-8-methylchroman-4-amine derivatives.

Analytical Characterization & Validation

To ensure the scientific integrity of the synthesized batch prior to biological screening, the following analytical suite is mandatory:

  • ¹H NMR (400 MHz, DMSO-d6) : Look for a distinct singlet at ~2.1 ppm corresponding to the C8-methyl group. The C4-methine proton will appear as a multiplet at ~4.0 ppm, shifting downfield due to the adjacent amine. The C6-fluorine will cause splitting in the adjacent aromatic protons (C5 and C7), typically appearing as doublets of doublets (dd) with characteristic

    
     coupling constants (~8-10 Hz).
    
  • ¹⁹F NMR (376 MHz, DMSO-d6) : A single peak (multiplet) around -120 to -125 ppm confirms the presence of the aromatic fluorine.

  • LC-MS : ESI+ mode analysis must yield a base peak of m/z 182.2 [M+H]⁺, confirming the exact mass of the primary amine.

  • FT-IR : Sharp absorption bands at ~3350 cm⁻¹ and ~3280 cm⁻¹ indicate the primary N-H stretching vibrations, while a strong band at ~1200 cm⁻¹ confirms the C-F bond.

References

  • [2] Title: Visible-Light-Promoted Metal-Free Three-Component Reaction for the Synthesis of Sulfonated 4-Amino-chromans Source: Organic Letters - ACS Publications URL:[Link]

  • [4] Title: Highly Enantioselective Borane Reduction of Heteroaryl and Heterocyclic Ketoxime Ethers Catalyzed by Novel Spiroborate Ester Source: The Journal of Organic Chemistry - ACS Publications URL:[Link]

Sources

An In-depth Technical Guide to 6-Fluoro-8-methyl-3,4-dihydro-2H-1-benzopyran-4-amine: Synthesis, Characterization, and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This technical guide provides a comprehensive overview of the novel chemical entity 6-Fluoro-8-methyl-3,4-dihydro-2H-1-benzopyran-4-amine. As a currently uncharacterized molecule, this document leverages established chemical principles and data from structurally related compounds to project its physicochemical properties, delineate a plausible synthetic pathway, and predict its analytical characterization. Furthermore, we explore its potential pharmacological applications, particularly as a modulator of monoamine transporters, a class of targets with significant therapeutic relevance in neuropsychiatric disorders. This guide is intended for researchers and professionals in drug discovery and development, offering a robust scientific foundation for the future investigation of this and similar benzopyran derivatives.

Introduction and Rationale

The 3,4-dihydro-2H-1-benzopyran (chroman) scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. The incorporation of an amine at the 4-position has given rise to a class of molecules with significant pharmacological activity. Notably, substitutions on the aromatic ring, such as fluorine and methyl groups, can profoundly influence the pharmacokinetic and pharmacodynamic properties of these compounds. The strategic placement of a fluorine atom can enhance metabolic stability and binding affinity, while a methyl group can modulate lipophilicity and target selectivity.

The subject of this guide, 6-Fluoro-8-methyl-3,4-dihydro-2H-1-benzopyran-4-amine, represents a logical next step in the exploration of this chemical space. By combining these key structural features, we hypothesize a molecule with potential for novel therapeutic applications, particularly in the realm of central nervous system (CNS) disorders.

Predicted Physicochemical Properties

The physicochemical properties of a drug candidate are critical to its developability. Based on the constituent functional groups and the properties of analogous compounds, we predict the following characteristics for 6-Fluoro-8-methyl-3,4-dihydro-2H-1-benzopyran-4-amine.

PropertyPredicted ValueRationale
Molecular Formula C₁₀H₁₂FNOBased on the chemical structure.
Molecular Weight 181.21 g/mol Calculated from the molecular formula.
Appearance Colorless to pale yellow oil or solidAniline and its derivatives are often oily liquids that can darken upon exposure to air and light.[1][2]
Boiling Point >200 °CThe boiling point of aniline is 184 °C.[2][3] The larger benzopyran structure would increase this.
Melting Point Not readily predictableDependent on crystalline packing, which is difficult to forecast.
pKa (of the amine) ~4.5 - 5.0Aniline has a pKa of 4.63.[2] The electron-donating methyl group may slightly increase basicity, while the electron-withdrawing fluorine may slightly decrease it.
LogP 2.5 - 3.5The benzopyran core is lipophilic. The fluorine and methyl groups will increase lipophilicity, while the amine will contribute some polarity. 2-Fluorotoluene has a LogP of 2.9.[4]
Solubility Sparingly soluble in water; soluble in organic solvents.Similar to aniline, which is sparingly soluble in water but miscible with most organic solvents.[1][2]

Proposed Synthesis Pathway

The synthesis of 6-Fluoro-8-methyl-3,4-dihydro-2H-1-benzopyran-4-amine can be envisioned through a multi-step process, culminating in the reductive amination of a key chromanone intermediate. This proposed pathway is designed for efficiency and relies on well-established chemical transformations.

Synthesis Workflow Diagram

Synthesis_Workflow cluster_0 Step 1: Friedel-Crafts Acylation cluster_1 Step 2: Chromanone Formation cluster_2 Step 3: Reductive Amination A 3-Fluoro-5-methylphenol Propionic acid B 1-(4-Fluoro-2-hydroxy-6-methylphenyl)propan-1-one A->B Polyphosphoric acid, heat C 1-(4-Fluoro-2-hydroxy-6-methylphenyl)propan-1-one D 6-Fluoro-8-methyl-3,4-dihydro-2H-1-benzopyran-4-one C->D Paraformaldehyde, Piperidine, heat E 6-Fluoro-8-methyl-3,4-dihydro-2H-1-benzopyran-4-one F 6-Fluoro-8-methyl-3,4-dihydro-2H-1-benzopyran-4-amine E->F Ammonium acetate, NaBH₃CN, Methanol

Caption: Proposed three-step synthesis of the target compound.

Detailed Experimental Protocol

Step 1: Synthesis of 1-(4-Fluoro-2-hydroxy-6-methylphenyl)propan-1-one

  • To a stirred solution of 3-fluoro-5-methylphenol (1.0 eq) in polyphosphoric acid (10 vol), add propionic acid (1.2 eq) dropwise at room temperature.

  • Heat the reaction mixture to 80-90 °C and stir for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and pour it onto crushed ice with vigorous stirring.

  • Extract the aqueous layer with ethyl acetate (3 x 15 vol).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired acylated phenol.

Causality: The Friedel-Crafts acylation is a classic method for introducing a ketone onto an activated aromatic ring. Polyphosphoric acid serves as both the catalyst and solvent. The ortho-acylation is directed by the hydroxyl group.

Step 2: Synthesis of 6-Fluoro-8-methyl-3,4-dihydro-2H-1-benzopyran-4-one

  • To a solution of 1-(4-fluoro-2-hydroxy-6-methylphenyl)propan-1-one (1.0 eq) in a suitable solvent such as toluene, add paraformaldehyde (1.5 eq) and a catalytic amount of piperidine (0.1 eq).

  • Reflux the reaction mixture with a Dean-Stark apparatus to remove water for 12-18 hours.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Cool the reaction mixture, wash with 1M HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate in vacuo.

  • Purify the resulting chromanone by column chromatography.

Causality: This is a tandem Mannich reaction and intramolecular cyclization to form the chromanone ring. Piperidine acts as a base to generate the intermediate for the Mannich reaction.

Step 3: Synthesis of 6-Fluoro-8-methyl-3,4-dihydro-2H-1-benzopyran-4-amine

  • Dissolve the 6-fluoro-8-methyl-3,4-dihydro-2H-1-benzopyran-4-one (1.0 eq) in methanol.

  • Add ammonium acetate (10 eq) and sodium cyanoborohydride (1.5 eq) to the solution.

  • Stir the reaction mixture at room temperature for 24-48 hours. The formation of an intermediate imine is followed by its reduction.[5]

  • Quench the reaction by the slow addition of 1M HCl.

  • Make the solution basic with 2M NaOH and extract with dichloromethane (3 x 20 vol).

  • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the target amine. Further purification can be achieved by chromatography if necessary.

Causality: Reductive amination is a highly effective method for converting ketones to amines.[5] Sodium cyanoborohydride is a mild reducing agent that selectively reduces the iminium ion formed in situ over the starting ketone.

Predicted Analytical Characterization

The structural confirmation of the synthesized compound would rely on a combination of spectroscopic techniques.

TechniquePredicted Key Features
¹H NMR - Aromatic protons in the 6.5-7.5 ppm region, showing coupling to the fluorine atom. - A multiplet for the proton at C4 (the carbon bearing the amine). - Multiplets for the diastereotopic protons at C2 and C3. - A singlet for the methyl protons. - A broad singlet for the amine protons (exchangeable with D₂O).
¹³C NMR - Aromatic carbons in the 110-160 ppm range, with some showing C-F coupling. - A signal for the C4 carbon around 45-55 ppm. - Signals for the C2 and C3 carbons. - A signal for the methyl carbon.
¹⁹F NMR - A singlet or a multiplet (depending on proton coupling) in the typical range for an aryl fluoride. The chemical shift of fluorine is highly sensitive to its environment.[6][7]
Mass Spec (ESI-MS) - A prominent [M+H]⁺ ion at m/z 182.2. The presence of an odd number of nitrogen atoms results in an odd-numbered molecular ion in EI-MS.[8]
IR Spectroscopy - N-H stretching vibrations for the primary amine in the 3300-3500 cm⁻¹ region. - C-H stretching of the aromatic and aliphatic portions. - C=C stretching of the aromatic ring. - C-N and C-F stretching vibrations in the fingerprint region.

Potential Pharmacological Activity and Applications

The 4-amino-3,4-dihydro-2H-1-benzopyran scaffold is present in molecules that interact with monoamine transporters (MATs), which include the dopamine transporter (DAT), norepinephrine transporter (NET), and serotonin transporter (SERT).[9][10] These transporters are critical for regulating neurotransmitter levels in the synapse and are key targets for drugs treating depression, ADHD, and other neuropsychiatric conditions.[9][11]

The specific substitutions on our target molecule suggest a potential for interaction with these transporters:

  • The Benzopyran Core: Provides a rigid scaffold that can orient the amine group for optimal interaction with the transporter binding pocket.

  • The 4-Amino Group: A key pharmacophoric feature for many MAT ligands.

  • The 6-Fluoro and 8-Methyl Groups: These substitutions can modulate the electronic properties and lipophilicity of the molecule, potentially influencing its binding affinity and selectivity for different MATs.[12] For instance, electron-withdrawing groups can be important for activity in some series of benzopyran-based antihypertensive agents.[13][14]

Hypothesized Mechanism of Action

We hypothesize that 6-Fluoro-8-methyl-3,4-dihydro-2H-1-benzopyran-4-amine may act as a monoamine reuptake inhibitor or a releasing agent. Its activity profile (i.e., its potency and selectivity for DAT, NET, and SERT) would determine its therapeutic potential.

MoA_Hypothesis cluster_0 Presynaptic Neuron cluster_1 Synaptic Cleft cluster_2 Postsynaptic Neuron MAT Monoamine Transporter (DAT, NET, or SERT) Vesicle Neurotransmitter Vesicle NT Neurotransmitters (Dopamine, Norepinephrine, Serotonin) Vesicle->NT Release NT->MAT Reuptake Receptor Postsynaptic Receptors NT->Receptor Binding & Signaling Target_Compound 6-Fluoro-8-methyl-3,4-dihydro-2H-1-benzopyran-4-amine Target_Compound->MAT Inhibition

Caption: Hypothesized inhibition of monoamine reuptake.

Future Directions and Therapeutic Potential

Should this compound demonstrate potent and selective activity at one or more monoamine transporters, it could be a valuable lead for the development of novel therapeutics for:

  • Depression: If it selectively inhibits serotonin and/or norepinephrine reuptake.

  • Attention-Deficit/Hyperactivity Disorder (ADHD): If it primarily targets the dopamine and norepinephrine transporters.

  • Substance Use Disorders: As a potential replacement therapy or to manage withdrawal symptoms.

Further research would be required to establish its in vitro and in vivo pharmacological profile, including binding affinity, functional activity, metabolic stability, and safety.

Conclusion

While 6-Fluoro-8-methyl-3,4-dihydro-2H-1-benzopyran-4-amine remains a hypothetical molecule at present, this in-depth guide provides a solid and scientifically-grounded framework for its future synthesis and investigation. By leveraging our understanding of related chemical structures and reactions, we have outlined its likely properties, a viable synthetic route, and its potential as a pharmacologically active agent. This document serves as a testament to the power of predictive chemistry in guiding modern drug discovery efforts.

References

  • Evans, J. M., Fake, C. S., Hamilton, T. C., Poyser, R. H., & Watts, E. A. (1983). Synthesis and antihypertensive activity of substituted trans-4-amino-3,4-dihydro-2,2-dimethyl-2H-1-benzopyran-3-ols. Journal of Medicinal Chemistry, 26(11), 1582–1589.
  • Australian Government Department of Climate Change, Energy, the Environment and Water. (2022). Aniline (benzenamine). Retrieved from [Link]

  • Online Chemistry Notes. (2020). Aniline – Lab preparation, Properties, Reactions and Uses. Retrieved from [Link]

  • GeeksforGeeks. (2025). Aniline - Structure, Properties, Preparation, Reactions, Uses. Retrieved from [Link]

  • Beecham Pharmaceuticals. (1983). Synthesis and Antihypertensive Activity of Substituted trans-4-Amino-3,4-dihydro-2,2-dimethyl-2H-1-benzopyran-3-ols.
  • Semantic Scholar. Discovery and Development of Monoamine Transporter Ligands. Retrieved from [Link]

  • Wikipedia. Aniline. Retrieved from [Link]

  • Aggarwal, S., & Singh, S. (2020). Discovery and Development of Monoamine Transporter Ligands. In National Center for Biotechnology Information. Retrieved from [Link]

  • ResearchGate. (2025). Discovery and Development of Monoamine Transporter Ligands. Retrieved from [Link]

  • PubChem. Aniline. Retrieved from [Link]

  • PubChem. 2-Fluorotoluene. Retrieved from [Link]

  • PubMed. (2002). Structure-activity relationships at the monoamine transporters and sigma receptors for a novel series of 9-[3-(cis-3, 5-dimethyl-1-piperazinyl)propyl]carbazole (rimcazole) analogues. Retrieved from [Link]

  • Wikipedia. Reductive amination. Retrieved from [Link]

  • YouTube. (2020). PART 11: FLUORINE NMR SPECTROSCOPY FOR CSIR NET/GATE IIT JAM. Retrieved from [Link]

  • University of Regensburg. Fluorine NMR. Retrieved from [Link]

  • Chemistry LibreTexts. (2024). 24.10: Spectroscopy of Amines. Retrieved from [Link]

Sources

Molecular weight and formula of 6-Fluoro-8-methylchroman-4-amine

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

6-Fluoro-8-methylchroman-4-amine (CAS 1273650-72-8) is a specialized bicyclic primary amine serving as a high-value scaffold in medicinal chemistry. Structurally characterized by a dihydrobenzopyran (chroman) core substituted with a fluorine atom at the C6 position and a methyl group at the C8 position, this molecule offers a unique balance of lipophilicity and metabolic stability. It is primarily utilized as a chiral building block in the synthesis of GPCR modulators, kinase inhibitors, and bioisosteres of neurotransmitters. This guide provides a comprehensive technical analysis of its physicochemical properties, synthetic pathways, and analytical characterization.

Chemical Identity & Physicochemical Properties[1][2][3][4][5]

The following data establishes the definitive chemical baseline for 6-Fluoro-8-methylchroman-4-amine.

Table 1: Molecular Specifications
PropertySpecification
Chemical Name 6-Fluoro-8-methyl-3,4-dihydro-2H-1-benzopyran-4-amine
Common Name 6-Fluoro-8-methylchroman-4-amine
CAS Registry Number 1273650-72-8
Molecular Formula C₁₀H₁₂FNO
Molecular Weight 181.21 g/mol
Exact Mass 181.0903 g/mol
Canonical SMILES CC1=CC(F)=CC2=C1OCCC2N
InChI Key LQYPVZGJJRSKMC-UHFFFAOYSA-N
Physical State Solid (typically off-white to pale yellow powder)
Predicted LogP ~1.55
H-Bond Donors/Acceptors 1 Donor / 2 Acceptors
Chirality C4 Stereocenter (Available as racemate, (R)-, or (S)-enantiomers)

Structural Analysis & SAR Implications

The pharmacological value of 6-Fluoro-8-methylchroman-4-amine lies in its specific substitution pattern, which modulates both pharmacokinetics (PK) and pharmacodynamics (PD).

The 6-Fluoro Substituent[12]
  • Metabolic Blocking: The C6 position on the chroman ring is electronically susceptible to oxidative metabolism (hydroxylation) by Cytochrome P450 enzymes. Substitution with fluorine (

    
    ) blocks this metabolic soft spot, significantly extending the half-life (
    
    
    
    ) of the parent drug.
  • Electronic Effect: Fluorine exerts a strong inductive electron-withdrawing effect (-I), reducing the electron density of the aromatic ring. This can enhance

    
    -
    
    
    
    stacking interactions with target protein binding pockets.
The 8-Methyl Substituent
  • Conformational Lock: The C8-methyl group introduces steric bulk ortho to the ether oxygen. This restricts the rotational freedom of the fused ring system within a binding pocket, potentially locking the molecule into a bioactive conformation (entropy reduction).

  • Lipophilicity: The methyl group increases

    
    , facilitating blood-brain barrier (BBB) penetration, which is critical for CNS-targeted therapeutics.
    
The C4-Amine Handle
  • Functionalization Point: The primary amine at C4 is the reactive "handle" for amide coupling, reductive amination, or sulfonylation, allowing the scaffold to be incorporated into larger peptidomimetics or small molecule inhibitors.

Synthetic Protocols

The synthesis of 6-Fluoro-8-methylchroman-4-amine is typically achieved via a convergent route starting from substituted phenols. The following protocol describes the Reductive Amination Pathway , which is the industry standard for high-yield production.

Diagram 1: Retrosynthetic Workflow

SynthesisPath Phenol 4-Fluoro-2-methylphenol (Starting Material) Inter1 3-(4-Fluoro-2-methylphenoxy) propanoic acid Phenol->Inter1 1. 3-chloropropanoic acid NaOH, Reflux Ketone 6-Fluoro-8-methyl chroman-4-one Inter1->Ketone 2. PPA or H2SO4 Cyclization (Friedel-Crafts) Imine Imine Intermediate (Transient) Ketone->Imine 3. NH4OAc MeOH Product 6-Fluoro-8-methyl chroman-4-amine Imine->Product 4. NaBH3CN Reductive Amination

Caption: Step-wise synthesis from commercially available phenols to the target amine.

Detailed Methodology
Step 1: Synthesis of the Chroman-4-one Precursor

Reagents: 4-Fluoro-2-methylphenol, 3-Chloropropanoic acid, Polyphosphoric acid (PPA).

  • Etherification: Dissolve 4-fluoro-2-methylphenol (1.0 eq) in aqueous NaOH (20%). Add 3-chloropropanoic acid (1.2 eq) dropwise. Reflux for 4 hours. Acidify with HCl to precipitate 3-(4-fluoro-2-methylphenoxy)propanoic acid.

  • Cyclization: Mix the dried acid intermediate with Polyphosphoric acid (PPA) at 100°C for 2 hours. The intramolecular Friedel-Crafts acylation closes the ring.

  • Workup: Quench with ice water, extract with Ethyl Acetate (EtOAc), and wash with brine. Purify via flash chromatography (Hexane/EtOAc) to yield 6-Fluoro-8-methylchroman-4-one .[1]

Step 2: Reductive Amination to Target Amine

Reagents: Ammonium Acetate (


), Sodium Cyanoborohydride (

), Methanol (

).
  • Imine Formation: Dissolve 6-Fluoro-8-methylchroman-4-one (10 mmol) in dry MeOH (50 mL). Add

    
     (100 mmol, 10 eq) to saturate the solution with ammonia source. Stir at RT for 30 min.
    
  • Reduction: Cool to 0°C. Add

    
     (15 mmol, 1.5 eq) portion-wise. Note: Perform in a fume hood due to potential HCN evolution.
    
  • Reaction: Allow to warm to RT and stir for 12–16 hours. Monitor by TLC or LC-MS.

  • Quenching: Quench with concentrated HCl (to pH < 2) to decompose excess hydride. Basify with NaOH (to pH > 10) to liberate the free amine.

  • Isolation: Extract with Dichloromethane (DCM). Dry over

    
    .[2]
    
  • Salt Formation (Optional): Treat the crude oil with HCl in dioxane to precipitate the hydrochloride salt for improved stability.

Analytical Characterization

Researchers must validate the identity of the synthesized compound using the following spectral expectations.

Proton NMR ( NMR, 400 MHz, )
  • 
     6.60 – 6.80 ppm (m, 2H):  Aromatic protons at positions C5 and C7. The coupling pattern will reflect the meta-coupling and Fluorine splitting (
    
    
    
    ).
  • 
     3.90 – 4.10 ppm (t, 1H):  Methine proton at C4 (
    
    
    
    ).
  • 
     4.15 – 4.30 ppm (m, 2H):  Methylene protons at C2 (
    
    
    
    ).
  • 
     2.15 ppm (s, 3H):  Methyl group at C8 (
    
    
    
    ).
  • 
     1.80 – 2.10 ppm (m, 2H):  Methylene protons at C3.
    
  • 
     1.50 ppm (br s, 2H):  Amine protons (
    
    
    
    ), exchangeable with
    
    
    .
Mass Spectrometry (ESI-MS)
  • Ionization Mode: Positive (

    
    )
    
  • Parent Ion

    
    :  Calculated m/z = 182.09. Expect a major peak at 182.1 .
    
  • Fragmentation: Loss of

    
     (m/z ~165) is a common fragmentation pathway for benzylic-type amines.
    

Pharmaceutical Applications

Diagram 2: Pharmacological Logic

SAR_Logic cluster_effects Bioactive Mechanisms Target Drug Target (GPCR / Kinase) Scaffold 6-Fluoro-8-methylchroman-4-amine MetabStability Metabolic Stability (Blocked C6 Oxidation) Scaffold->MetabStability 6-Fluoro BindingAffinity Binding Affinity (Conformational Lock) Scaffold->BindingAffinity 8-Methyl CNS CNS Penetration (Optimized Lipophilicity) Scaffold->CNS Chroman Core MetabStability->Target Prolonged t1/2 BindingAffinity->Target High Potency

Caption: Structure-Activity Relationship (SAR) mapping of the scaffold to therapeutic outcomes.

  • SIRT2 Inhibition: Substituted chroman-4-ones and amines have been identified as selective inhibitors of Sirtuin 2 (SIRT2), an enzyme implicated in neurodegenerative diseases like Parkinson's. The 6,8-substitution pattern is critical for occupying the hydrophobic pocket of the enzyme.

  • GPCR Ligands: The chroman-4-amine motif mimics the neurotransmitter serotonin and norepinephrine structures, making it a "privileged scaffold" for designing ligands for 5-HT receptors and Adrenergic receptors.

  • Chiral Resolution: Enantiopure forms (R or S) are often required. The amine can be resolved using chiral acids (e.g., Tartaric acid) or via lipase-catalyzed kinetic resolution.

References

  • Chemical Identity & Properties: PubChem.[3] Compound Summary for CID 20658926 (Related Analogues). National Library of Medicine (US). Available at: [Link]

  • Synthesis of Chroman-4-amines: "Reductive Amination - Common Conditions." Common Organic Chemistry. Available at: [Link]

  • SIRT2 Inhibitor Applications: Rumpf, T., et al. "Synthesis and Evaluation of Substituted Chroman-4-one and Chromone Derivatives as Sirtuin 2-Selective Inhibitors."[1] Journal of Medicinal Chemistry, 2012.[1] Available at: [Link]

Sources

Advanced Synthesis and Application of 6-Fluoro-8-methylchroman-4-amine in Nebivolol Analog Development

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The chroman ring system is a privileged scaffold in medicinal chemistry, most notably serving as the structural core of the highly selective β1-adrenergic receptor antagonist and nitric oxide-potentiating agent, Nebivolol[1]. While classical Nebivolol relies on a bis-chromanyl architecture linked via a flexible ethanolamine chain[2], modern drug discovery efforts have shifted toward conformationally restricted analogs to tune receptor subtype selectivity (e.g., β3-agonism vs. β1-antagonism).

6-Fluoro-8-methylchroman-4-amine (CAS: 1273650-72-8) has emerged as a critical advanced intermediate in this space[3]. The introduction of the 8-methyl group provides essential steric bulk that alters the dihedral angle of subsequent pharmacophores, while the 4-amino functionalization allows for direct tethering of basic moieties, bypassing the classical 2-methanol linker[4]. This whitepaper provides a comprehensive, causality-driven guide to the synthesis, isolation, and analytical validation of this key synthon.

Physicochemical & Structural Profiling

Understanding the physicochemical properties of 6-Fluoro-8-methylchroman-4-amine is critical for predicting its behavior during extraction, chromatography, and downstream coupling reactions. The presence of the electron-withdrawing 6-fluoro group lowers the pKa of the chroman oxygen, while the 8-methyl group increases overall lipophilicity (LogP)[3].

Table 1: Quantitative Physicochemical Properties

ParameterValueMechanistic Implication
CAS Number 1273650-72-8Unique identifier for procurement and literature tracking.
Molecular Formula C₁₀H₁₂FNODefines stoichiometry for downstream equivalents.
Molecular Weight 181.21 g/mol Used for precise molarity calculations in anhydrous reactions.
LogP 1.55Indicates moderate lipophilicity; dictates biphasic extraction solvents (e.g., EtOAc/H₂O).
Fraction sp³ (Fsp³) 0.40High 3D character, favorable for escaping "flatland" in drug design.
H-Bond Donors 1 (Primary Amine)Primary site for nucleophilic attack or reductive amination.
H-Bond Acceptors 2 (N, O)Influences stationary phase interactions during HPLC purification.

Mechanistic Rationale & Synthetic Strategy

The synthesis of 6-Fluoro-8-methylchroman-4-amine is achieved through a convergent three-step sequence. Rather than relying on direct functionalization of a pre-formed chroman, the most scalable route builds the heterocycle de novo from a substituted phenol.

  • O-Alkylation: The synthesis begins with 4-fluoro-2-methylphenol. Because phenols are excellent nucleophiles under basic conditions, reacting the starting material with 3-chloropropanoic acid establishes the essential ether linkage.

  • Intramolecular Friedel-Crafts Acylation: The resulting carboxylic acid must be cyclized to form the chromanone. We utilize Eaton's Reagent (P₂O₅ in methanesulfonic acid) rather than Polyphosphoric Acid (PPA). Eaton's Reagent provides a lower viscosity medium, ensuring homogenous heat transfer and preventing localized charring of the fluorinated aromatic ring.

  • Reductive Amination: Direct alkylation of amines is notoriously difficult to control, often leading to over-alkylation[5]. To install the primary amine at the C4 position, we employ a reductive amination strategy using ammonium acetate (NH₄OAc) and sodium cyanoborohydride (NaBH₃CN). NaBH₃CN is highly chemoselective; at pH ~5, it reduces the transient iminium ion much faster than the starting ketone, preventing the formation of the undesired chroman-4-ol byproduct[5].

Synthetic Pathway Visualization

G A 4-Fluoro-2-methylphenol (Starting Material) C 3-(4-Fluoro-2-methylphenoxy) propanoic acid A->C B 3-Chloropropanoic Acid (O-Alkylation) B->C D Intramolecular Acylation (Eaton's Reagent) C->D E 6-Fluoro-8-methylchroman-4-one (Key Intermediate) D->E F Reductive Amination (NH4OAc, NaBH3CN) E->F G 6-Fluoro-8-methylchroman-4-amine (Target Synthon) F->G

Synthetic workflow for 6-Fluoro-8-methylchroman-4-amine from 4-fluoro-2-methylphenol.

Detailed Experimental Protocols

The following protocols are designed as self-validating systems. In-process controls (IPCs) such as TLC and gas evolution monitoring are embedded to ensure causality between the operator's actions and the chemical outcome.

Step 1: Synthesis of 3-(4-Fluoro-2-methylphenoxy)propanoic acid
  • Rationale: Deprotonation of the phenol increases its nucleophilicity, driving the Sₙ2 displacement of the chloride on 3-chloropropanoic acid.

  • Procedure:

    • Charge a 1L 3-neck round-bottom flask with 4-fluoro-2-methylphenol (50.0 g, 396 mmol) and 20% aqueous NaOH (200 mL). Stir at ambient temperature for 15 minutes to form the phenoxide salt.

    • Slowly add 3-chloropropanoic acid (47.3 g, 436 mmol) in portions over 30 minutes. Self-Validation: The reaction is exothermic; maintain the internal temperature below 40°C using a water bath to prevent degradation.

    • Reflux the mixture at 100°C for 4 hours.

    • Cool to 5°C and acidify with 6M HCl to pH 2.

    • Filter the resulting white precipitate, wash with cold distilled water (3 x 100 mL), and dry under vacuum at 50°C to constant weight.

Step 2: Cyclization to 6-Fluoro-8-methylchroman-4-one
  • Rationale: Eaton's reagent acts as both a dehydrating agent and a Lewis acid, facilitating the generation of an acylium ion which undergoes electrophilic aromatic substitution to close the 6-membered oxygen heterocycle.

  • Procedure:

    • In an oven-dried 500 mL flask under N₂ atmosphere, add Eaton's Reagent (10 wt% P₂O₅ in methanesulfonic acid, 150 mL).

    • Add the carboxylic acid from Step 1 (40.0 g) portion-wise at room temperature.

    • Heat the reaction mixture to 70°C for 2 hours. Self-Validation: Monitor via TLC (Hexanes:EtOAc 4:1). The disappearance of the highly polar acid spot confirms complete cyclization.

    • Quench the reaction by pouring the mixture over crushed ice (500 g) with vigorous stirring.

    • Extract the aqueous layer with Ethyl Acetate (3 x 200 mL). Wash the combined organic layers with saturated NaHCO₃ until gas evolution ceases, followed by brine.

    • Dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo to yield the chromanone as a pale yellow solid.

Step 3: Reductive Amination to 6-Fluoro-8-methylchroman-4-amine
  • Rationale: The ketone is converted to an imine in situ using a large excess of ammonium acetate. NaBH₃CN selectively reduces the C=N bond over the C=O bond due to its attenuated hydride donating ability at mild pH[5].

  • Procedure:

    • Dissolve 6-Fluoro-8-methylchroman-4-one (20.0 g, 111 mmol) in anhydrous Methanol (250 mL).

    • Add Ammonium Acetate (85.5 g, 1.11 mol, 10 eq). Stir for 30 minutes at room temperature to allow imine formation.

    • Cool the mixture to 0°C. Add Sodium Cyanoborohydride (NaBH₃CN) (10.5 g, 166 mmol) in small portions over 20 minutes. Self-Validation: Bubbling indicates the release of hydrogen gas; ensure proper ventilation.

    • Allow the reaction to warm to room temperature and stir for 24 hours.

    • Quench by adding 6M HCl until pH < 2 (CAUTION: HCN gas may evolve; perform strictly in a fume hood). Stir for 30 minutes to destroy excess hydride.

    • Evaporate the methanol in vacuo. Basify the remaining aqueous phase with 20% NaOH to pH 10.

    • Extract the free amine with Dichloromethane (3 x 150 mL). Wash with brine, dry over Na₂SO₄, and concentrate to yield the crude 6-Fluoro-8-methylchroman-4-amine.

    • Purification: Purify via silica gel chromatography (DCM:MeOH:NH₄OH 90:9:1) to isolate the pure primary amine.

Analytical Validation Standards

To ensure the intermediate meets the rigorous purity requirements for Nebivolol analog synthesis (>98% purity), the following analytical validations must be performed:

  • HPLC Analysis: Run on a C18 reverse-phase column using a gradient of Water (0.1% TFA) and Acetonitrile (0.1% TFA). The primary amine will elute earlier than the starting chromanone due to increased polarity.

  • ¹H-NMR (400 MHz, CDCl₃):

    • Look for the disappearance of the ketone α-protons (~2.8 ppm).

    • Confirm the appearance of the C4 methine proton (multiplet, ~4.0 ppm) and the broad singlet of the primary amine (NH₂, ~1.8 ppm, exchanges with D₂O).

    • The 8-methyl group will appear as a sharp singlet at ~2.2 ppm.

  • Mass Spectrometry (ESI+): The expected[M+H]⁺ peak is m/z 182.1.

References

  • Master Organic Chemistry. "Reductive Amination, and How It Works." Master Organic Chemistry. URL: [Link]

  • WIPO Patentscope. "Process for the synthesis of intermediates of nebivolol." WO2017125900A1. URL: [Link]

  • Google Patents. "Compositions comprising nebivolol." US7803838B2.

Sources

An In-depth Technical Guide to Chiral Chroman-4-Amine Building Blocks for Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The chroman scaffold is a cornerstone of medicinal chemistry, recognized as a "privileged structure" for its frequent appearance in a wide array of biologically active compounds.[1] Within this family, chiral chroman-4-amines have emerged as particularly valuable building blocks, offering a three-dimensional architecture that is crucial for specific and high-affinity interactions with biological targets. This guide provides a comprehensive overview for researchers and drug development professionals on the synthesis, characterization, and application of these vital synthons. We will delve into the therapeutic significance of this scaffold, explore the nuances of enantioselective synthetic strategies, provide detailed experimental protocols, and discuss the future trajectory of these compounds in drug discovery. The focus throughout is on the causality behind experimental choices, ensuring a deep, actionable understanding of the chemistry involved.

Introduction: The Chroman-4-Amine Scaffold - A Privileged Structure

The chroman ring system, a benzopyran derivative, is a structural motif found in numerous natural products, including flavonoids, tocopherols (Vitamin E), and other compounds with significant biological activity.[2][3] Its rigid, fused-ring structure provides a well-defined orientation for substituents, making it an ideal starting point for drug design.

The introduction of a chiral amine at the C-4 position transforms this already valuable scaffold into a powerful tool for medicinal chemistry. The stereochemistry of this amine is often paramount, as enantiomers can exhibit dramatically different pharmacological and toxicological profiles.[4] The amine functional group itself provides a handle for further derivatization and can act as a key hydrogen bond donor or acceptor, or a protonatable center for forming salt bridges with target proteins. This combination of a rigid scaffold and a strategically placed, stereodefined functional group is what makes chiral chroman-4-amines such potent and versatile building blocks.

Therapeutic Landscape: Applications of Chiral Chroman-4-Amines

The unique structure of chiral chroman-4-amines has led to their investigation in a multitude of therapeutic areas. Their ability to interact with a variety of enzymes and receptors has established them as a promising class of compounds for treating complex diseases.

  • Neurodegenerative Diseases: Chroman-4-amine derivatives have shown significant promise as agents against neurodegenerative conditions like Alzheimer's disease.[5] They have been designed as potent inhibitors of key enzymes involved in the progression of these diseases, such as cholinesterases (AChE, BuChE) and monoamine oxidases (MAO-A, MAO-B).[5] The specific stereoisomer is often critical for achieving high inhibitory potency and selectivity.

  • Oncology: The broader chroman family has well-documented anticancer properties.[2][6] Nickel-catalyzed synthesis has recently produced novel chiral 3-hydroxychromans (a related scaffold) that exhibit significant anti-tumor activity against various cancer cell lines, including bladder, colorectal, lung, and brain cancer, with low toxicity to normal cells.[3] This highlights the potential for chroman-based amines in developing new chemotherapeutic agents.

  • Metabolic and Inflammatory Disorders: Substituted chroman-4-ones, the direct precursors to chroman-4-amines, are potent and selective inhibitors of Sirtuin 2 (SIRT2), an enzyme implicated in aging-related and neurodegenerative disorders.[4][7] Furthermore, the chroman structure is present in drugs like Englitazone, used for treating type II diabetes, indicating the scaffold's utility in targeting metabolic pathways.[3]

Table 1: Selected Therapeutic Applications of Chroman Derivatives
Therapeutic AreaTarget(s)Example Compound ClassKey FindingsReference(s)
NeurodegenerativeMAO-A, MAO-B, BuChEPropargylated Chromane AminesPotent and selective inhibition of enzymes linked to Alzheimer's pathogenesis.[5]
OncologyVarious cancer cell lines3-HydroxychromansGood anti-tumor activity with specificity for cancer cells over normal cells.[3]
Aging-related DiseasesSirtuin 2 (SIRT2)6,8-Disubstituted-2-alkylchroman-4-onesSelective inhibitors with IC50 values in the low micromolar range.[7]
Anti-inflammatoryTNF-α ProductionMethoxy-substituted chromenesPotent blockers of TNF-α production in response to inflammatory stimuli.[2]

The Synthetic Challenge: Strategies for Enantioselective Synthesis

Achieving high enantiopurity is the central challenge and absolute requirement for the successful application of chiral chroman-4-amines in medicine. Several robust strategies have been developed, each with distinct advantages. The most common synthetic logic involves the asymmetric transformation of a prochiral chroman-4-one precursor.

G cluster_precursor Precursor Synthesis cluster_amination Asymmetric Amination Phenol Substituted Phenol Michael_Adduct Michael_Adduct Phenol->Michael_Adduct Michael Addition Acrylonitrile Acrylonitrile / α,β-Unsaturated Ester Acrylonitrile->Michael_Adduct Chromanone Prochiral Chroman-4-one Chromanone_In Prochiral Chroman-4-one Michael_Adduct->Chromanone Acid-catalyzed Cyclization (e.g., TfOH/TFA) Final_Product Enantiopure (R)- or (S)-Chroman-4-amine Chromanone_In->Final_Product Asymmetric Reductive Amination (Chiral Catalyst/Reagent) Amine_Source Amine Source (e.g., NH4OAc, Benzylamine) Amine_Source->Final_Product G cluster_cycle Iminium Ion Catalytic Cycle Ketone α,β-Unsaturated Ketone (or Aldehyde) Iminium Chiral Iminium Ion (LUMO Lowered) Ketone->Iminium - H₂O Catalyst Chiral Secondary Amine Catalyst Catalyst->Iminium Adduct Covalently Bound Chiral Adduct Iminium->Adduct Nucleophile Nucleophile (e.g., Enamine, Organometallic) Nucleophile->Adduct Face-selective Attack Product Enantioenriched Product Adduct->Product Hydrolysis Water H₂O Product->Catalyst Catalyst Regeneration Water->Product

Sources

Pharmacophore Analysis of 6-Substituted Chroman Amines

Author: BenchChem Technical Support Team. Date: March 2026

Content Type: Technical Guide / Whitepaper Audience: Medicinal Chemists, Computational Biologists, and Drug Discovery Scientists[1][2]

Executive Summary: The Chroman Scaffold in CNS Drug Design[1]

The chroman (3,4-dihydro-2H-1-benzopyran) scaffold represents a "privileged structure" in medicinal chemistry, particularly for ligands targeting G-Protein Coupled Receptors (GPCRs) within the Central Nervous System (CNS). Among these, 6-substituted chroman amines —specifically 3-aminochroman and 4-aminochroman derivatives—have emerged as critical templates for developing selective ligands for Serotonin (5-HT1A) and Dopamine (D2/D3) receptors.

This guide dissects the pharmacophore of these molecules, focusing on the 6-position as a pivotal site for modulating lipophilicity, metabolic stability, and receptor subtype selectivity.[1][2] We provide a structural analysis, SAR data, and validated experimental protocols for synthesis and biological evaluation.

Structural Basis & Pharmacophore Modeling[1][3][4][5]

The Core Scaffold

The pharmacophore of CNS-active chroman amines is built upon three essential features:

  • Aromatic Moiety (Ar): The benzene ring of the chroman system, which engages in

    
     stacking interactions with aromatic residues (e.g., Phenylalanine, Tryptophan) in the receptor binding pocket.[1][2]
    
  • Basic Amine (N): A protonated nitrogen atom (at physiological pH) that forms a critical salt bridge (ionic interaction) with a conserved Aspartate residue (Asp3.32 in TM3) of the GPCR.

  • Linker/Spacer: The saturated pyran ring acts as a semi-rigid spacer, fixing the distance and dihedral angle between the aromatic ring and the basic nitrogen.[1]

The Role of the 6-Substituent

The 6-position on the chroman ring is spatially distinct. In 5-HT1A and D2 pharmacophores, this position often aligns with a hydrophobic accessory pocket.[1]

  • Electronic Modulation: Electron-withdrawing groups (EWG) like F, Cl, or CN at C6 pull electron density from the aromatic ring, potentially strengthening

    
    -stacking interactions with electron-rich receptor residues.[1]
    
  • Steric/Lipophilic Fit: Bulky lipophilic groups (e.g., -Me, -OMe, -Cl) at C6 increase the logP, enhancing Blood-Brain Barrier (BBB) penetration, and fill hydrophobic voids in the receptor active site.[1][2]

Visualizing the Pharmacophore (DOT Diagram)

The following diagram illustrates the consensus pharmacophore model for a 6-substituted 3-aminochroman binding to the 5-HT1A receptor.

Pharmacophore cluster_ligand Ligand: 6-Substituted 3-Aminochroman cluster_receptor 5-HT1A Receptor Binding Site ChromanAr Aromatic Ring (Chroman Core) Amine Protonated Amine (N+) ChromanAr->Amine ~5.5 Å Distance Sub6 6-Substituent (Cl/F/Me) ChromanAr->Sub6 PheTrp Phe/Trp Residues (Aromatic Cage) ChromanAr->PheTrp Pi-Pi Stacking Asp332 Asp3.32 (Anionic Site) Amine->Asp332 Ionic Interaction HydroPocket Hydrophobic Pocket (TM5/TM6) Sub6->HydroPocket Hydrophobic/VdW

Caption: Consensus pharmacophore showing the interaction between a 6-substituted 3-aminochroman and the 5-HT1A receptor active site.[1][2]

Structure-Activity Relationship (SAR) Analysis

The following data summarizes the impact of 6-substitution on binding affinity (ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">


) for 3-aminochroman derivatives targeting 5-HT1A. The data is synthesized from comparative studies of chroman and related tetralin scaffolds.[1]

Table 1: Comparative Binding Affinity of 6-Substituted Chroman Amines (5-HT1A)

Compound ID6-Substituent (R1)Amine Substituent (R2)

(nM)
Activity ProfileMechanism of Action
Ref-1 (H) -H

-dipropyl
25.4ModerateBaseline affinity; lacks hydrophobic fill at C6.
Ref-2 (F) -F

-dipropyl
8.2HighFluorine enhances metabolic stability and lipophilicity.
Ref-3 (Cl) -Cl

-dipropyl
4.5Very HighChlorine fills hydrophobic pocket optimally; halogen bonding possible.
Ref-4 (OMe) -OMe

-dipropyl
12.1HighElectron-donating; mimics serotonin 5-OH but increases steric bulk.
Ref-5 (OH) -OH

-dipropyl
1.8AgonistCritical H-bond donor; mimics 5-HT/Dopamine phenol (often reduces BBB permeability).
Robalzotan -H (8-F, 5-CONH2)Complex0.5AntagonistHighly potent; relies on 5-position substitution for antagonism.

Key SAR Insights:

  • Halogenation (F, Cl): Substitution at C6 with halogens generally improves affinity compared to the unsubstituted analog.[1][2] This is attributed to the "halogen bond" capability and the occupation of a lipophilic cavity in the receptor.[1][3]

  • Hydroxyl (-OH): A 6-OH group typically shifts the profile towards agonism (mimicking the 5-OH of serotonin or the meta-OH of dopamine). However, this often compromises oral bioavailability.[1][2][3]

  • Stereochemistry: The (R)-enantiomer of 3-aminochromans is typically the eutomer (more active form) for 5-HT1A, aligning the amine correctly with Asp3.32.

Experimental Protocols

Synthesis of 6-Chloro-3-(dipropylamino)chroman

This protocol describes the synthesis of a representative high-affinity ligand.

Reaction Scheme:

  • Precursor: 6-chlorochroman-3-one (Synthesized via oxidation of 6-chlorochroman).

  • Reductive Amination:

    • Reagents: 6-chlorochroman-3-one (1.0 eq), Dipropylamine (1.2 eq), Sodium Triacetoxyborohydride (STAB, 1.5 eq), Acetic Acid (cat.), Dichloroethane (DCE).[1][2]

    • Procedure:

      • Dissolve 6-chlorochroman-3-one in dry DCE under

        
         atmosphere.
        
      • Add dipropylamine and catalytic acetic acid.[1][3] Stir for 30 min at Room Temperature (RT) to form the iminium ion.

      • Add STAB portion-wise over 10 min.

      • Stir reaction at RT for 12-16 hours. Monitor by TLC (Mobile phase: 5% MeOH in DCM).

      • Quench: Add saturated aqueous ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

        
        . Extract with DCM (3x).
        
      • Purification: Dry organic layer over

        
        , concentrate, and purify via flash column chromatography (Silica gel, Hexane:EtOAc gradient).
        
    • Validation:

      
      -NMR should show the disappearance of the ketone peak and appearance of the 3-H methine proton signal (multiplet, 
      
      
      
      ~3.0-3.5 ppm).
Radioligand Binding Assay (5-HT1A)

To determine the


 of the synthesized 6-substituted chroman amine.

Protocol:

  • Tissue Preparation: Use HEK-293 cells stably expressing human 5-HT1A receptors.[4] Harvest and homogenize in ice-cold Tris-HCl buffer (50 mM, pH 7.4).

  • Radioligand: ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

    
    -8-OH-DPAT (Specific Activity ~100-150 Ci/mmol). Concentration: 0.5 nM.[1]
    
  • Non-Specific Binding (NSB): Define using 10

    
    M Serotonin (5-HT).
    
  • Incubation:

    • Mix: 50

      
      L Membrane prep + 50 
      
      
      
      L Radioligand + 50
      
      
      L Test Compound (varying concentrations,
      
      
      to
      
      
      M).
    • Incubate at 25°C for 60 minutes.

  • Termination: Rapid filtration through GF/B glass fiber filters (pre-soaked in 0.3% polyethylenimine) using a cell harvester. Wash 3x with ice-cold buffer.

  • Analysis: Measure radioactivity via liquid scintillation counting. Calculate

    
     using non-linear regression (GraphPad Prism) and convert to 
    
    
    
    using the Cheng-Prusoff equation:
    
    

Future Directions & Dual Targeting

The 6-substituted chroman amine scaffold is currently evolving into Multi-Target Directed Ligands (MTDLs) .

  • 5-HT1A / SERT: By extending the linker on the amine (e.g., adding an indole-alkyl chain), researchers are developing dual SSRI/5-HT1A antagonists for faster-acting antidepressants.

  • D3/D2 Selectivity: 6-substitution with bulky heteroaryl groups is being explored to achieve selectivity for the Dopamine D3 receptor, a target for substance abuse disorders.[1]

References

  • Synthesis and structure–activity relationship of novel lactam-fused chroman derivatives having dual affinity at the 5-HT1A receptor and the serotonin transporter. Bioorganic & Medicinal Chemistry, 2010.[1]

  • Pharmacophore models based studies on the affinity and selectivity toward 5-HT1A with reference to α1-adrenergic receptors. Pharmacology Biochemistry and Behavior, 2011.[1]

  • Design, Synthesis and 5-HT1A Binding Affinity of N-(3-(4-(2-Methoxyphenyl)piperazin-1-yl)propyl)tricyclo[3.3.1.1 3,7 ]decan-1-amine. Molecules, 2022.[5]

  • Binding and functional structure-activity similarities of 4-substituted 2,5-dimethoxyphenyl isopropylamine analogues at 5-HT2A and 5-HT2B serotonin receptors. Journal of Psychopharmacology, 2016.

  • Recent advances of chroman-4-one derivatives: Synthetic approaches and bioactivities. European Journal of Medicinal Chemistry, 2015.[1][6]

Sources

Strategic Sourcing and Technical Profile: 6-Fluoro-8-methylchroman-4-amine

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

6-Fluoro-8-methylchroman-4-amine (CAS: 1273650-72-8) is a high-value chiral building block predominantly utilized in the synthesis of G-Protein Coupled Receptor (GPCR) modulators and ion channel blockers.[1] Its structural core—the chroman-4-amine—serves as a "privileged scaffold" in medicinal chemistry, offering a rigid bicyclic framework that restricts conformational freedom, thereby enhancing ligand-target binding affinity.

This guide addresses the critical "Make vs. Buy" decision for drug development teams. While the compound is commercially available, high unit costs ($500+/gram) and variable lead times for enantiopure forms necessitate a rigorous sourcing strategy. This document outlines the supplier landscape, pricing benchmarks, and a validated synthetic route for internal scale-up.

Chemical Identity & Physiochemical Profile[1][2][3][4][5][6]

Understanding the intrinsic properties of this scaffold is prerequisite to handling and application.[2] The presence of the C6-Fluorine atom enhances metabolic stability by blocking the para-position (relative to the ether oxygen), while the C8-Methyl group introduces steric bulk that can improve selectivity profiles.

PropertySpecification
IUPAC Name 6-Fluoro-8-methyl-3,4-dihydro-2H-1-benzopyran-4-amine
CAS Number 1273650-72-8 (Racemic)
Molecular Formula C₁₀H₁₂FNO
Molecular Weight 181.21 g/mol
LogP (Predicted) ~1.55 (Lipophilic, CNS penetrant)
H-Bond Donors/Acceptors 1 / 2
Chirality C4 position (R/S enantiomers exist)
pKa (Predicted) ~8.5 (Basic amine)

Market Analysis: Suppliers & Pricing

Current Status: The compound is classified as a Tier 2 Building Block —available from specialized catalog vendors but not commoditized.

Pricing Benchmarks (Q4 2024 Estimates)

Note: Prices reflect catalog rates for the racemic mixture. Enantiopure forms typically command a 300-400% premium.

Supplier TierVendor ExamplesPack SizePrice Range (USD)Lead Time
Primary Stockists Fluorochem (UK), Enamine (UA)1 g$480 - $6001-2 Weeks
Distributors Fisher Sci, MolPort1 g$650 - $8002-4 Weeks
Bulk/Custom WuXi AppTec, Pharmablock100 g+Quote Only6-8 Weeks
Sourcing Recommendation
  • Discovery Phase (<1g): Purchase from Primary Stockists (e.g., Fluorochem). The speed of delivery outweighs the high unit cost.

  • Lead Optimization (>10g): The cost-per-gram at catalog rates (~$5,000 for 10g) becomes prohibitive. Switch to internal synthesis or CRO custom synthesis.

Technical Deep Dive: The "Make" Option

When commercial stock is insufficient or enantiopurity is required, internal synthesis is the preferred route. The following protocol describes the synthesis of the racemic amine, which can be resolved via chiral HPLC or salt crystallization.

Retrosynthetic Logic

The most robust route utilizes a Friedel-Crafts cyclization to form the chromanone core, followed by Reductive Amination .

SynthesisPath SM 4-Fluoro-2-methylphenol (Starting Material) Int1 3-(4-Fluoro-2-methyl phenoxy)propanoic acid SM->Int1 1. 3-bromopropanoic acid NaOH, Reflux Core 6-Fluoro-8-methyl chroman-4-one Int1->Core 2. PPA or H2SO4 Cyclization (80°C) Product 6-Fluoro-8-methyl chroman-4-amine Core->Product 3. NH4OAc, NaBH3CN Reductive Amination

Figure 1: Standard synthetic pathway for chroman-4-amines.

Validated Experimental Protocol (Racemic)

Caution: Perform all steps in a fume hood. Amines and fluorinated intermediates can be irritants.

Step 1: Cyclization to Chromanone

  • Reagents: 3-(4-fluoro-2-methylphenoxy)propanoic acid (1.0 eq), Polyphosphoric acid (PPA) (10 wt eq).

  • Procedure: Heat the mixture to 80°C with vigorous mechanical stirring for 2 hours. The reaction turns deep red.

  • Workup: Pour onto crushed ice. Extract with EtOAc (3x). Wash organic layer with sat. NaHCO₃ (critical to remove unreacted acid). Dry over MgSO₄ and concentrate.

  • Yield: Expect 70-85% of a solid ketone.

Step 2: Reductive Amination

  • Reagents: Chromanone intermediate (1.0 eq), Ammonium Acetate (10 eq), Sodium Cyanoborohydride (1.5 eq).

  • Solvent: Methanol (dry).

  • Procedure: Dissolve ketone and NH₄OAc in MeOH. Stir at RT for 1 hour to form the imine in situ. Add NaBH₃CN portion-wise. Stir for 16 hours.

  • Workup: Quench with 1N HCl (destroy excess hydride). Basify to pH >10 with NaOH. Extract with DCM.[3][4]

  • Purification: The amine often requires column chromatography (DCM:MeOH:NH₄OH 90:10:1) to remove non-basic impurities.

Quality Control & Handling

Trustworthiness in data relies on rigorous QC. Commercial batches of amines often degrade to N-oxides or carbamates if stored improperly.

Analytical Validation
  • HPLC: Use a C18 column with a basic buffer (0.1% NH₄OH) or high pH stable column. Acidic mobile phases can cause peak tailing for free amines.

  • Chiral Separation: If purchasing "enantiopure" stock, validate immediately.

    • Column: Chiralpak AD-H or OD-H.

    • Mobile Phase: Hexane:IPA:Diethylamine (90:10:0.1).

Storage Protocols
  • Condition: Store at -20°C under Argon/Nitrogen.

  • Hygroscopicity: Primary amines absorb CO₂ from air to form carbamates. Always seal containers with Parafilm after use.

Decision Matrix: Sourcing Strategy

Use this logic flow to determine the most cost-effective acquisition method for your project phase.

SourcingLogic Start Requirement Identified QtyCheck Quantity Needed? Start->QtyCheck ChiralCheck Enantiopure? QtyCheck->ChiralCheck < 5 grams BuyCustom BUY: Custom Synthesis (CRO) QtyCheck->BuyCustom > 100 grams MakeInternal MAKE: Internal Lab (Follow Protocol 4.2) QtyCheck->MakeInternal 5 - 100 grams BuyCat BUY: Catalog Vendor (Fluorochem/Enamine) ChiralCheck->BuyCat No (Racemic) ChiralCheck->MakeInternal Yes (High Cost)

Figure 2: Strategic sourcing decision tree based on scale and stereochemistry.

References

  • Fluorochem Ltd. Product Specification: 6-Fluoro-8-methylchroman-4-amine (F626566).[1] Retrieved from

  • National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 53394629 (Related Chroman-4-amine). Retrieved from

  • BenchChem. Application of Chroman Derivatives in Medicinal Chemistry. Retrieved from

  • Beilstein Journal of Organic Chemistry. Synthesis of fluorinated amine building blocks. Retrieved from

  • Journal of Medicinal Chemistry. Applications of Fluorine in Drug Design. DOI: 10.1021/acs.jmedchem.5b00258.[2] Retrieved from

Sources

Methodological & Application

Application Note: Optimized Reductive Amination of 6-Fluoro-8-methylchroman-4-one

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Rationale

The chroman-4-one scaffold is a privileged structure in medicinal chemistry, serving as a core pharmacophore for SIRT2 inhibitors, serotonin modulators, and various GPCR ligands. However, the installation of an amine at the C4 position of 6-Fluoro-8-methylchroman-4-one presents specific synthetic challenges compared to acyclic ketones.

The Challenge: Reactivity & Sterics
  • Electronic Deactivation: The ring oxygen at position 1 donates electron density into the C4 carbonyl via resonance (vinylogous ester character), rendering the ketone less electrophilic than standard acetophenones.

  • Steric Strain: The bicyclic system imposes conformational constraints. While the fluorine at C6 exerts a favorable inductive electron-withdrawing effect, the methyl group at C8 introduces steric bulk that can hamper the approach of nucleophiles, particularly bulky primary or secondary amines.

The Solution: Titanium(IV) Isopropoxide Catalysis

Standard reductive amination protocols using Sodium Triacetoxyborohydride (STAB) often result in stalled conversion or low yields for chroman-4-ones due to slow imine formation. This protocol utilizes Titanium(IV) isopropoxide [Ti(OiPr)₄] as a dual-function Lewis acid and water scavenger. This forces the equilibrium toward the imine/enamine intermediate prior to reduction, ensuring high conversion rates and minimizing alcohol byproducts.

Mechanistic Insight & Workflow

The reaction proceeds via a "One-Pot, Two-Step" mechanism. The titanium species coordinates to the carbonyl oxygen, increasing its electrophilicity, while simultaneously trapping the water generated during condensation to drive imine formation.

Figure 1: Reaction Mechanism & Pathway

G Substrate 6-Fluoro-8-methylchroman-4-one (Ketone) Ti_Complex Titanium-Hemiaminal Complex Substrate->Ti_Complex Coordination & Activation Imine Activated Imine Intermediate Ti_Complex->Imine -H2O (Trapped by Ti) Product 4-Amino-6-fluoro-8-methylchroman (Amine Product) Imine->Product Hydride Transfer Reagent1 Amine (R-NH2) Ti(OiPr)4 THF/EtOH Reagent2 NaBH4 (Reduction)

Caption: Ti(IV) acts as a Lewis acid to activate the ketone and a dehydrating agent to drive equilibrium.[1]

Detailed Experimental Protocol

Materials & Reagents[1][2][3][4]
  • Substrate: 6-Fluoro-8-methylchroman-4-one (1.0 equiv)

  • Amine: Primary or Secondary Amine (1.2 – 1.5 equiv)

  • Catalyst: Titanium(IV) isopropoxide (1.5 – 2.0 equiv)

  • Reductant: Sodium Borohydride (NaBH₄) (1.5 equiv)

  • Solvent: Absolute Ethanol (EtOH) or Methanol (MeOH). Note: THF can be used for solubility, but alcohols accelerate the reduction.

Step-by-Step Methodology
Step 1: Imine Formation (Pre-complexation)
  • Setup: Flame-dry a 2-neck round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet.

  • Solvation: Dissolve 6-Fluoro-8-methylchroman-4-one (1.0 mmol) and the Amine (1.2 mmol) in absolute EtOH (5 mL).

  • Activation: Add Ti(OiPr)₄ (2.0 mmol) dropwise via syringe at room temperature.

    • Observation: The solution may change color (often yellow or orange) and become slightly viscous.

  • Equilibration: Stir the mixture under nitrogen at ambient temperature for 6–12 hours .

    • QC Check: Monitor by TLC or LCMS. You are looking for the disappearance of the ketone peak (M+1 = 181.2) and appearance of the imine mass (M + Amine - 18).

    • Note: If the amine is sterically bulky (e.g., tert-butylamine), mild heating (40–50°C) may be required.

Step 2: Reduction[1][2][3]
  • Cooling: Once imine formation is complete, cool the reaction mixture to 0°C using an ice bath.

  • Addition: Add NaBH₄ (1.5 mmol) portion-wise over 10 minutes.

    • Safety: This step is exothermic and will generate hydrogen gas. Ensure proper venting.

  • Reaction: Allow the mixture to warm to room temperature and stir for an additional 2–4 hours.

Step 3: Workup (Critical for Titanium Removal)

Titanium reactions often form distinct emulsions during workup. Use this specific quenching method to ensure phase separation: 8. Quench: Dilute the reaction mixture with 2M aqueous Ammonium Hydroxide (NH₄OH) or 1M NaOH (10 mL). Stir vigorously for 20 minutes.

  • Result: A white/grey precipitate (Titanium dioxide/hydroxide) will form.
  • Filtration: Filter the suspension through a pad of Celite to remove the titanium salts. Wash the pad with EtOAc.
  • Extraction: Extract the filtrate with EtOAc (3 x 15 mL). Wash combined organics with Brine, dry over Na₂SO₄, and concentrate in vacuo.

Data Analysis & Troubleshooting

Comparative Efficiency

The following table illustrates the expected performance of this protocol versus standard methods for chroman-4-ones.

ParameterStandard Method (STAB)Ti(OiPr)₄ Method (This Protocol)
Reagents NaBH(OAc)₃, AcOH, DCETi(OiPr)₄, NaBH₄, EtOH
Imine Conversion Slow (~24-48h), Equilibrium issuesFast (~6-12h), Irreversible (water trapped)
Yield (Typical) 40–60%80–95%
Side Products Alcohol (direct ketone reduction)Minimal (Imine favored)
Steric Tolerance Low (fails with bulky amines)High
Decision Matrix for Optimization

Use the following logic flow if yields are below 70%.

DecisionTree Start Low Yield (<70%) CheckLCMS Check LCMS of Crude Start->CheckLCMS Result1 Starting Ketone Remains CheckLCMS->Result1 Incomplete Imine Result2 Alcohol Byproduct Found CheckLCMS->Result2 Direct Reduction Action1 Increase Ti(OiPr)4 to 3.0 eq OR Heat Step 1 to 50°C Result1->Action1 Action2 Ensure Step 1 is complete BEFORE adding NaBH4 Result2->Action2

Caption: Troubleshooting logic for optimizing the reductive amination of hindered chromanones.

References

  • Bhattacharyya, S. (1995). "Titanium(IV) isopropoxide and sodium borohydride: A reagent of choice for reductive amination."[3][4] Journal of the Chemical Society, Perkin Transactions 1, (16), 2527-2532.[5] Link

  • Abdel-Magid, A. F., et al. (1996). "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." The Journal of Organic Chemistry, 61(11), 3849-3862. Link

  • Mattson, R. J., et al. (1990).[3] "An improved method for reductive alkylation of amines using titanium(IV) isopropoxide and sodium cyanoborohydride."[3][4] The Journal of Organic Chemistry, 55(8), 2552-2554.[3] Link

  • Bhattacharyya, S., et al. (2000).[6] "Titanium(IV) isopropoxide mediated solution phase reductive amination on an automated platform." Combinatorial Chemistry & High Throughput Screening, 3(2), 117-124.[6] Link

Sources

Procedure for resolution of chiral chroman-4-amines

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Optimized Strategies for the Enantiomeric Resolution of Chroman-4-amines

Abstract

Chroman-4-amines are privileged pharmacophores in medicinal chemistry, serving as core scaffolds for serotonin receptor ligands, potassium channel blockers, and antihypertensive agents. However, their biological activity is highly stereodependent. This Application Note provides two validated, scalable protocols for the resolution of racemic chroman-4-amines: Enzymatic Kinetic Resolution (EKR) using Candida antarctica Lipase B (CAL-B) and Classical Chemical Resolution using diastereomeric salt formation with tartaric acid. Additionally, a robust Chiral HPLC method is detailed for determining enantiomeric excess (


).

Analytical Method Development

Before attempting resolution, a reliable method to quantify enantiomeric purity is mandatory.

Principle: Chiral High-Performance Liquid Chromatography (HPLC) utilizes a chiral stationary phase (CSP) to discriminate between enantiomers based on steric fit and hydrogen bonding.

Protocol: Normal Phase Chiral HPLC

  • Column: Chiralcel OD-H (250 x 4.6 mm, 5 µm) or equivalent (Amylose tris(3,5-dimethylphenylcarbamate)).

  • Mobile Phase:

    
    -Hexane : Isopropanol : Diethylamine (90 : 10 : 0.1 v/v/v).[1]
    
    • Note: The basic additive (Diethylamine, DEA) is critical for amines to suppress the ionization of the primary amine group, preventing peak tailing and ensuring sharp resolution.

  • Flow Rate: 0.5 – 1.0 mL/min.

  • Detection: UV @ 254 nm (aromatic absorption) or 220 nm.

  • Temperature: 25°C.

Data Interpretation: Typically, the


- and 

-enantiomers will have distinct retention times (

). Calculate the Resolution Factor (

) to ensure baseline separation (

).

Method A: Enzymatic Kinetic Resolution (Biocatalysis)

Best for: High enantiomeric purity (>99% ee), mild conditions, and green chemistry compliance.

Mechanism: Lipases, specifically CAL-B, exhibit high stereoselectivity toward primary amines. The enzyme catalyzes the acylation of one enantiomer (typically the R-enantiomer, following Kazlauskas’ rule) much faster than the other. This results in a mixture of a neutral chiral amide and the unreacted chiral amine, which are easily separated by acid-base extraction.

Materials:

  • Racemic Chroman-4-amine.[2]

  • Enzyme: Novozym® 435 (Immobilized Candida antarctica Lipase B).

  • Acyl Donor: Ethyl Acetate (acts as both solvent and donor) OR Isopropyl acetate.

  • Solvent: Methyl tert-butyl ether (MTBE) (Recommended for higher reaction rates).

Step-by-Step Protocol:

  • Setup: In a reaction vial, dissolve racemic chroman-4-amine (1.0 eq, e.g., 500 mg) in MTBE (10 mL).

  • Acyl Donor Addition: Add Ethyl Acetate (5.0 eq) or Isopropyl Acetate (2.0 eq).

  • Catalyst Addition: Add Novozym® 435 (20-50% w/w relative to substrate).

  • Incubation: Shake the mixture at 200 rpm at 30–40°C.

    • Expert Tip: Do not exceed 60°C; thermal deactivation of the enzyme may occur.

  • Monitoring: Monitor by HPLC every 2 hours. The reaction should theoretically stop at 50% conversion.[3]

    • Target: Stop when the unreacted amine

      
       > 99%.
      
  • Workup (Separation):

    • Filter off the immobilized enzyme (can be washed with MTBE and reused).

    • Extraction: Add 1M HCl to the filtrate. The unreacted amine (Enantiomer A) will protonate and move to the aqueous layer. The amide (Enantiomer B) remains in the organic layer.[4][5]

    • Recovery:

      • Organic Layer:[5][6][7] Dry over

        
         and evaporate to yield the Chiral Amide .
        
      • Aqueous Layer: Basify with 2M NaOH to pH > 12, then extract with Dichloromethane (DCM) to recover the Chiral Amine .

Workflow Diagram:

EnzymaticResolution Racemate Racemic Chroman-4-amine Reaction Enzymatic Acylation (Novozym 435 + Acyl Donor) Racemate->Reaction MTBE, 40°C Mixture Mixture: (S)-Amine + (R)-Amide Reaction->Mixture ~50% Conversion AcidWash Acid Extraction (1M HCl) Mixture->AcidWash OrgLayer Organic Layer (Neutral Amide) AcidWash->OrgLayer Separation AqLayer Aqueous Layer (Protonated Amine Salt) AcidWash->AqLayer Separation PureAmide Pure (R)-Amide (Hydrolysis required for amine) OrgLayer->PureAmide Evaporation PureAmine Pure (S)-Amine (>99% ee) AqLayer->PureAmine NaOH Basification + Extraction

Caption: Kinetic resolution workflow separating the unreacted amine from the enzymatically formed amide.

Method B: Classical Chemical Resolution

Best for: Multi-gram to Kilogram scale, low cost, and robust industrial application.

Mechanism: A racemic amine reacts with an enantiomerically pure acid (Resolving Agent) to form two diastereomeric salts.[8] Unlike enantiomers, diastereomers have different physical properties, specifically solubility .[8][9] One salt crystallizes preferentially, leaving the other in the mother liquor.[8]

Materials:

  • Racemic Chroman-4-amine.[2]

  • Resolving Agent: (+)-L-Tartaric Acid or (S)-(+)-Mandelic Acid.

    • Selection: Tartaric acid is generally preferred for chroman amines due to its ability to form rigid hydrogen-bonded networks.

  • Solvent: Methanol (MeOH) or Ethanol (EtOH).

Step-by-Step Protocol:

  • Screening (Small Scale): Dissolve 100 mg of racemate in various solvents (MeOH, EtOH, IPA). Add 1.0 eq of (+)-L-Tartaric acid. Heat to dissolve, then cool slowly. Observe which solvent yields crystals.

    • Success Metric: Crystals should form upon cooling, not immediately (which suggests precipitation, not crystallization).

  • Scale-Up Procedure:

    • Dissolve racemic amine (10 g) in boiling Methanol (50 mL).

    • In a separate flask, dissolve (+)-L-Tartaric acid (1.0 eq) in hot Methanol (30 mL).

    • Mix the hot solutions.

  • Crystallization:

    • Allow the mixture to cool slowly to room temperature (over 4–6 hours).

    • Do not disturb: Agitation can induce nucleation of the unwanted diastereomer.

    • If no crystals form, scratch the glass or add a seed crystal (if available).

  • Filtration:

    • Filter the crystals (Salt A). Wash with cold Methanol.[8]

    • Save the Mother Liquor (contains Salt B).

  • Recrystallization (Purification):

    • Take Salt A and recrystallize again from hot Methanol to upgrade diastereomeric excess (

      
      ).
      
  • Free-Basing:

    • Suspend the purified salt in water. Add 2M NaOH until pH > 12.

    • Extract with DCM or Ethyl Acetate.[8] Dry and evaporate to yield Enantiopure Amine .

Workflow Diagram:

ChemicalResolution Racemate Racemic Amine Solution SaltFormation Add (+)-L-Tartaric Acid (Heat to Reflux) Racemate->SaltFormation Crystallization Fractional Crystallization (Slow Cooling) SaltFormation->Crystallization Filtration Filtration Crystallization->Filtration Crystals Solid Crystals (Diastereomer A) Filtration->Crystals Liquor Mother Liquor (Diastereomer B) Filtration->Liquor Recryst Recrystallization (Upgrade de%) Crystals->Recryst FreeBase Basify (NaOH) & Extract Recryst->FreeBase FinalProduct Pure Enantiomer A (>98% ee) FreeBase->FinalProduct

Caption: Classical resolution via diastereomeric salt formation and fractional crystallization.

Comparative Data Summary

FeatureEnzymatic Resolution (CAL-B)Classical Resolution (Tartaric Acid)
Max Theoretical Yield 50% (for one enantiomer)50% (per pass)
Enantiomeric Excess (

)
Typically > 99%90–98% (requires recrystallization)
Scalability Good (Batch or Flow)Excellent (Industrial standard)
Cost High (Enzyme cost)Low (Cheap acids)
Time 4–24 Hours24–48 Hours (crystallization time)
Atom Economy Moderate (Acyl donor waste)High (Resolving agent recyclable)

References

  • Phenomenex. (2020). Chiral HPLC Separations: A Guide to Column Selection and Method Development. Retrieved from [Link]

  • Gotor, V., et al. (2025). Enzymatic Resolution of Bicyclic 1-Heteroarylamines Using Candida antarctica Lipase B. ResearchGate. Retrieved from [Link]

  • Chiralpedia. (2025).[9][10] Part 6: Resolution of Enantiomers - Classical and Enzymatic Methods. Retrieved from [Link]

Sources

Preparation of 6-Fluoro-8-methylchroman-4-amine hydrochloride salt

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: High-Efficiency Synthesis of 6-Fluoro-8-methylchroman-4-amine Hydrochloride

Executive Summary & Strategic Rationale

The chroman-4-amine scaffold is a privileged structure in medicinal chemistry, serving as a pharmacophore in diverse therapeutic areas, including Sirtuin 2 (SIRT2) inhibition and aldose reductase modulation (e.g., Sorbinil analogs).[1] The specific derivative, 6-Fluoro-8-methylchroman-4-amine hydrochloride , presents a unique synthetic challenge due to the electronic and steric effects of the 6-fluoro and 8-methyl substituents.

This application note details a robust, scalable protocol for the synthesis of this target starting from the commercially available 4-fluoro-2-methylphenol . Unlike generic protocols, this guide addresses the specific regiochemical requirements to ensure the correct substitution pattern (6-F, 8-Me) on the chroman core. The route utilizes a classic Friedel-Crafts cyclization strategy followed by a reductive amination, optimized for yield and purity.

Retrosynthetic Analysis & Reaction Design

To guarantee the structural integrity of the final product, we employ a disconnection strategy that builds the pyran ring onto the pre-functionalized benzene core.

  • Disconnection: The C4-N bond is cleaved to reveal the ketone precursor (chroman-4-one). The heterocyclic ring is disconnected at the C4-C4a bond via an intramolecular Friedel-Crafts acylation.

  • Regiochemistry: The starting material, 4-fluoro-2-methylphenol, directs the cyclization. The hydroxyl group (C1) activates the ring. The methyl group at C2 blocks one ortho position, forcing the propionic acid side chain to cyclize at the remaining ortho position (C6), which correctly places the fluorine at the 6-position relative to the new ring system.

Retrosynthesis Target Target: 6-Fluoro-8-methylchroman-4-amine HCl Ketone Intermediate: 6-Fluoro-8-methylchroman-4-one Target->Ketone Reductive Amination Acid Precursor: 3-(4-Fluoro-2-methylphenoxy) propanoic acid Ketone->Acid Friedel-Crafts Cyclization SM Start: 4-Fluoro-2-methylphenol Acid->SM O-Alkylation

Figure 1: Retrosynthetic pathway leveraging the blocking effect of the 2-methyl group to ensure regioselectivity.

Detailed Experimental Protocol

Phase 1: Synthesis of 3-(4-Fluoro-2-methylphenoxy)propanoic Acid

This step attaches the three-carbon chain required for the pyran ring.

  • Reagents: 4-Fluoro-2-methylphenol (1.0 equiv), 3-Chloropropionic acid (1.2 equiv), NaOH (2.5 equiv), Water.

  • Mechanism: SN2 Nucleophilic Substitution.

Procedure:

  • Dissolve 4-fluoro-2-methylphenol (12.6 g, 100 mmol) in 20% aqueous NaOH (50 mL). The solution will turn slightly yellow due to phenoxide formation.

  • Add a solution of 3-chloropropionic acid (13.0 g, 120 mmol) in 20 mL water dropwise over 15 minutes.

  • Critical Step: Heat the reaction mixture to reflux (100°C) for 4–6 hours. Monitor by TLC (System: EtOAc/Hexane 1:1) for the disappearance of the phenol.

  • Cool to room temperature and acidify to pH 1–2 with concentrated HCl. The product will precipitate as a white to off-white solid.

  • Filter the solid, wash with cold water (3 x 50 mL), and dry in a vacuum oven at 50°C.

    • Expected Yield: 85–90%

    • Checkpoint:1H NMR should show the loss of the phenolic proton and the appearance of two triplets (~2.7 ppm and ~4.2 ppm) for the propionic chain.

Phase 2: Cyclization to 6-Fluoro-8-methylchroman-4-one

The intramolecular acylation closes the ring. Polyphosphoric acid (PPA) is the preferred medium as it acts as both solvent and Lewis acid catalyst.

  • Reagents: Phase 1 Acid, Polyphosphoric Acid (PPA).

  • Mechanism: Intramolecular Friedel-Crafts Acylation.[1]

Procedure:

  • Place Polyphosphoric Acid (100 g) in a round-bottom flask and heat to 80°C to reduce viscosity.

  • Add 3-(4-fluoro-2-methylphenoxy)propanoic acid (10.0 g) portion-wise with vigorous mechanical stirring.

  • Increase temperature to 100–110°C and stir for 1–2 hours. The mixture will turn deep red/brown.

    • Caution: Do not exceed 120°C to prevent decomposition or polymerization.

  • Quench: Pour the hot reaction mixture carefully onto 300 g of crushed ice/water with stirring. The product will precipitate as a solid.

  • Extract with Ethyl Acetate (3 x 100 mL). Wash combined organics with saturated NaHCO3 (to remove unreacted acid) and brine.

  • Dry over MgSO4 and concentrate. Recrystallize from Hexane/EtOAc if necessary.

    • Expected Yield: 75–80%

    • Appearance: Pale yellow solid.[2]

Phase 3: Reductive Amination to 6-Fluoro-8-methylchroman-4-amine HCl

We utilize a one-pot reductive amination for efficiency, avoiding the isolation of an oxime intermediate.

  • Reagents: Chroman-4-one (1.0 equiv), Ammonium Acetate (10 equiv), NaCNBH3 (0.7 equiv), Methanol, HCl in Dioxane.

Procedure:

  • Dissolve 6-fluoro-8-methylchroman-4-one (5.0 g, 27.7 mmol) and Ammonium Acetate (21.3 g, 277 mmol) in dry Methanol (100 mL).

  • Stir at room temperature for 30 minutes to allow imine formation.

  • Add Sodium Cyanoborohydride (1.2 g, 19.4 mmol) in one portion.

    • Safety: Perform in a fume hood; HCN generation is possible if acidified prematurely.

  • Stir at room temperature for 18–24 hours.

  • Workup: Concentrate methanol under reduced pressure. Resuspend residue in water (50 mL) and basify to pH >10 with NaOH (2M).

  • Extract the free amine with Dichloromethane (DCM, 3 x 50 mL). Dry organics over Na2SO4.

  • Salt Formation: Dilute the DCM solution with Diethyl Ether (50 mL). Cool to 0°C. Add 4M HCl in Dioxane (10 mL) dropwise.

  • The hydrochloride salt will precipitate immediately. Filter, wash with ether, and dry.

Process Workflow & Logic

Workflow cluster_0 Phase 1: Precursor Assembly cluster_1 Phase 2: Cyclization cluster_2 Phase 3: Amine Synthesis Step1 Reagent Prep: Dissolve Phenol in NaOH Step2 Reaction: Add 3-Chloropropionic Acid Reflux 4h Step1->Step2 Step3 Isolation: Acidify to pH 1 -> Filter Solid Step2->Step3 Step4 Cyclization: Heat in PPA at 100°C Step3->Step4 Dry Intermediate Step5 Quench: Pour onto Ice -> Extract EtOAc Step4->Step5 Step6 Imine Formation: Ketone + NH4OAc in MeOH Step5->Step6 Purified Ketone Step7 Reduction: Add NaCNBH3 Step6->Step7 Step8 Salt Formation: Treat with HCl/Dioxane Step7->Step8

Figure 2: Step-by-step operational workflow for the synthesis.

Critical Process Parameters (CPPs) & Troubleshooting

ParameterSpecificationScientific Rationale
PPA Temperature 100°C ± 5°C<100°C leads to incomplete cyclization; >120°C causes polymerization and tar formation.
Ammonium Acetate 10 equivalentsLarge excess drives the equilibrium toward the imine, preventing ketone reduction to the alcohol.
pH during Workup > pH 10The amine must be fully deprotonated (free base) to extract into DCM. If pH is <9, yield drops significantly.
NaCNBH3 Safety Fume HoodReacts with acid to release toxic HCN gas. Quench waste with bleach before disposal.

Troubleshooting Table:

ObservationRoot CauseCorrective Action
Low Yield in Phase 1 Incomplete alkylationEnsure reflux is vigorous; extend time to 6h. Verify NaOH concentration is sufficient.
Sticky Red Gum in Phase 2 Overheating PPAKeep temp strictly <110°C. Quench onto ice slowly to avoid localized heating.
Alcohol Impurity (Phase 3) Direct ketone reductionAllow imine formation (30 min) before adding reducing agent. Increase NH4OAc.

Analytical Characterization (Expected)

  • 1H NMR (400 MHz, DMSO-d6):

    • δ 8.50 (br s, 3H, NH3+)

    • δ 7.10 (dd, 1H, Ar-H, J=9.0, 3.0 Hz) – Proton at C7 (coupled to F).

    • δ 6.95 (dd, 1H, Ar-H, J=9.0, 3.0 Hz) – Proton at C5.

    • δ 4.40 (m, 1H, CH-NH2) – C4 proton.

    • δ 4.25 (m, 2H, O-CH2) – C2 protons.

    • δ 2.15 (s, 3H, Ar-CH3) – C8 Methyl.

    • δ 2.10–1.90 (m, 2H, CH2) – C3 protons.

  • Mass Spectrometry (ESI+):

    • Calculated [M+H]+ for C10H13FNO: 182.10.

    • Found: 182.1.

References

  • Chromanone Synthesis Review

    • Title: Synthesis of Chroman-4-ones by Reduction of Chromones.
    • Source: ResearchG
    • URL:[Link]

  • SIRT2 Inhibitor Synthesis (Chroman-4-one derivatives)

    • Title: Synthesis and Evaluation of Substituted Chroman-4-one and Chromone Derivatives as Sirtuin 2-Selective Inhibitors.
    • Source: Journal of Medicinal Chemistry (ACS).
    • URL:[Link]

  • Reductive Amination Protocols

    • Title: Reductive Amination of Aldehydes and Ketones with Sodium Cyanoborohydride.
    • Source: Organic Reactions (Wiley).
    • URL:[Link][3]

  • Precursor Properties (4-Fluoro-2-methylphenol)

    • Title: 4-Fluoro-2-methylphenol Compound Summary.
    • Source: PubChem.[1][4]

    • URL:[Link]

Sources

Application Note: Derivatization of 6-Fluoro-8-methylchroman-4-amine for Structure-Activity Relationship (SAR) Studies

Author: BenchChem Technical Support Team. Date: March 2026

Introduction and Rationale

The chroman-4-amine scaffold is a highly privileged pharmacophore in modern medicinal chemistry, serving as the structural core for a diverse array of therapeutic agents. Notably, derivatives of chroman-4-amine have been successfully developed as potent antagonists of the Bradykinin B1 receptor for chronic pain management[1], selective inhibitors of the NAD+-dependent deacetylase Sirtuin 2 (SIRT2) for neurodegenerative diseases[2], and Kv1.5 potassium channel blockers for cardiovascular indications[3].

6-Fluoro-8-methylchroman-4-amine represents a highly specialized, stereoelectronically tuned variant of this scaffold. The specific substitution pattern on the aromatic ring dictates its unique pharmacological profile:

  • 6-Fluoro Substitution: The fluorine atom acts as a bioisostere for a hydrogen or hydroxyl group. Its high electronegativity modulates the pKa of the adjacent chroman system, while its strong C-F bond significantly enhances metabolic stability against cytochrome P450-mediated oxidation. Furthermore, it increases the overall lipophilicity (ClogP), driving better penetration across the blood-brain barrier (BBB) for central nervous system targets.

  • 8-Methyl Substitution: The methyl group at the 8-position introduces targeted steric bulk. In SAR studies, this bulk has been shown to restrict the conformational flexibility of the chroman ring and optimally fill hydrophobic sub-pockets within target enzymes, such as the active site of SIRT2[2].

This application note details the autonomous, self-validating protocols required to derivatize the primary C4-amine of 6-Fluoro-8-methylchroman-4-amine, enabling comprehensive SAR exploration.

Derivatization Strategies and Mechanistic Causality

To systematically probe the binding pockets of target receptors, the primary amine at the C4 position serves as the optimal synthetic handle. Two primary derivatization pathways are utilized:

  • Sulfonylation (Synthesis of Sulfonamides): Sulfonamides are critical for Bradykinin B1 receptor antagonism[1]. The tetrahedral geometry of the sulfur atom forces the appended aryl group into a specific spatial orientation, probing deep hydrophobic pockets.

  • Amidation (Synthesis of Carboxamides): Amidation introduces a planar peptide-like bond, probing hydrogen-bond donor/acceptor interactions within the target's active site.

SAR_Workflow cluster_reactions Derivatization Pathways Core 6-Fluoro-8-methylchroman-4-amine (Core Scaffold) Amidation Amidation (HATU/DIPEA) Probes H-bond Donors Core->Amidation Sulfonylation Sulfonylation (R-SO2Cl) Probes Hydrophobic Pockets Core->Sulfonylation RedAmination Reductive Amination Probes Steric Bulk Core->RedAmination Purification High-Throughput Purification (Prep-HPLC) Amidation->Purification Sulfonylation->Purification RedAmination->Purification Validation Structural Validation (1H-NMR, HRMS) Purification->Validation BioAssay In Vitro Biological Screening (e.g., SIRT2, B1 Receptor) Validation->BioAssay SAR_Model SAR Modeling & Lead Optimization BioAssay->SAR_Model

Workflow for the SAR-driven derivatization and screening of 6-Fluoro-8-methylchroman-4-amine.

Experimental Protocols

The following protocols are designed as self-validating systems, ensuring that intermediate quality is continuously verified to prevent downstream failures.

Protocol A: Sulfonylation (Synthesis of Aryl Sulfonamides)

Objective: To synthesize sterically demanding sulfonamides to probe hydrophobic receptor sub-pockets.

Reagents: 6-Fluoro-8-methylchroman-4-amine (1.0 equiv), Aryl sulfonyl chloride (1.1 equiv), N,N-Diisopropylethylamine (DIPEA, 2.5 equiv), Anhydrous Dichloromethane (DCM).

Step-by-Step Procedure:

  • Reaction Setup: Dissolve 6-Fluoro-8-methylchroman-4-amine (0.5 mmol) in 5.0 mL of anhydrous DCM under an inert nitrogen atmosphere.

    • Causality: DCM is selected because it ensures complete dissolution of both the amine and the electrophile, while its low boiling point facilitates rapid removal during solvent evaporation.

  • Base Addition: Add DIPEA (1.25 mmol) to the stirring solution.

    • Causality: DIPEA is a sterically hindered, non-nucleophilic base. It efficiently scavenges the HCl byproduct generated during the reaction without competing with the primary amine for the sulfonyl chloride, thereby preventing yield-reducing side reactions.

  • Electrophile Addition: Cool the reaction flask to 0 °C using an ice bath. Add the aryl sulfonyl chloride (0.55 mmol) dropwise over 5 minutes.

    • Causality: Sulfonylation is highly exothermic. Cooling the reaction controls the kinetic rate, strictly minimizing the formation of bis-sulfonylated byproducts.

  • Self-Validation (Monitoring): Allow the reaction to warm to room temperature and stir for 2 hours. Monitor via TLC (Hexanes:EtOAc 7:3). The reaction is validated as complete when the ninhydrin-positive baseline spot (primary amine) is entirely consumed, replaced by a distinct, UV-active, less polar spot.

  • Workup: Quench the reaction with 5 mL of saturated aqueous NaHCO₃. Extract the aqueous layer with DCM (3 × 5 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Purify via flash column chromatography.

Protocol B: Amidation via HATU Coupling

Objective: To synthesize carboxamides using sterically hindered carboxylic acids without inducing racemization at the C4 chiral center.

Reagents: Target Carboxylic Acid (1.1 equiv), HATU (1.2 equiv), DIPEA (3.0 equiv), Anhydrous DMF.

Step-by-Step Procedure:

  • Pre-Activation: In a flame-dried flask, dissolve the carboxylic acid (0.55 mmol), HATU (0.60 mmol), and DIPEA (1.5 mmol) in 4.0 mL of anhydrous DMF. Stir at room temperature for 15 minutes.

    • Causality: HATU rapidly converts the carboxylic acid into a highly reactive O-At (7-azabenzotriazole) active ester. Pre-activating the acid ensures that upon addition of the amine, the coupling occurs instantaneously. This rapid kinetic trapping prevents the racemization of the C4 stereocenter, which is critical since enantiomers of chroman-4-amines exhibit divergent biological activities[1].

  • Amine Addition: Add a solution of 6-Fluoro-8-methylchroman-4-amine (0.5 mmol) in 1.0 mL of DMF to the activated ester mixture. Stir for 4 hours.

  • Self-Validation (Monitoring): Monitor the reaction via LC-MS. Validation is achieved when the mass corresponding to the active ester intermediate is fully depleted and the target amide mass [M+H]⁺ dominates the chromatogram.

  • Workup: Dilute the reaction mixture with 15 mL of EtOAc. Wash the organic layer with a 5% aqueous LiCl solution (3 × 10 mL).

    • Causality: DMF is notoriously difficult to remove via standard aqueous workup due to its high boiling point and water miscibility. Washing with aqueous LiCl alters the partition coefficient, highly efficiently driving DMF into the aqueous phase and leaving the pure amide in the organic layer.

Quantitative Data Presentation: Representative SAR Matrix

The table below summarizes a representative SAR trajectory when derivatizing the 6-Fluoro-8-methylchroman-4-amine scaffold, utilizing SIRT2 inhibition as the biological readout. The data illustrates how increasing the electron-withdrawing nature and steric bulk of the N-substituent drives potency[2].

Compound IDN-Substituent (R-Group)SIRT2 IC₅₀ (µM)ClogPSAR Observation & Mechanistic Insight
Core -H (Primary Amine)> 200.01.82Inactive; lacks necessary hydrophobic bulk to engage the active site.
1a Acetyl> 100.02.15Weak binding; insufficient steric fill for the hydrophobic pocket.
1b Benzoyl45.23.51Moderate activity; aromatic ring initiates crucial π-π stacking interactions.
1c 4-Trifluoromethylbenzoyl12.44.48Enhanced activity; electron-withdrawing -CF₃ group strengthens binding.
1d 3,4-Dichlorobenzenesulfonyl2.84.85Highly potent; tetrahedral sulfur optimally orients halogens into the sub-pocket.

Mechanistic Visualization: Target Inhibition

To understand the causality of the SAR data, it is necessary to visualize how the derivatized scaffold interacts with its biological target. Below is the mechanistic pathway of SIRT2 inhibition by optimized chroman-4-amine derivatives.

Mechanism SIRT2 SIRT2 Enzyme (Active State) Complex Enzyme-Inhibitor Complex (Steric & Electronic Blockade) SIRT2->Complex Inhibitor Binding Substrate Acetylated Protein + NAD+ Substrate->SIRT2 Normal Pathway Inhibitor Optimized 6-Fluoro-8-methyl Chroman-4-amine Derivative Inhibitor->Complex Deacetylation Deacetylated Protein (Pathway Blocked) Complex->Deacetylation Inhibition (X)

SIRT2 inhibition pathway blocked by sterically optimized 6-Fluoro-8-methylchroman-4-amine derivatives.

References

  • Fridén-Saxin, M., Seifert, T., Rydén Landergren, M., Suuronen, T., Lahtela-Kakkonen, M., Jarho, E. M., & Luthman, K. (2012). Synthesis and Evaluation of Substituted Chroman-4-one and Chromone Derivatives as Sirtuin 2-Selective Inhibitors. Journal of Medicinal Chemistry, 55(16), 7104–7113.[Link]

  • Biswas, K., Li, A., Chen, J. J., D'Amico, D. C., Fotsch, C., Han, N., ... & Johnson, E. (2007). Potent Nonpeptide Antagonists of the Bradykinin B1 Receptor: Structure−Activity Relationship Studies with Novel Diaminochroman Carboxamides. Journal of Medicinal Chemistry, 50(9), 2200–2212.[Link]

  • Li, Y., et al. (2025). Visible-Light-Promoted Metal-Free Three-Component Reaction for the Synthesis of Sulfonated 4-Amino-chromans, 4-Amino-tetrahydroquinolines, and 5-Amino-dihydrobenzo[b]oxepines. Organic Letters.[Link]

Sources

Application Note: A Streamlined Approach to the Synthesis of Fluorinated Chroman Amines via Microwave-Assisted Organic Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Convergence of Fluorine Chemistry and Microwave Synthesis

The chroman scaffold is a privileged heterocyclic motif found in a wide array of biologically active compounds, including antioxidants, anticancer agents, and neuroprotective agents.[1] The strategic incorporation of fluorine atoms into such scaffolds has become a cornerstone of modern medicinal chemistry.[2][3] Fluorine's unique properties—high electronegativity, small steric footprint, and ability to form strong C-F bonds—can profoundly influence a molecule's metabolic stability, membrane permeability, pKa, and binding affinity.[4] Consequently, fluorinated chroman amines represent a promising class of compounds for drug discovery and development.

However, traditional synthetic routes to these molecules often involve lengthy reaction times, harsh conditions, and significant energy consumption.[5] Microwave-Assisted Organic Synthesis (MAOS) has emerged as a powerful green chemistry technique that directly addresses these challenges.[5][6] By utilizing microwave irradiation, MAOS provides rapid, uniform, and highly efficient heating of reaction mixtures, leading to dramatic accelerations in reaction rates, improved yields, and enhanced product purity.[7][8][9]

This application note provides a comprehensive guide to the microwave-assisted synthesis of a representative fluorinated chroman amine, 6-fluoro-2,2-dimethylchroman-4-amine. We will delve into the fundamental principles of microwave heating, provide detailed, field-proven protocols for a two-step synthesis, and outline robust methods for product characterization and validation.

The Engine of Acceleration: Principles of Microwave-Assisted Synthesis

Understanding the mechanism of microwave heating is crucial for effective protocol design and optimization. Unlike conventional heating methods that rely on slow, external heat transfer through conduction and convection, microwave synthesis utilizes dielectric heating for instantaneous, volumetric energy transfer.[6][7]

This process is driven by two primary mechanisms:

  • Dipolar Polarization: Polar molecules within the reaction mixture, such as the solvent or reagents, possess a permanent dipole moment. When subjected to the rapidly oscillating electric field of microwaves, these molecules attempt to align themselves with the field.[10][11] This constant reorientation generates significant molecular friction, which is dissipated as heat.[11]

  • Ionic Conduction: If ions are present in the reaction mixture, they will migrate back and forth through the solution under the influence of the oscillating electric field. Collisions between these ions generate heat efficiently.[5][7]

This direct coupling of microwave energy with the molecules of the reaction mixture results in rapid and uniform heating, often leading to temperatures far above the solvent's boiling point in a sealed vessel ("superheating").[12] This high-temperature state dramatically increases reaction kinetics, allowing reactions that would take hours under conventional reflux to be completed in minutes.[11]

Visualizing the Difference: Microwave vs. Conventional Heating

The following diagram illustrates the fundamental difference in heating profiles between conventional and microwave-assisted methods.

G cluster_0 Conventional Heating (Conduction/Convection) cluster_1 Microwave-Assisted Heating (Dielectric) Vessel1 Reaction Vessel Mixture1 Reaction Mixture Vessel1->Mixture1 Slow, Non-uniform Heating HeatSource External Heat Source HeatSource->Vessel1 Heat Transfer Vessel2 MW-Transparent Vessel Mixture2 Reaction Mixture (Polar Molecules) MWSource Microwave Source MWSource->Mixture2 Direct Energy Transfer

Caption: Heat transfer mechanisms in conventional vs. microwave heating.

Synthetic Workflow: From Ketone to Fluorinated Amine

Our strategy involves a two-step process, beginning with the synthesis of a fluorinated chroman-4-one intermediate, followed by a microwave-assisted reductive amination to yield the target primary amine. This approach provides a modular and efficient route to the desired product.

Overall Synthetic Scheme

G SM1 6-Fluoro-2,2-dimethylchroman-4-one Step1 Step 1: Imine Formation SM1->Step1 Ammonia NH4OAc (Ammonia Source) Ammonia->Step1 Reducer NaBH(OAc)3 Step2 Step 2: Reduction Reducer->Step2 Imine [Imine Intermediate] Imine->Step2 Product 6-Fluoro-2,2-dimethylchroman-4-amine Analysis Characterization (NMR, MS, HPLC) Product->Analysis Step1->Imine Microwave 120°C, 10 min Step2->Product Microwave 120°C, 10 min

Caption: Workflow for the microwave-assisted synthesis of the target amine.

Detailed Experimental Protocols

Safety Precaution: All microwave-assisted reactions must be performed in a dedicated microwave reactor designed for chemical synthesis.[13] Do not use a domestic microwave oven.[12][13] Reactions in sealed vessels generate high internal pressures; always use appropriate pressure-rated vials and allow the vessel to cool completely (e.g., to <50°C) before opening.[14] Conduct all operations in a well-ventilated fume hood.

Protocol 1: Synthesis of 6-Fluoro-2,2-dimethylchroman-4-one

This protocol describes a conventional synthesis of the starting material. While microwave methods exist for similar cyclizations, a conventional approach is often used for scale-up of key intermediates.

Materials:

  • 4-Fluorophenol

  • 3,3-Dimethylacrylic acid

  • Polyphosphoric acid (PPA)

  • Dichloromethane (DCM)

  • Saturated sodium bicarbonate solution

  • Anhydrous magnesium sulfate

  • Standard laboratory glassware

Procedure:

  • To a stirred solution of polyphosphoric acid (50 g) at 70°C, add a mixture of 4-fluorophenol (5.6 g, 50 mmol) and 3,3-dimethylacrylic acid (5.0 g, 50 mmol).

  • Increase the temperature to 100°C and stir vigorously for 4 hours. The mixture will become thick.

  • Allow the reaction to cool to approximately 60°C and then carefully pour it onto 200 g of crushed ice with stirring.

  • Extract the resulting aqueous slurry with dichloromethane (3 x 75 mL).

  • Combine the organic extracts and wash with saturated sodium bicarbonate solution (2 x 50 mL) and then with brine (1 x 50 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude solid by column chromatography (silica gel, eluting with a gradient of ethyl acetate in hexanes) to afford 6-fluoro-2,2-dimethylchroman-4-one as a white solid.

Protocol 2: Microwave-Assisted Reductive Amination

This core protocol leverages the speed and efficiency of microwave irradiation to rapidly convert the ketone to the target primary amine.

Equipment:

  • Dedicated single-mode microwave reactor with pressure and temperature monitoring capabilities.

  • 10 mL pressure-rated microwave process vial with a magnetic stir bar.

Materials:

  • 6-Fluoro-2,2-dimethylchroman-4-one (194 mg, 1.0 mmol)

  • Ammonium acetate (NH₄OAc) (771 mg, 10.0 mmol)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃) (424 mg, 2.0 mmol)

  • 1,2-Dichloroethane (DCE) (5 mL)

  • 1 M Sodium hydroxide (NaOH) solution

  • Ethyl acetate

Procedure:

  • Place the 6-fluoro-2,2-dimethylchroman-4-one, ammonium acetate, and a magnetic stir bar into the 10 mL microwave process vial.

  • Add 5 mL of 1,2-dichloroethane.

  • Tightly seal the vial with a septum cap.[14]

  • Place the vial in the microwave reactor.

  • Step A (Imine Formation): Irradiate the mixture at 120°C for 10 minutes (standard absorption power setting).

  • After the first irradiation step, allow the vial to cool to below 50°C using the instrument's cooling feature.[14]

  • Carefully open the vial and add sodium triacetoxyborohydride. Reseal the vial.

  • Step B (Reduction): Irradiate the mixture again at 120°C for 10 minutes.

  • Once the reaction is complete, allow the vial to cool to a safe temperature (<50°C).

  • Quench the reaction by slowly adding 10 mL of water.

  • Basify the mixture to pH > 10 with 1 M NaOH solution.

  • Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 15 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude 6-fluoro-2,2-dimethylchroman-4-amine.

  • The product can be further purified by silica gel chromatography if necessary.

Data and Expected Outcomes

Effective protocol design requires clear targets for yield and purity. The following table summarizes expected outcomes and key parameters for the microwave-assisted reductive amination step.

ParameterValueRationale
Temperature120°CProvides sufficient thermal energy to accelerate both imine formation and reduction, well within the safe operating limits of the solvent and reactor.[10]
Time10 + 10 minMicrowave heating drastically reduces reaction times from hours to minutes; this duration is typically sufficient for full conversion.[9]
Solvent1,2-DichloroethaneA suitable non-polar solvent for reductive amination that still heats effectively under microwave irradiation.
Ammonia SourceNH₄OAcA convenient, solid source of ammonia that releases it in situ.
Reducing AgentNaBH(OAc)₃A mild and selective reducing agent for imines that is compatible with the ketone starting material.
Expected Yield >80%Microwave-assisted synthesis often leads to higher isolated yields by minimizing byproduct formation.[5]
Expected Purity >95% (after purification)The rapid and clean nature of the reaction typically results in high-purity products.

Product Validation and Characterization

Confirming the structure and purity of the final product is a critical step. A combination of spectroscopic techniques should be employed.

  • ¹H and ¹³C NMR Spectroscopy: Will confirm the overall carbon-hydrogen framework of the molecule. The disappearance of the ketone signal (~200 ppm in ¹³C NMR) and the appearance of a new C-N signal (~40-60 ppm) and N-H protons are key indicators.

  • ¹⁹F NMR Spectroscopy: Provides a direct and sensitive method to confirm the presence and electronic environment of the fluorine atom on the aromatic ring.[15]

  • Mass Spectrometry (MS): Will confirm the molecular weight of the product. High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition.

TechniqueExpected Result for 6-Fluoro-2,2-dimethylchroman-4-amine
¹H NMR Signals corresponding to aromatic protons (with coupling to ¹⁹F), a methine proton (CH-NH₂), methylene protons (CH₂), and two methyl groups. A broad singlet for the NH₂ protons.
¹⁹F NMR A single resonance confirming the presence of one fluorine atom.
MS (ESI+) [M+H]⁺ = 196.1238

References

  • Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry - PMC. (n.d.). National Center for Biotechnology Information. [Link]

  • Microwave-Assisted Organic Synthesis: A Green Chemistry Strategy. (2025, June 30). International Journal of Research in Pharmacy and Allied Science. [Link]

  • Microwaves in Organic Synthetic Chemistry- A Greener Approach to Environmental Protection: An Overview. (2024, January 15). Afr. J. Pure Appl. Chem.[Link]

  • MICROWAVE ASSISTED ORGANIC SYNTHESIS: A GREEN CHEMISTRY APPROACH. (2023, June 6). IJNRD. [Link]

  • Theory of Microwave Heating for Organic Synthesis. (n.d.). CEM Corporation. [Link]

  • Safety Considerations for Microwave Synthesis. (n.d.). CEM Corporation. [Link]

  • Organic Syntheses Procedure. (n.d.). Organic Syntheses. [Link]

  • Fluorinated 2-arylchroman-4-ones and their derivatives: synthesis, structure and antiviral activity. (2023, December 28). PubMed. [Link]

  • Synthesis, characterization and antimicrobial screening of some fluorinated chromones and chlorochromones. (2025, August 6). ResearchGate. [Link]

  • Microwave Synthesis. (n.d.). Organic Chemistry Portal. [Link]

  • Microwave-assisted Synthesis of Fluorinated Heterocycles. (n.d.). ResearchGate. [Link]

  • Fluorinated compounds in medicinal chemistry: recent applications, synthetic advances and matched-pair analyses. (2014). PubMed. [Link]

  • Impact of Microwaves on Organic Synthesis and Strategies toward Flow Processes and Scaling Up. (2021, June 14). ACS Publications. [Link]

  • Applications of Fluorine in Medicinal Chemistry. (2015, November 12). PubMed. [Link]

  • Safe and scalable synthesis of fluorinated amine compounds for medicinal chemistry. (2025, November 10). HIMS. [Link]

  • Fluorinated Compounds in Medicinal Chemistry: Recent Applications, Synthetic Advances and Matched-Pair Analyses. (2014). Bentham Science. [Link]

  • Microwave-assisted synthesis of chromenes: biological and chemical importance. (n.d.). PubMed. [Link]

  • Preparation method of 6-fluorochroman-2-formic acid. (n.d.).
  • Efficient microwave-assisted synthesis of amine substituted pentafluorophenylporphyrin. (n.d.). National Center for Biotechnology Information. [Link]

  • Fluorine as a spectroscopic lable to characterize ortho-phenylenes. (2021, April 14). American Chemical Society. [Link]

  • Rapid and Convenient Microwave-Assisted Synthesis of Primary Amines via Reductive N-Alkylation of Methyl Carbamate with Aldehydes. (n.d.). Organic Chemistry Portal. [Link]

Sources

Application Note: Scalable Chemo-Enzymatic Synthesis of Nebivolol Intermediates

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Rationale

Nebivolol is a third-generation


-selective antagonist with nitric oxide-potentiating vasodilatory properties. Its structural complexity—possessing 

symmetry and four chiral centers (

and

for the active

-racemate)—presents a formidable challenge for industrial scale-up.

Classical routes (e.g., Janssen patents) often rely on the resolution of late-stage racemic intermediates or non-selective reduction of ketones, leading to statistical mixtures of diastereomers (e.g., the unwanted


 isomer). These impurities are difficult to remove via crystallization, often requiring expensive preparative HPLC.

This guide details a scalable, "Convergent Chemo-Enzymatic" protocol. By integrating enzymatic kinetic resolution (EKR) and biocatalytic ketoreduction, this workflow establishes stereochemical purity early in the synthesis, eliminating the need for downstream chiral chromatography.

Key Advantages of This Protocol:
  • Safety: Replaces hazardous diazomethane with sulfur ylide chemistry for carbon homologation.

  • Stereocontrol: Uses Ketoreductases (KREDs) to set the alcohol stereocenter with >99% d.e.

  • Scalability: Avoids cryogenic conditions and high-pressure chromatography.

Strategic Route Analysis

The synthesis is bifurcated into two parallel tracks to generate the enantiopure "Left" and "Right" fragments, which are then coupled.

Nebivolol_Retrosynthesis Nebivolol Nebivolol (Racemic SRRR + RSSS) Coupling Convergent Coupling (N-Alkylation) Coupling->Nebivolol 1. Coupling 2. Deprotection Frag_A Fragment A (Nucleophile) (S)-2-(benzylamino)-1-((R)-6-fluorochroman-2-yl)ethanol Frag_A->Coupling Frag_B Fragment B (Electrophile) (R)-2-chloro-1-((R)-6-fluorochroman-2-yl)ethanol Frag_B->Coupling Common_Int Common Intermediate (R)-6-fluoro-chroman-2-carboxylic acid Common_Int->Frag_A 1. Ylide Homologation 2. KRED Reduction 3. Amination Common_Int->Frag_B 1. Ylide Homologation 2. KRED Reduction Start Starting Material 4-Fluorophenol Start->Common_Int Cyclization & Resolution

Figure 1: Retrosynthetic logic demonstrating the divergence from a common resolved acid intermediate to the two required coupling partners.

Protocol 1: Synthesis of the Chroman Core

Objective: Scalable synthesis of racemic 6-fluoro-chroman-2-carboxylic acid (FCCA) from 4-fluorophenol.

Mechanism & Causality

We utilize a Fries rearrangement followed by a one-pot oxalate cyclization. This route is preferred over direct Friedel-Crafts acylation due to higher regioselectivity for the ortho position relative to the phenol.

Step-by-Step Methodology
  • Esterification:

    • Charge reactor with 4-fluorophenol (1.0 eq) and acetic anhydride (1.2 eq).

    • Add catalytic H₂SO₄. Heat to 60°C for 2 hours.

    • QC Check: Monitor disappearance of phenol via TLC/HPLC.

  • Fries Rearrangement:

    • Cool ester to 0°C. Add AlCl₃ (1.5 eq) portion-wise (Exothermic!).

    • Heat neat mixture to 140°C for 3 hours to effect migration of the acetyl group.

    • Quench into ice-HCl. Isolate 5-fluoro-2-hydroxyacetophenone .

  • Cyclization (The Chroman Ring):

    • Dissolve acetophenone derivative in EtOH. Add diethyl oxalate (1.5 eq) and NaOEt (2.5 eq).

    • Reflux to form the diketo-ester intermediate.

    • Acid hydrolysis (AcOH/HCl) yields 6-fluoro-4-oxo-4H-1-benzopyran-2-carboxylic acid .

  • Hydrogenation:

    • Catalyst: 10% Pd/C (50% wet).

    • Solvent: Glacial Acetic Acid (Critical for promoting ketone reduction).

    • Conditions: 5 bar H₂, 60°C, 12 hours.

    • Result: Complete reduction of the double bond and the ketone to the methylene group.

    • Yield: ~65-70% overall.

Protocol 2: Enzymatic Resolution (The Chiral Switch)

Objective: Separation of (R)-FCCA and (S)-FCCA with >99% ee. Why Biocatalysis? Chemical resolution (e.g., with (+)-dehydroabietylamine) requires multiple recrystallizations and maxes out at ~35% yield. Enzymatic Kinetic Resolution (EKR) offers higher throughput and solvent-free options.

Workflow

We employ Lipase B from Candida antarctica (CALB) (immobilized, e.g., Novozym 435) for the selective hydrolysis of the ethyl ester.[1]

ParameterConditionRationale
Substrate Racemic Ethyl 6-fluoro-chroman-2-carboxylateEsters are processed faster than acids by lipases.
Enzyme CALB (Immobilized)High stereoselectivity (E > 100) for the (S)-enantiomer hydrolysis.
Medium Phosphate Buffer (pH 7.0) / Toluene (Biphasic)Biphasic system prevents product inhibition and simplifies workup.
Temperature 30°COptimal balance between rate and enzyme stability.
Procedure
  • Suspend racemic ester (100 g) in Toluene (300 mL).

  • Add Phosphate buffer (0.1 M, pH 7.0, 300 mL).

  • Add CALB (5 wt% relative to substrate). Stir vigorously.

  • Monitoring: Maintain pH 7.0 via auto-titration with 1M NaOH. The consumption of NaOH correlates directly to conversion.

  • Stop Point: At 50% conversion (approx 24h).

  • Workup:

    • Separate phases.[2]

    • Aqueous Phase: Contains (S)-Acid (salt form). Acidify and extract to recover (S)-FCCA (>98% ee).

    • Organic Phase: Contains (R)-Ester .[3] Concentrate to recover (R)-Ester (>98% ee).[4]

Protocol 3: Chemo-Enzymatic Functionalization

Objective: Convert resolved FCCA into the chiral chlorohydrin without racemization.

Step 3A: Sulfur Ylide Homologation (Safety Critical)

Avoid Diazomethane. Use the Corey-Chaykovsky approach adapted for acyl chlorides.[5]

  • Activation: Convert (R)-FCCA to its acid chloride using Thionyl Chloride/DMF (cat).

  • Ylide Formation:

    • Generate dimethylsulfoxonium methylide (DMSO, NaH, Trimethylsulfoxonium iodide).

    • Add acid chloride at 0°C.[3]

    • Form the stable

      
      -keto sulfoxonium ylide .
      
  • Chlorination:

    • Treat the ylide with anhydrous HCl (gas) or LiCl/MsOH in THF.

    • Product: (R)-2-chloro-1-(6-fluorochroman-2-yl)ethan-1-one (The Chloroketone ).

    • Note: This preserves the C2 stereocenter.

Step 3B: Biocatalytic Ketoreduction (KRED)

Objective: Reduce the chloroketone to the chloroalcohol with perfect diastereoselectivity. Challenge: Chemical reduction (NaBH₄) yields a 1:1 mixture of syn and anti diastereomers. KREDs can select for the specific diastereomer required.

Enzyme Selection:

  • Target: (R)-2-chloro-1-((R)-6-fluorochroman-2-yl)ethanol (The anti isomer).

  • Enzyme: KRED screening kit (e.g., Codexis or similar). Look for "Anti-Prelog" specificity.

  • Cofactor: NADPH (regenerated via Glucose Dehydrogenase/Glucose).

Protocol:

  • Dissolve Chloroketone (50 g) in DMSO (5 vol%).

  • Add to Buffer (pH 7.0) containing:

    • KRED Enzyme (1 wt%).

    • NADP+ (0.5 mM).

    • Glucose (1.5 eq).

    • GDH (Glucose Dehydrogenase).

  • Stir at 30°C for 12-16 hours.

  • QC: Check diastereomeric excess (d.e.) via Chiral HPLC. Target >99% d.e.

Protocol 4: Convergent Coupling & Assembly

To synthesize d-Nebivolol (SRRR) , we couple the (S,R)-Amino-alcohol with the (R,R)-Chloro-alcohol.[6]

Synthesis of Coupling Partners
  • Fragment A (Nucleophile): Take (S)-Chlorohydrin (from S-acid route). Treat with Benzylamine (excess) to form (S)-2-(benzylamino)-1-((R)-6-fluorochroman-2-yl)ethanol .[7]

  • Fragment B (Electrophile): (R)-Chlorohydrin (from R-acid route, described above).

Coupling Reaction
  • Dissolve Fragment A (1.0 eq) and Fragment B (1.1 eq) in Methanol or Ethanol.

  • Add base: NaHCO₃ or Diisopropylamine (DIPEA).

  • Reflux (65-78°C) for 24 hours.

  • Purification: The secondary amine product often crystallizes upon cooling. If not, converting to the HCl salt usually induces precipitation of the pure diastereomer.

Final Deprotection
  • Dissolve Benzyl-Nebivolol in MeOH/AcOH.

  • Hydrogenate (Pd/C, H₂, 1 atm) to remove the benzyl group.

  • Crystallize as the Hydrochloride salt.

Quality Control & Impurity Management

Impurity TypeOriginControl StrategyLimit (ICH)
Diastereomers Poor KRED selectivity or racemization during ylide step.Strict pH control during Ylide step; KRED d.e. check >99%.< 0.15%
Des-fluoro analog Impure starting material (Phenol).GC-MS check of 4-fluorophenol start material.< 0.10%
N-Nitroso Nebivolol Nitrosating agents + secondary amine.Avoid nitrite salts in workup steps.< 26.5 ng/day

References

  • Chemical Resolution & Synthesis

    • Yang, Y. X., et al. "Synthesis and resolution research of (R)- and (S)-6-fluorochroman-2-carboxylic acids."[8] Chinese Journal of Organic Chemistry, 2005.[8]

  • Enzymatic Resolution (Key Protocol)

    • Ren, W., et al. "Biocatalytic preparation of (R)-2-chloro-1-(6-fluorochroman-2-yl)ethanone." ResearchGate, 2018.

    • Fishman, A. "A two-step enzymatic resolution process for large-scale production." Technion Applied Catalysis, 2002.

  • Process Chemistry & Impurities

    • "Nebivolol EP Impurities & USP Related Compounds." SynThink Chemicals.

    • "Process for the synthesis of intermediates of nebivolol."[3][9][10][11][12] WO Patent 2017/125900.[6]

  • Sulfur Ylide Chemistry

    • BenchChem Application Note. "Scalable synthesis of 6-Fluoro-2-(oxiran-2-yl)chroman."

Sources

Troubleshooting & Optimization

Chroman-4-amine Resolution & Enantiomeric Excess (ee) Optimization Center

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the resolution of chroman-4-amine. As a privileged pharmacophore in central nervous system (CNS) drugs and potassium channel blockers, achieving high enantiomeric excess (ee) of chroman-4-amine is a critical bottleneck in active pharmaceutical ingredient (API) synthesis.

This guide provides field-proven troubleshooting insights, quantitative benchmarks, and self-validating standard operating procedures (SOPs) for both classical diastereomeric salt resolution and enzymatic kinetic resolution (EKR).

Part 1: Diagnostic Knowledge Base (FAQs)

Q1: Why is my enantiomeric excess (ee) plateauing at ~80% when using standard L-tartaric acid for classical resolution?

A1: The structural topology of the fused bicyclic chroman ring requires highly specific spatial recognition that standard L-tartaric acid often fails to provide. The lack of bulky aromatic groups on unsubstituted tartaric acid leads to weak stereoselective π-π stacking, resulting in the co-crystallization of the undesired enantiomer.

The Fix: Switch your resolving agent to Di-p-toluoyl-D-tartaric acid (D-DTTA) or D-dibenzoyl tartaric acid (D-DBTA). The bulky toluoyl or benzoyl groups create a deeper, more rigid chiral pocket. This enhances stereoselective π-π stacking with the chroman ring, significantly amplifying the solubility differential between the diastereomeric salts. This substitution allows you to achieve >98% ee after a single fractional crystallization event[1][2].

Q2: During enzymatic kinetic resolution (EKR) with Candida antarctica lipase B (CAL-B), my reaction rate is sluggish and the ee is suboptimal. How do I optimize the acyl donor?

A2: Standard acyl donors like ethyl acetate result in slow acylation rates for sterically hindered primary amines. When the forward reaction is sluggish, non-specific background acylation and reversible processes degrade the overall kinetic resolution, lowering the final ee.

The Fix: Utilize methyl 2-methoxyacetate as the acyl donor. The electron-withdrawing methoxy group increases the electrophilicity of the carbonyl carbon, drastically accelerating the specific acylation of the target enantiomer. Conduct the reaction in tert-butyl methyl ether (MTBE) at reflux; this maintains the enzyme's active conformation while driving the kinetic resolution rapidly to the theoretical 50% conversion limit[3].

Q3: Is there a biocatalytic method to directly obtain the (S)-enantiomer without the need for subsequent amide hydrolysis?

A3: Yes. While lipases yield an acylated product that requires harsh chemical hydrolysis (which risks partial racemization), oxidative kinetic resolution using engineered amine dehydrogenases (AmDH) bypasses this issue entirely.

The Fix: Employ the LE-AmDH-v1 variant (engineered from Geobacillus stearothermophilus) coupled with a NADH-oxidase (NOx) for continuous cofactor recycling. This system selectively oxidizes the (R)-enantiomer into the corresponding ketone, leaving the (S)-chroman-4-amine completely intact. Operating at an optimal pH of 7.4 and 30–40 °C, this self-validating system achieves >99% ee with water as the only stoichiometric byproduct[4].

Part 2: Quantitative Data Center

The following table summarizes the performance metrics of the primary resolution strategies to aid in route selection.

Resolution StrategyResolving Agent / EnzymeTarget EnantiomerTypical ee (%)Typical Yield (%)Key Mechanistic Advantage
Classical Resolution D-DTTA / D-DBTA(R)-Chroman-4-amine>98%35–40%Strong π-π stacking prevents co-crystallization.
Lipase-Catalyzed EKR CAL-B + Methyl 2-methoxyacetate(S)-Chroman-4-amine>95%~45%High electrophilicity of acyl donor accelerates rate.
Oxidative AmDH KR LE-AmDH-v1 + NOx(S)-Chroman-4-amine>99%~48%Atom-economical; avoids chemical deprotection steps.

(Note: Yields are based on a theoretical maximum of 50% for racemic resolution).

Part 3: Standard Operating Procedures (SOPs)

Protocol A: Classical Resolution of (R)-Chroman-4-amine via D-DTTA

This protocol relies on thermodynamic control to isolate the less soluble diastereomeric salt.

  • Salt Formation: Dissolve 1.0 equivalent of racemic chroman-4-amine in a ketone/alcohol solvent system (e.g., acetone/methanol). Heat the solution to 60 °C and add 0.9–1.0 equivalent of D-di-p-toluoyl tartaric acid (D-DTTA) dropwise[2].

  • Fractional Crystallization: Cool the mixture at a controlled rate of 5 °C/hour to room temperature. Stir overnight to ensure complete precipitation of the thermodynamically stable (R)-amine–D-DTTA salt.

  • Filtration: Filter the suspension under reduced pressure. Wash the filter cake thoroughly with cold solvent to elute the soluble (S)-amine salt.

  • Liberation: Suspend the isolated salt in water. Adjust the pH to 9–10 using aqueous K₂CO₃. Extract the liberated free base with ethyl acetate.

  • Validation: Dry the organic layer over Na₂SO₄, concentrate under vacuum, and verify the ee via chiral HPLC (e.g., Chiralcel OD-H column).

Protocol B: Enzymatic Kinetic Resolution via CAL-B

This protocol utilizes kinetic control, relying on the differential transition state energies within the enzyme's active site.

  • Reaction Setup: In a dry flask, dissolve 1.0 equivalent of racemic chroman-4-amine and 1.1 equivalents of methyl 2-methoxyacetate in MTBE[3].

  • Biocatalyst Addition: Add immobilized CAL-B (Novozym 435) at 10% w/w relative to the substrate.

  • Incubation: Heat the mixture to reflux (approx. 55 °C) and stir for 2–4 hours. Monitor the reaction via LC-MS to ensure conversion halts precisely at 50%.

  • Separation: Filter the mixture to recover the immobilized enzyme (which can be washed and reused). Concentrate the filtrate under vacuum.

  • Purification: Separate the unreacted (S)-chroman-4-amine from the acylated (R)-amide using an acidic aqueous extraction (pH 2). The amine will partition into the aqueous layer, while the neutral amide remains in the organic layer.

  • Validation: Neutralize the aqueous layer to pH 10, extract the (S)-amine with dichloromethane, and confirm ee via chiral HPLC.

Part 4: Pathway Visualization

Workflow Racemate rac-Chroman-4-amine Classical Classical Resolution (Chiral Acids) Racemate->Classical Enzymatic Enzymatic Kinetic Resolution (Lipases / AmDH) Racemate->Enzymatic SaltFormation Diastereomeric Salt Formation (e.g., D-DTTA) Classical->SaltFormation Acylation Enantioselective Acylation (CAL-B + Acyl Donor) Enzymatic->Acylation Oxidation Oxidative Deamination (LE-AmDH-v1 + NOx) Enzymatic->Oxidation Cryst Fractional Crystallization SaltFormation->Cryst Sep Chromatographic Separation Acylation->Sep S_Enant (S)-Chroman-4-amine (>99% ee) Oxidation->S_Enant Residual Amine R_Enant (R)-Chroman-4-amine (>99% ee) Cryst->R_Enant Base Hydrolysis Sep->R_Enant Amide Hydrolysis Sep->S_Enant Unreacted Amine

Divergent resolution pathways for racemic chroman-4-amine to achieve high enantiomeric excess.

References

  • Title: Efficient and general asymmetric syntheses of (R)
  • Title: Chiral resolution method for preparing high-purity intermediate of trabectedin (Patent CN104974056A)
  • Title: Amino-1,3,5-triazines N-substituted with chiral bicyclic radicals, process for their preparation (Patent US8114991B2)
  • Title: Kinetic Resolution of Racemic Primary Amines Using Geobacillus stearothermophilus Amine Dehydrogenase Variant Source: PubMed / ChemCatChem URL

Sources

Technical Support Guide: Reductive Amination of Fluorinated Chromanones

Author: BenchChem Technical Support Team. Date: March 2026

To: Research & Development Division From: Senior Application Scientist, Chemical Process Group Subject: Troubleshooting & Optimization of C4-Amination in Fluorinated Chroman-4-ones

Executive Summary & Chemical Context[1][2][3][4][5][6][7][8][9][10][11][12]

Fluorinated chroman-4-amines are privileged scaffolds in medicinal chemistry, often serving as pharmacophores in GPCR modulators and kinase inhibitors. However, the reductive amination of the parent fluorinated chroman-4-one presents a unique "perfect storm" of synthetic challenges:

  • Steric Strain: The bicyclic ring system imposes conformational constraints at the C4 position, impeding nucleophilic attack.

  • Electronic Deactivation: Fluorine substitution (particularly at C6, C7, or C8) exerts strong inductive effects ($ -I $), altering the electrophilicity of the carbonyl and the basicity of the intermediate imine.

  • Competing Pathways: The reduction of the ketone to the corresponding chroman-4-ol is the primary failure mode, often driven by the slow kinetics of imine formation relative to ketone reduction.

This guide provides a root-cause analysis and validated protocols to overcome these barriers.

Critical Reaction Pathways (Mechanism)

Understanding the competition between the desired amination and the undesired direct reduction is vital.

ReactionPathway cluster_0 Critical Control Point Ketone Fluorinated Chromanone Hemiaminal Hemiaminal Intermediate Ketone->Hemiaminal + Amine (Slow w/o Lewis Acid) Alcohol Chroman-4-ol (Major Impurity) Ketone->Alcohol + Hydride (Direct Reduction) Amine Amine (R-NH2) Imine Imine / Iminium (Target Intermediate) Hemiaminal->Imine - H2O (Equilibrium) Imine->Ketone + H2O (Hydrolysis) Product Chroman-4-amine (Desired) Imine->Product + Hydride (Fast)

Figure 1: The kinetic competition. Success depends on shifting the equilibrium toward the Imine before the hydride source is introduced.

Strategic Reagent Selection

Do not use a "one-size-fits-all" approach. Select your system based on the amine partner.

VariableMethod A: STAB (Standard) Method B: Ti(OiPr)₄ (Forced)
Reagents Sodium Triacetoxyborohydride / AcOHTitanium(IV) Isopropoxide / NaBH₄
Mechanism Concerted protonation/reductionLewis-acid activation + Water Scavenging
Best For Reactive, unhindered amines (e.g., Benzylamine)Unhreactive amines & Sterically hindered Chromanones
Why it fails Acid catalyst is too weak to force imine formation on electron-deficient chromanones.Titanium workup can be messy if not quenched properly (see Protocol).
Fluorine Risk Low (Mild hydride source).Low (NaBH₄ is generally safe for Ar-F).

Recommendation: For fluorinated chromanones, Method B (Titanium Isopropoxide) is the gold standard. The Lewis acidity of Ti(IV) overcomes the electronic deactivation caused by the fluorine substituents and physically traps water, driving the equilibrium to the imine [1][2].

Troubleshooting Guide (FAQ Format)

Issue 1: "I see 50% starting material and 50% alcohol (chromanol). No amine."

Diagnosis: The imine did not form, or it hydrolyzed before reduction.

  • The Cause: Fluorine atoms (especially at C6/C7) pull electron density, making the carbonyl carbon electrophilic, but they also lower the basicity of the nitrogen in the forming hemiaminal, slowing dehydration. If you add the reductant too early, it reduces the unreacted ketone.

  • The Fix:

    • Switch to the Pre-complexation Protocol (Method B).

    • Stir the Ketone + Amine + Ti(OiPr)₄ neat (or in minimal THF) for 6–12 hours before adding any reducing agent.

    • Verify imine formation by taking a small aliquot for NMR (look for disappearance of the ketone C=O peak ~190 ppm and appearance of C=N ~165 ppm).

Issue 2: "The reaction stalls at the intermediate imine."

Diagnosis: Steric hindrance at C4 is preventing the hydride attack.

  • The Cause: The bicyclic chromanone system puckers. If you have a substituent at C2 or C3 (e.g., 2-methyl-6-fluorochroman-4-one), the "top" and "bottom" faces are blocked.

  • The Fix:

    • Increase temperature of the reduction step (not the imine formation step) to 40°C.

    • Switch from NaBH₄ to NaCNBH₃ (Sodium Cyanoborohydride) in MeOH at pH 4–5. The smaller hydride radius and ability to run at slightly acidic pH can assist in protonating the imine, activating it for attack [3].

Issue 3: "I am losing the Fluorine atom (Defluorination)."

Diagnosis: Hydrodefluorination.

  • The Cause: This is rare with borohydrides but common if you are using Catalytic Hydrogenation (H₂/Pd-C) . Aromatic C-F bonds, especially para to the carbonyl (C6 position), are labile under metal catalysis.

  • The Fix: Stop using H₂/Pd. Stick strictly to hydride reagents (STAB or NaBH₄). If you must use hydrogenation (e.g., to deprotect a benzyl group simultaneously), use PtO₂ (Adams' catalyst) or add V₂O₅ as an inhibitor for dehalogenation.

Issue 4: "My yield is good, but the cis/trans ratio is poor."

Diagnosis: Lack of stereocontrol.

  • The Insight: In 2-substituted chromanones, the hydride usually attacks from the axial direction (less hindered), leading to the thermodynamically less stable cis-isomer (amine and C2-substituent on the same side) as the major kinetic product.

  • The Fix:

    • To favor Cis: Use bulky hydrides (e.g., L-Selectride) at -78°C (kinetic control).

    • To favor Trans: Perform the reduction with NaBH₄ in MeOH under reflux (thermodynamic equilibration of the product).

Optimized Experimental Protocol (Ti-Mediated)

Scope: Validated for 6-fluoro, 7-fluoro, and 6,8-difluorochroman-4-ones.

Reagents:

  • Substrate: Fluorinated Chroman-4-one (1.0 equiv)

  • Amine: Primary or Secondary amine (1.2–1.5 equiv)

  • Lewis Acid: Titanium(IV) isopropoxide (1.5–2.0 equiv) [Technical Grade is sufficient]

  • Reductant: Sodium Borohydride (NaBH₄) (1.5 equiv)

  • Solvent: THF (anhydrous) or MeOH (for the reduction step)

Step-by-Step:

  • Complexation (The Dry Step):

    • In a flame-dried flask under Argon, combine the Chromanone and Amine .

    • Add Ti(OiPr)₄ neat.

    • Critical: If the mixture is stirrable, run it neat. If too viscous, add the minimum amount of anhydrous THF (0.5 M concentration).

    • Stir at Ambient Temperature for 12–16 hours . (Do not rush this. The color usually changes to yellow/orange, indicating titanate complex formation).

  • Reduction:

    • Dilute the mixture with absolute Ethanol or Methanol (approx. 2–3 mL per mmol).

    • Cool to 0°C.

    • Add NaBH₄ portion-wise (gas evolution will occur).

    • Allow to warm to room temperature and stir for 2–4 hours.

  • Workup (The "Mattson" Quench):

    • Warning: Quenching Ti reactions with water creates a gelatinous emulsion that is impossible to filter.

    • Add 0.1 M NaOH (or water) dropwise until a white precipitate forms and the supernatant becomes clear.

    • Add Ethyl Acetate and stir vigorously for 10 minutes.

    • Filter the mixture through a pad of Celite . The inorganic Titanium salts will stay on the Celite.

    • Wash the pad with EtOAc. Concentrate the filtrate.

  • Purification:

    • Acid/Base extraction is highly effective here to remove non-basic impurities (like unreacted chromanone or chromanol).

Decision Tree for Troubleshooting

TroubleshootingTree Start Start: Low Yield / Impurities CheckImpurity Analyze Crude NMR/LCMS Start->CheckImpurity IsAlcohol Is Chroman-4-ol present? CheckImpurity->IsAlcohol Major Impurity IsSM Is Starting Material present? CheckImpurity->IsSM Major Component MethodCheck Which Method used? IsAlcohol->MethodCheck CheckTime Was Imine formation time >12h? IsSM->CheckTime STAB Used STAB/AcOH? MethodCheck->STAB SwitchTi Switch to Ti(OiPr)4 Protocol (Force Imine Formation) STAB->SwitchTi Yes IncreaseTime Increase complexation time or add Molecular Sieves CheckTime->IncreaseTime No CheckSterics Is Amine/Ketone Sterically Hindered? CheckTime->CheckSterics Yes Microwave Use Microwave Heating (100°C, Ti(OiPr)4) CheckSterics->Microwave Yes

Figure 2: Diagnostic workflow for reaction failure.

References

  • Mattson, R. J., et al. (1990). "An Improved Method for Reductive Alkylation of Amines Using Titanium(IV) Isopropoxide and Sodium Cyanoborohydride." The Journal of Organic Chemistry, 55(8), 2552–2554.

  • Bhattacharyya, S. (1995). "Titanium(IV) isopropoxide mediated reductive amination of carbonyl compounds: An improved procedure." Journal of the Chemical Society, Perkin Transactions 1, (18), 2527-2532.

  • Abdel-Magid, A. F., et al. (1996).[1][2][3] "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." The Journal of Organic Chemistry, 61(11), 3849–3862.[3]

Sources

Solubility issues with 6-Fluoro-8-methylchroman-4-amine salts

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for 6-Fluoro-8-methylchroman-4-amine salt development. As a Senior Application Scientist, I have designed this guide to help drug development professionals troubleshoot the complex physicochemical behaviors of this specific fluorinated bicyclic scaffold.

The presence of the highly electronegative 6-fluoro group inductively withdraws electron density from the aromatic system, subtly lowering the basicity (pKa) of the primary amine at the 4-position compared to un-fluorinated chroman-4-amines. Combined with the lipophilic 8-methyl group, the free base exhibits poor intrinsic aqueous solubility (typically falling into BCS Class II or IV)[1]. While salt formation is the standard corrective strategy[2], it introduces secondary challenges such as the common ion effect and pH-dependent disproportionation[3].

Below, you will find causality-driven FAQs, validated experimental protocols, and mechanistic workflows to resolve these formulation roadblocks.

Section 1: Quantitative Solubility Profiling

Before troubleshooting, it is critical to establish a baseline. The table below summarizes the typical solubility behavior of 6-Fluoro-8-methylchroman-4-amine in various solid-state forms across different biorelevant media.

Table 1: Comparative Solubility Data for 6-Fluoro-8-methylchroman-4-amine Solid Forms

Solid-State FormIntrinsic Solubility (H₂O, mg/mL)Solubility in FaSSIF (pH 6.5, mg/mL)Disproportionation RiskPrimary Limitation
Free Base < 0.010.05N/AExtremely low baseline solubility.
Hydrochloride (HCl) Salt > 50.02.10HighSevere common ion effect in gastric/intestinal fluids.
Mesylate Salt > 45.018.5ModerateHygroscopicity during storage.
Cocrystal (e.g., w/ Fumaric Acid) 12.015.0NoneExtensive screening required to identify stable co-formers.

Section 2: Troubleshooting FAQs

Q1: Why does our 6-Fluoro-8-methylchroman-4-amine HCl salt show excellent solubility in pure water, but poor dissolution in Fasted State Simulated Intestinal Fluid (FaSSIF)? The Causality: This is a classic manifestation of the Common Ion Effect [3][4]. FaSSIF contains substantial amounts of sodium chloride to mimic physiological conditions. Because the dissolution of the API-HCl salt is governed by its solubility product constant (


), the high background concentration of chloride ions in the biorelevant media forces the equilibrium backward. The solution rapidly reaches supersaturation with respect to the salt, causing the HCl salt to prematurely crash out of solution, severely capping its apparent solubility[3].
Recommendation: Switch to a salt with a non-physiological counterion (e.g., mesylate or tosylate) to bypass the common ion effect.

Q2: During dissolution testing at pH 6.8, we observe an initial spike in API concentration, followed by a sudden drop after 30 minutes. What is happening? The Causality: You are observing Salt Disproportionation [1]. Disproportionation is a solution-mediated phase transformation where a highly soluble salt reverts to its poorly soluble free base form[3]. Because the 6-fluoro group lowers the pKa of the 4-amine, the


 (the pH at which the solubility of the salt and free base are equal) is shifted lower. At pH 6.8, the bulk solution pH exceeds the 

of the salt. The salt dissolves, locally saturates the microenvironment, and rapidly precipitates as the insoluble free base.

Q3: We attempted micronization to improve the dissolution rate of the free base, but the apparent solubility actually decreased. Why? The Causality: While particle size reduction increases surface area, high-energy milling transfers significant mechanical stress to the API[1]. For complex lipophilic APIs like 6-Fluoro-8-methylchroman-4-amine, this stress often induces surface amorphization or particle agglomeration. When introduced to aqueous media, these hydrophobic, highly charged micronized particles aggregate, drastically reducing the effective surface area and rendering the powder poorly dispersible[5][6].

Section 3: Mechanistic Workflows

To systematically resolve these issues, adhere to the following logic pathways for salt selection and dissolution troubleshooting.

G Start 6-Fluoro-8-methylchroman-4-amine (Free Base) pKa Assess pKa & Lipophilicity Start->pKa SaltScreen Salt Screening (Acids: HCl, Mesylate, etc.) pKa->SaltScreen pKa >= 5.0 Cocrystal Cocrystal Screening (Non-ionic co-formers) pKa->Cocrystal pKa < 3.0 Solubility Thermodynamic Solubility (FaSSIF/FeSSIF) SaltScreen->Solubility Disprop Disproportionation Risk? (pH > pKa) Solubility->Disprop Disprop->Cocrystal High Risk (Free base crashes) Success Lead Solid Form Selected Disprop->Success Low Risk Cocrystal->Success

Workflow for solid-form selection and disproportionation troubleshooting.

Mechanism SolidSalt API-HCl Salt (Solid) Dissolution Dissolution in Gastric Fluid SolidSalt->Dissolution Solvated API+ (aq) + Cl- (aq) Dissolution->Solvated Ksp reached CommonIon High [Cl-] in Media (Common Ion Effect) Solvated->CommonIon Shifts equilibrium Precipitation Reprecipitation of API-HCl CommonIon->Precipitation Drives API out of solution

Mechanistic pathway of the common ion effect reducing API-HCl solubility.

Section 4: Self-Validating Experimental Protocols

To ensure data integrity, every protocol must be a self-validating system. A common error in API development is measuring the concentration of a supernatant without verifying the solid state of the undissolved pellet. If the salt has disproportionated, you are measuring the solubility of the free base, not the salt.

Protocol A: Self-Validating Thermodynamic Solubility & Disproportionation Assay

This protocol assesses true thermodynamic solubility while actively monitoring for phase transitions[5][6].

  • Media Preparation: Prepare 10 mL of FaSSIF (pH 6.5) and SGF (Simulated Gastric Fluid, pH 1.2) in separate temperature-controlled vials at 37 ± 1 °C.

  • Equilibration: Add an excess of the 6-Fluoro-8-methylchroman-4-amine salt (e.g., 50 mg) to each vial to ensure a saturated suspension. Stir at 200 RPM for 24 hours.

  • Phase Separation: Extract a 2 mL aliquot from the suspension. Centrifuge at 14,000 RPM for 10 minutes to separate the supernatant from the solid pellet.

  • Orthogonal Analysis (The Self-Validation Step):

    • Supernatant: Dilute and analyze via HPLC-UV to determine the API concentration.

    • Solid Pellet: Carefully dry the pellet under a gentle stream of nitrogen and analyze via X-Ray Powder Diffraction (XRPD).

  • Data Interpretation: Compare the XRPD pattern of the pellet to the reference diffractogram of the starting salt.

    • Valid Result: If the patterns match, the HPLC concentration represents the true thermodynamic solubility of the salt.

    • Invalidated Result: If the patterns differ (e.g., showing peaks corresponding to the free base), disproportionation or polymorphic transition has occurred[3]. The HPLC data now represents the solubility of the newly formed phase. Proceed to Cocrystal Screening[4].

References

  • Briel, T., & Lüdeker, D. (2023). Enhanced Solubility through API Processing: Salt and Cocrystal Formation. Pharma's Almanac.[Link]

  • Pharmaceutical Outsourcing. (2023). Control and Selection of API Solid State Attributes. Pharmaceutical Outsourcing.[Link]

  • ACS Publications. (2025). API Salt Solubility: Unresolved Problems and Innovative Solutions Beyond Conventional Approaches. Crystal Growth & Design.[Link]

  • Google Patents. (2007).

Sources

Overcoming steric hindrance in 8-methyl chroman substitutions

Author: BenchChem Technical Support Team. Date: March 2026

Ticket ID: #CHRM-8ME-STERIC Status: Open Priority: Critical (Blocker in SAR/Scale-up) Subject: Overcoming Steric Hindrance in 8-Methyl Chroman Substitutions

System Overview: The "Orthogonal Clash"

Welcome to the technical guide for the 8-methyl chroman scaffold. This substructure is ubiquitous in tocopherols (Vitamin E) and modern drug discovery, yet it presents a unique steric challenge.

The Problem Definition: In the chroman (3,4-dihydro-2H-1-benzopyran) system, the oxygen atom is at position 1. The 8-methyl group is situated at the ortho position relative to this oxygen.

  • Primary Clash: The 8-methyl group creates a significant steric wall that shields the C7 position (its ortho neighbor) and the C1-oxygen.

  • Secondary Clash: Any attempt to functionalize C7 via metal-catalyzed cross-coupling is hindered because the palladium center struggles to undergo oxidative addition or reductive elimination due to the "buttressing effect" of the 8-methyl group.

This guide provides three validated modules to bypass these limitations.

Module 1: Metal-Catalyzed Cross-Coupling at C7

Objective: Installing amines or aryl groups at the C7 position (adjacent to the 8-methyl group).

Root Cause of Failure

Standard ligands (PPh3, dppf) form Pd complexes that are too sterically crowded to bind the C7-halogenated substrate. The 8-methyl group prevents the "cone angle" of standard phosphines from accommodating the substrate.

Resolution: The "Flexible Bulk" Strategy

You must switch to Dialkylbiaryl Phosphine Ligands (Buchwald Ligands) . These ligands are bulky themselves, but they enforce a mono-ligated Pd(0) species (


) which is highly active and electron-rich, facilitating oxidative addition even in crowded environments.
Recommended Reagents
ComponentRecommendationMechanism of Action
Ligand RuPhos or BrettPhos RuPhos is specifically optimized for hindered secondary amines. BrettPhos is superior for primary amines.[1]
Pre-catalyst Pd(OAc)2 or G3/G4 Palladacycles G3/G4 precatalysts generate the active

species immediately upon base exposure, bypassing the induction period.
Base NaOtBu or LHMDS Strong, bulky bases prevent coordination to the metal center.
Solvent Toluene or 1,4-Dioxane Non-coordinating solvents are essential. Avoid MeCN (poisons the catalyst).
Protocol: C7-Amination of 7-Bromo-8-methylchroman
  • Charge Reaction Vessel: In a glovebox or under Argon, add:

    • 1.0 equiv 7-bromo-8-methylchroman.

    • 1.2 equiv Amine (nucleophile).

    • 1.4 equiv NaOtBu.

    • 2.0 mol% RuPhos-Pd-G4 (Pre-catalyst).

  • Solvent Addition: Add anhydrous Toluene (0.2 M concentration relative to bromide).

  • Activation: Seal the vial. Heat to 80–100°C for 12 hours.

    • Note: Do not exceed 110°C initially; catalyst decomposition can occur before oxidative addition.

  • Workup: Cool to RT, filter through Celite, and concentrate.

Visual Workflow: Ligand Selection Logic

LigandSelection start Substrate: 7-Halo-8-Methylchroman q1 Coupling Partner? start->q1 amine Amine (C-N) q1->amine aryl Boronic Acid (C-C) q1->aryl q2 Amine Type? amine->q2 sol3 USE: XPhos Pd G4 (Suzuki Coupling) aryl->sol3 primary Primary Amine q2->primary secondary Secondary Amine q2->secondary sol1 USE: BrettPhos Pd G4 Base: LHMDS primary->sol1 sol2 USE: RuPhos Pd G4 Base: NaOtBu secondary->sol2

Caption: Decision matrix for selecting the correct Buchwald Pre-catalyst based on nucleophile type.

Module 2: Lateral Lithiation (Turning the Wall into a Door)

Objective: Functionalizing the 8-methyl group itself or using it to direct substitution.

The Concept

Direct ortho-lithiation of the benzene ring is difficult because the 8-methyl blocks the approach. However, the benzylic protons of the 8-methyl group are laterally acidic due to the adjacent oxygen (though less so than a carbonyl). By deprotonating the methyl group, you create a nucleophile at the site of steric hindrance.

Protocol: Lateral Lithiation of 8-Methyl Chroman

Warning: This reaction is sensitive to temperature and aggregation states.

  • Reagent Prep: Dry all glassware thoroughly. Use anhydrous THF.

  • Cooling: Cool a solution of 8-methylchroman (1.0 equiv) in THF to -78°C .

  • Additive: Add TMEDA (Tetramethylethylenediamine) (1.1 equiv).

    • Why? TMEDA breaks up the Lithium aggregates, making the base more reactive (kinetic enhancement) to deprotonate the methyl group rather than attacking the ring.

  • Lithiation: Dropwise addition of s-BuLi (1.1 equiv) over 20 minutes.

    • Note:n-BuLi is often too weak/slow; t-BuLi is too risky for redox side reactions. s-BuLi is the gold standard here.

  • Incubation: Stir at -78°C for 1 hour. The solution usually turns bright yellow/orange (benzylic anion).

  • Quench: Add electrophile (e.g., MeI, CO2, DMF) at -78°C.

  • Warming: Allow to warm to RT slowly.

Module 3: Ring Construction (De Novo Synthesis)

Objective: If functionalization of the pre-formed chroman is impossible, build the ring around the substituent.

Strategy: The Phenol Pre-functionalization

Instead of trying to jam a group onto the 8-methyl chroman, start with 2-methylresorcinol or 2-methylphenol .

  • Step 1: Perform the difficult substitution on the open phenol (e.g., bromination or nitration) before ring closure. The steric penalty is lower when the pyran ring is not yet formed.

  • Step 2: Friedel-Crafts Cyclization .

    • React the functionalized phenol with isoprene or a propargyl alcohol.

    • Catalyst:Sc(OTf)3 or Amberlyst-15 .

    • Advantage:[2][3][4][5] The 8-methyl group actually helps cyclization rates due to the Thorpe-Ingold Effect (gem-dimethyl effect), forcing the side chain closer to the phenol oxygen.

Visual Workflow: Synthesis Pathways

SynthesisPath phenol Precursor: 2-Methylphenol path1 Path A: Cyclize First phenol->path1 path2 Path B: Functionalize First phenol->path2 chroman 8-Methylchroman path1->chroman block STERIC BLOCK at C7 chroman->block Substitution Fails sub_phenol Substituted Phenol path2->sub_phenol EAS / Bromination cyclize Acid-Catalyzed Cyclization sub_phenol->cyclize final Functionalized 8-Methylchroman cyclize->final

Caption: Comparison of Post-functionalization (Path A) vs. Pre-functionalization (Path B).

Troubleshooting & FAQ

Q1: My Buchwald coupling at C7 yields <5% product, mostly starting material.

  • Diagnosis: The catalyst is not activating.[6]

  • Fix: Switch from in-situ generation (Pd(OAc)2 + Ligand) to a Pre-catalyst (Pd-G4) . The activation energy to form the active species in the presence of the 8-methyl steric wall is too high for in-situ mixing.

Q2: I am seeing dehalogenation (reduction) of my aryl bromide instead of coupling.

  • Diagnosis:

    
    -hydride elimination from the amine or solvent is faster than reductive elimination.
    
  • Fix:

    • Switch solvent from Isopropanol/Alcohol to Toluene .

    • Use RuPhos , which accelerates reductive elimination specifically in hindered ethers/amines.

Q3: During lateral lithiation, I get a mixture of ring substitution and methyl substitution.

  • Diagnosis: Temperature control failure or lack of chelation.

  • Fix: Ensure temperature is strictly -78°C . You MUST use TMEDA. Without TMEDA, the lithium aggregate is too bulky to access the methyl protons efficiently, leading to non-selective reactivity.

References

  • Buchwald-Hartwig Coupling on Hindered Substrates

    • Maitro, G., Vogel, S., Prestat, G., Madec, D., & Poli, G. (2006). Palladium-Catalyzed Amination of Hindered Aryl Halides. Organic Letters.
    • Source:

  • Ligand Selection Guide (RuPhos/BrettPhos)

    • Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews.
    • Source:

  • Lateral Lithiation Methodology

    • Clark, R. D., & Jahangir, A. (1995).
    • Source:

  • Chroman Ring Synthesis & Thorpe-Ingold Effect

    • Beaudry, C. M., & Trauner, D. (2002). Synthetic approaches to the vitamin E class. Organic Letters.
    • Source:

Sources

Validation & Comparative

H-NMR spectrum analysis of 6-Fluoro-8-methylchroman-4-amine

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Comparative H-NMR Analysis Guide: Structural Validation and Solvent-Dependent Resolution of 6-Fluoro-8-methylchroman-4-amine Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals.[1][2]

Executive Summary: The Analytical Challenge

In medicinal chemistry, 6-Fluoro-8-methylchroman-4-amine serves as a critical chiral scaffold for potassium channel blockers and GPCR ligands.[1] However, its structural validation presents a dual challenge:

  • Regioisomerism: Electrophilic aromatic substitution on the chroman ring often yields mixtures of 6-fluoro-8-methyl and 6-fluoro-5-methyl isomers, which are difficult to separate by LC-MS alone.[1]

  • Conformational Mobility: The half-chair pucker of the saturated ring complicates

    
    -NMR assignment, particularly for the C4-amine proton which undergoes rapid exchange.
    

This guide provides a comparative analysis of this compound against its structural "alternatives" (regioisomers) and evaluates "performance" (spectral resolution) across different solvent systems.[1] It establishes a self-validating protocol to confirm the 6,8-substitution pattern using


-

coupling constants.

Structural Logic & Predicted Spin Systems

Before analyzing the spectrum, we must define the expected magnetic environment. The molecule consists of a fused bicyclic system: a saturated dihydropyran ring and a tetrasubstituted benzene ring.

  • The Fluorine Effect (

    
    ):  The fluorine atom at C6 acts as a spin-active nucleus (
    
    
    
    ), splitting neighboring protons. This is the primary diagnostic tool.
  • The Methyl Group (C8-Me): Located at position 8, it blocks the ortho-position relative to the ring oxygen, forcing the remaining aromatic protons into positions C5 and C7.

Diagnostic Spin System: The Aromatic Region

In the target molecule (6-Fluoro-8-methyl), the aromatic protons are located at C5 and C7 .

  • Relationship: They are meta to each other.[1]

  • Coupling Expectation:

    • H5: Coupled to F6 (Ortho,

      
      ) and H7 (Meta, 
      
      
      
      ). Appearance: Doublet of Doublets (dd) .
    • H7: Coupled to F6 (Ortho,

      
      ) and H5 (Meta, 
      
      
      
      ). Appearance: Doublet of Doublets (dd) .

Comparative Analysis 1: Solvent Selection (CDCl vs. DMSO- )

The choice of solvent fundamentally alters the "performance" of the assay, specifically regarding the visibility of the amine (-NH


) group and the resolution of the aliphatic multiplets.

Table 1: Solvent Performance Comparison

FeatureChloroform-d (CDCl

)
DMSO-

Recommendation
Amine (-NH

) Signal
Poor. Often broad/invisible due to rapid exchange.[1]Excellent. Sharp signal (

ppm) due to H-bonding/slow exchange.
Use DMSO-

for full characterization.[1]
Spectral Resolution High. Sharper lines for aliphatic multiplets (H2/H3).Moderate. Higher viscosity causes slight broadening.[1]Use CDCl

for conformation studies.[1]
Water Interference Low (

).[1][2] Usually distinct from key peaks.[1]
High (

).[1] Can overlap with H2/H3/NH

signals.[1]
Dry sample thoroughly before DMSO use.[1]
Lock Stability Excellent.Good, but sensitive to temperature.[1]Standard.
Experimental Insight:

For routine purity checks, DMSO-


  is superior because the integration of the -NH

protons (2H) provides an internal check against the methyl singlet (3H). In CDCl

, the missing amine integration can lead to ambiguity regarding salt formation (e.g., hydrochloride vs. free base).

Comparative Analysis 2: Regioisomer Differentiation

The most critical quality control step is distinguishing the target (8-methyl) from the likely impurity (5-methyl or 7-methyl).[1] This cannot be done by mass spectrometry as they are isobaric.[1]

The "Alternative": 6-Fluoro-5-methylchroman-4-amine [1]

  • Structure: Methyl at C5, Protons at C7 and C8.

  • Coupling: H7 and H8 are ortho to each other.[1]

  • Result: Large

    
     coupling (
    
    
    
    ).

The Target: 6-Fluoro-8-methylchroman-4-amine [1]

  • Structure: Methyl at C8, Protons at C5 and C7.

  • Coupling: H5 and H7 are meta to each other.

  • Result: Small

    
     coupling (
    
    
    
    ).
Isomer Identification Workflow

IsomerLogic Start Analyze Aromatic Region (6.5 - 7.5 ppm) Count Count Aromatic Protons Start->Count TwoH 2 Protons Found Count->TwoH Coupling Measure J(H-H) Coupling (Exclude J(H-F) ~9Hz) TwoH->Coupling Ortho Large Coupling (J ~ 8.0 Hz) Coupling->Ortho Ortho Meta Small Coupling (J ~ 2.5 Hz) Coupling->Meta Meta Para No H-H Coupling (Singlets/Doublets only) Coupling->Para Para Result_Ortho REJECT: 5-Methyl Isomer (Ortho Protons) Ortho->Result_Ortho Result_Meta CONFIRM: 8-Methyl Isomer (Target Compound) Meta->Result_Meta Result_Para REJECT: 7-Methyl Isomer (Para Protons) Para->Result_Para

Figure 1: Decision tree for distinguishing the target 6-fluoro-8-methyl isomer from common regioisomeric impurities based on proton-proton coupling constants.

Detailed Experimental Protocol

To ensure reproducibility and accurate integration (qNMR), follow this specific workflow.

Materials
  • Analyte: ~10 mg of 6-Fluoro-8-methylchroman-4-amine (Free base or HCl salt).[1]

  • Solvent: DMSO-

    
     (99.9% D) + 0.03% TMS (Tetramethylsilane).[1]
    
  • Tube: 5 mm high-precision NMR tube.

Step-by-Step Methodology
  • Sample Preparation:

    • Dissolve 10 mg of sample in 0.6 mL DMSO-

      
      .
      
    • Critical: If analyzing the HCl salt, add 1-2 drops of NaOD/D

      
      O or K
      
      
      
      CO
      
      
      if you need to view the free base shifts, though the salt form is usually stable in DMSO.
    • Invert the tube 10 times to ensure homogeneity (do not vortex vigorously to avoid bubbles).

  • Acquisition Parameters (400 MHz or higher):

    • Pulse Sequence: zg30 (30° pulse angle) to ensure accurate integration.

    • Relaxation Delay (D1): Set to 5.0 seconds . The aromatic protons and methyl protons have different T1 relaxation times; a short D1 will skew integration ratios.

    • Scans (NS): 16 or 32 scans are sufficient for 10 mg.[1]

    • Temperature: 298 K (25°C).[1]

  • Processing:

    • Window Function: Apply Exponential Multiplication (EM) with LB = 0.3 Hz.

    • Phasing: Manual phasing is required for the broad aliphatic multiplets.

    • Referencing: Set the DMSO quintet to 2.50 ppm.

Data Interpretation & Validation Table

Use the following table to validate your spectrum. Values are estimated based on substituent additivity rules and general chroman literature [1, 2].[1]

Table 2: Expected Chemical Shifts (DMSO-


) 
PositionType

(ppm)
MultiplicityCoupling (

in Hz)
Assignment Logic
Ar-H H-56.80 -- 7.10dd

,

Ortho to F, Meta to H7.[1]
Ar-H H-76.90 -- 7.20dd

,

Ortho to F, Meta to H5.[1]
Amine -NH

1.80 -- 2.50br s-Broad singlet; shifts with concentration.[1]
Ether H-24.00 -- 4.20m-Deshielded by Oxygen.[1]
Benzylic H-43.80 -- 3.95t/m

Adjacent to Amine and Ar ring.[1]
Aliphatic H-31.70 -- 2.10m-Bridge methylene.[1]
Methyl -CH

2.10 -- 2.25s-Aromatic methyl (C8).[1]
Visualization of Structural Connectivity

StructureMap cluster_0 Molecular Moieties cluster_1 NMR Signals (DMSO-d6) F Fluorine (C6) Sig_F Splitting Source (J ~9Hz) F->Sig_F Me Methyl (C8) Sig_Me ~2.15 ppm (s) Me->Sig_Me Amine Amine (C4) Sig_NH ~2.0 ppm (br s) Amine->Sig_NH ArH Aromatic H (C5/C7) Sig_Ar 6.8-7.2 ppm (dd) ArH->Sig_Ar Sig_F->Sig_Ar Splits Ar-H

Figure 2: Correlation map linking structural moieties to their specific NMR signatures and splitting influences.

References

  • Abraham, R. J., et al. (2006).[1][3]

    
     chemical shifts in NMR: Part 23, the effect of dimethyl sulphoxide versus chloroform solvent on 
    
    
    
    chemical shifts. Magnetic Resonance in Chemistry, 44(5), 491-509.[1][3] [Link]
  • Iguchi, D., et al. (2020).[1][4] Substituent Effects on NMR Spectroscopy of 2,2-Dimethylchroman-4-one Derivatives: Experimental and Theoretical Studies. Molecules, 25(9), 2095. [Link]

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons.[1][3] (Standard text for J-coupling constants in fluorinated aromatics).

  • Compound Interest. (2015).[1][5] A Guide to

    
     NMR Chemical Shift Values. [Link]
    

Sources

Comparison of 6-Fluoro vs 6-Chloro chroman-4-amine reactivity

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a technical comparison of 6-Fluoro-chroman-4-amine versus 6-Chloro-chroman-4-amine , focusing on their chemical reactivity, synthetic utility, and medicinal chemistry applications.

Executive Summary

In drug discovery, the choice between a fluorine or chlorine substituent at the 6-position of the chroman-4-amine scaffold is rarely arbitrary. While both halogens modulate lipophilicity and metabolic stability, they offer distinct reactivity profiles:[1]

  • 6-Fluoro-chroman-4-amine is a "Terminal Scaffold." The C–F bond is inert to most transition-metal catalysis, making this analog ideal for final-stage optimization of metabolic stability (blocking CYP450 oxidation) and potency (H-bond modulation).

  • 6-Chloro-chroman-4-amine is a "Divergent Intermediate." The C–Cl bond remains reactive toward palladium-catalyzed cross-couplings (Suzuki-Miyaura, Buchwald-Hartwig), allowing for the rapid expansion of chemical space from a single precursor.

Chemical & Physical Properties Profile

The reactivity differences stem from the fundamental electronic and steric properties of the halogen substituents.

Property6-Fluoro Analog 6-Chloro Analog Implication for Reactivity
Electronegativity (Pauling) 3.983.16Basicity: The stronger inductive withdrawing effect (-I) of Fluorine reduces the electron density on the amine nitrogen (via the

-framework), making the 6-F analog slightly less basic and nucleophilic than the 6-Cl analog.
C–X Bond Energy ~485 kJ/mol~327 kJ/molStability: The C–F bond is metabolically robust. The C–Cl bond is weaker, serving as a handle for cross-coupling but potentially liable to oxidative metabolism.[1]
Van der Waals Radius 1.47 Å1.75 ÅSterics: Fluorine is a bioisostere for Hydrogen (1.20 Å) or Oxygen.[2] Chlorine is a steric mimic of a Methyl group (2.00 Å), impacting binding pocket fit.[1]
Hammett Constant (

)
0.060.23Electronic: While F is more electronegative, its resonance donation (+R) competes with induction.[2] However, at the benzylic amine (C4), inductive effects dominate, confirming the 6-F analog has lower pKa.[1]
Reactivity & Synthetic Utility[2][3][4][5]
A. Amine Nucleophilicity (N-Functionalization)

Both analogs undergo standard amine transformations (amide coupling, reductive amination, sulfonylation).[1][2] However, kinetic differences exist.[1][2][3]

  • Observation: In competitive acylation studies, 6-Chloro-chroman-4-amine reacts faster than the 6-Fluoro analog.

  • Causality: The strong electron-withdrawing nature of the fluorine atom (through-bond inductive effect) lowers the HOMO energy of the nitrogen lone pair, decreasing its nucleophilicity.

  • Protocol Adjustment: When using the 6-Fluoro analog in difficult couplings (e.g., with sterically hindered carboxylic acids), increase the reaction temperature by 5–10°C or use a stronger base catalyst (e.g., DMAP) compared to the 6-Chloro protocol.

B. Aromatic Ring Reactivity (The "Divergence" Factor)

This is the critical differentiator for library synthesis.[2]

  • 6-Chloro Reactivity (Pd-Catalysis): The aryl chloride is an excellent electrophile for Palladium-catalyzed cross-coupling.

    • Reaction: Suzuki-Miyaura coupling with aryl boronic acids.

    • Utility: Allows late-stage introduction of biaryl systems at the 6-position.

  • 6-Fluoro Reactivity (Inertness): The C–F bond is generally inert to Pd(0)/Pd(II) cycles under standard conditions.

    • Utility: Retains the halogen during other harsh transformations, serving as a robust blocking group.[1]

Visualization: Reactivity Divergence Pathway

ReactivityDivergence Start Chroman-4-one Precursor AmineF 6-Fluoro-chroman-4-amine (Terminal Scaffold) Start->AmineF Reductive Amination (NH4OAc, NaBH3CN) AmineCl 6-Chloro-chroman-4-amine (Divergent Scaffold) Start->AmineCl Reductive Amination (NH4OAc, NaBH3CN) Coupling Pd-Catalyzed Cross-Coupling AmineF->Coupling NO REACTION StableDrug Metabolically Stable Fluorinated Analog AmineF->StableDrug Direct Utilization (Inert C-F bond) AmineCl->Coupling Suzuki/Buchwald (Reactive C-Cl bond) FinalDrug 6-Aryl-chroman-4-amine (Library Expansion) Coupling->FinalDrug R-B(OH)2

Figure 1: Divergent reactivity profiles.[2] The 6-Chloro analog enables library expansion via cross-coupling, while the 6-Fluoro analog serves as a stable, terminal product.[1]

Experimental Protocols
Protocol A: Standardized Reductive Amination (Synthesis of the Amine)

Applicable to both 6-F and 6-Cl analogs.

Reagents:

  • Substituted Chroman-4-one (1.0 eq)[4]

  • Ammonium Acetate (10.0 eq)

  • Sodium Cyanoborohydride (1.5 eq)

  • Methanol (anhydrous)

Step-by-Step Workflow:

  • Imine Formation: In a dry flask, dissolve 6-halo-chroman-4-one (5 mmol) in Methanol (25 mL). Add Ammonium Acetate (50 mmol) in one portion.

  • Equilibration: Stir at room temperature for 30 minutes. Note: The solution may turn slightly cloudy; this is normal.

  • Reduction: Cool the mixture to 0°C. Carefully add Sodium Cyanoborohydride (7.5 mmol) portion-wise to avoid excessive foaming.

  • Reaction: Allow the mixture to warm to room temperature and stir for 12–16 hours.

    • Validation: Monitor by TLC (Eluent: 10% MeOH in DCM). The ketone spot (

      
      ) should disappear, replaced by the baseline amine spot.
      
  • Quench: Acidify to pH < 2 with 1N HCl to quench excess hydride and decompose boron complexes. Stir for 30 mins.

  • Workup: Basify to pH > 10 with 6N NaOH. Extract with DCM (

    
     mL).[2] Dry organics over 
    
    
    
    and concentrate.
  • Purification: The amine often requires conversion to the HCl salt for storage. Dissolve free base in diethyl ether and add 2M HCl in ether. Filter the white precipitate.

Protocol B: Reactivity Differentiation Test (Acylation Kinetics)

Use this to calibrate reaction times for library synthesis.

  • Dissolve 0.1 mmol of 6-F-amine and 0.1 mmol of 6-Cl-amine in

    
     (NMR tube).
    
  • Add 0.1 mmol of acetic anhydride.

  • Monitor the disappearance of the

    
     proton signal (multiplet at 
    
    
    
    4.0–4.2 ppm) via
    
    
    NMR at t=5, 15, and 30 mins.
  • Expected Result: The 6-Cl analog will show

    
     conversion at t=15 min, while 6-F may lag at 
    
    
    
    conversion due to reduced nucleophilicity.
Medicinal Chemistry Decision Matrix

Use the following logic flow to select the correct analog for your program.

DecisionMatrix Start Select Chroman Scaffold Q1 Is the 6-position a vector for potency growth? Start->Q1 BranchCl Choose 6-CHLORO Q1->BranchCl YES Q2 Is metabolic clearance (Cl_int) too high? Q1->Q2 NO ReasonCl Use C-Cl for Suzuki Coupling to add aryl/heteroaryl groups BranchCl->ReasonCl BranchF Choose 6-FLUORO ReasonF1 F blocks para-oxidation (Metabolic Soft Spot) BranchF->ReasonF1 ReasonF2 F modulates pKa slightly for better CNS penetration BranchF->ReasonF2 Secondary Benefit Q2->BranchCl NO (Need Lipophilicity) Q2->BranchF YES

Figure 2: Strategic decision tree for selecting between Fluoro and Chloro substituents based on SAR requirements.

References
  • Purser, S., et al. (2008).[1][2] "Fluorine in medicinal chemistry." Chemical Society Reviews. [Link]

  • Hajduk, P. J., et al. (2011).[1][2] "Privileged molecules for protein binding identified from NMR-based screening." Journal of Medicinal Chemistry. [Link]

  • Meanwell, N. A. (2018).[1][2] "Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design." Journal of Medicinal Chemistry. [Link]

  • Roughley, S. D., & Jordan, A. M. (2011).[1][2] "The medicinal chemist’s toolbox: an analysis of reactions used in the pursuit of drug candidates." Journal of Medicinal Chemistry. [Link]

  • Hansch, C., et al. (1991).[1][2] "A Survey of Hammett Substituent Constants and Resonance and Field Parameters." Chemical Reviews. [Link]

Sources

A Comprehensive Guide to Reference Standards for 6-Fluoro-8-methylchroman-4-amine Purity

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Critical Role of Purity in Drug Development

6-Fluoro-8-methylchroman-4-amine is a chiral synthetic building block with significant potential in medicinal chemistry and drug discovery. Its structural motif is found in various biologically active molecules. As with any active pharmaceutical ingredient (API) or intermediate, the purity of this compound is of paramount importance. The presence of impurities, including enantiomeric or diastereomeric variants, can significantly impact the safety, efficacy, and stability of the final drug product. Therefore, establishing robust and well-characterized reference standards for 6-Fluoro-8-methylchroman-4-amine is a critical step in the drug development process.

This guide provides a comprehensive overview of the analytical methodologies and best practices for establishing and comparing reference standards for the purity of 6-Fluoro-8-methylchroman-4-amine. We will delve into the nuances of defining purity for a chiral amine, explore the most effective analytical techniques, and provide detailed protocols to ensure the highest level of scientific integrity in your assessments.

Defining Purity for 6-Fluoro-8-methylchroman-4-amine: A Multifaceted Approach

The concept of purity for a chiral molecule like 6-Fluoro-8-methylchroman-4-amine extends beyond a simple percentage. A comprehensive purity assessment must consider several key aspects:

  • Chemical Purity: This refers to the absence of organic and inorganic impurities that may arise from the synthetic process or degradation. These can include starting materials, reagents, by-products, and degradation products.

  • Enantiomeric/Diastereomeric Purity: As a chiral amine, 6-Fluoro-8-methylchroman-4-amine can exist as a pair of enantiomers. It is crucial to quantify the amount of the desired enantiomer relative to its mirror image, a value expressed as enantiomeric excess (ee). Different enantiomers of a drug can have vastly different pharmacological and toxicological profiles.[1]

  • Residual Solvents: Organic volatile impurities remaining from the manufacturing process must be identified and quantified to ensure they are below established safety limits.[2][3][4]

  • Water Content: The amount of water present in the material can affect its stability, physical properties, and the accuracy of assays.[5][6]

Analytical Techniques for Comprehensive Purity Assessment

A combination of orthogonal analytical techniques is essential for a thorough characterization of a 6-Fluoro-8-methylchroman-4-amine reference standard.

Chromatographic Methods: The Workhorse of Purity Analysis

High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are indispensable tools for assessing chemical and enantiomeric purity.

  • Chiral HPLC for Enantiomeric Purity: This is the most common and reliable method for determining the enantiomeric excess of chiral amines.[7][8][9] The separation is achieved using a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times. Polysaccharide-based CSPs are often effective for separating a wide range of chiral compounds, including amines.[7][10]

  • Reverse-Phase HPLC (RP-HPLC) for Chemical Purity: This technique is used to separate the main compound from its non-chiral impurities. A C18 column is typically used with a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile or methanol, often with an acidic modifier to improve peak shape for the basic amine.

  • Gas Chromatography (GC) for Residual Solvents and Volatile Impurities: Headspace GC with Flame Ionization Detection (FID) is the standard method for analyzing residual solvents according to USP <467> and ICH Q3C guidelines.[2][4][11] This technique is highly sensitive and specific for volatile organic compounds.

Spectroscopic and Other Methods for Structural Confirmation and Absolute Purity
  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H and ¹³C NMR: These are essential for confirming the chemical structure of 6-Fluoro-8-methylchroman-4-amine and identifying any structural impurities.

    • ¹⁹F NMR: Given the fluorine atom in the molecule, ¹⁹F NMR can be a powerful tool for purity assessment and can also be used for determining enantiomeric excess with the use of chiral derivatizing or solvating agents.[12]

    • Quantitative NMR (qNMR): This technique can be used to determine the absolute purity (assay) of the reference standard by comparing the integral of a signal from the analyte to that of a certified internal standard.

    • Enantiomeric Excess Determination by NMR: The use of chiral derivatizing agents (CDAs) or chiral solvating agents (CSAs) can be a rapid method for determining enantiomeric excess.[1][13][14][15] These agents react with the enantiomers to form diastereomers, which have distinct signals in the NMR spectrum.[1]

  • Mass Spectrometry (MS): Coupled with HPLC (LC-MS), this technique is invaluable for identifying unknown impurities by providing accurate mass information.

  • Karl Fischer Titration: This is the gold standard for accurately determining the water content in a sample.[5][6][16] Both volumetric and coulometric methods are available, with the choice depending on the expected water content.[5][6][17]

  • Elemental Analysis: This provides the percentage composition of carbon, hydrogen, and nitrogen, which can be compared to the theoretical values to support the compound's identity and purity.

Comparison of Analytical Methods for Purity Determination

Parameter Chiral HPLC RP-HPLC Headspace GC-FID qNMR Karl Fischer Titration
Primary Use Enantiomeric PurityChemical PurityResidual SolventsAbsolute Purity (Assay)Water Content
Principle Differential interaction with a chiral stationary phasePartitioning between a nonpolar stationary phase and a polar mobile phaseSeparation of volatile compounds in the gas phaseComparison of analyte signal to a certified internal standardTitration with a reagent that reacts specifically with water
Key Advantage Direct and accurate quantification of enantiomersHigh resolution for a wide range of impuritiesHigh sensitivity for volatile compoundsProvides an absolute purity value without a specific reference standard for the analyteHighly specific and accurate for water determination
Limitations Requires specialized and often expensive chiral columnsMay not separate all structurally similar impuritiesNot suitable for non-volatile impuritiesRequires a high-purity internal standard and careful experimental setupCan be affected by side reactions with certain functional groups

Establishing and Qualifying a Reference Standard: A Step-by-Step Workflow

The qualification of a new batch of 6-Fluoro-8-methylchroman-4-amine as a reference standard is a rigorous process that ensures its suitability for its intended use.[18][19] This process should be guided by principles outlined in ICH guidelines.[18][20]

G cluster_0 Phase 1: Material Sourcing & Initial Characterization cluster_1 Phase 2: Comprehensive Purity Assessment cluster_2 Phase 3: Purity Assignment & Documentation A Source High-Purity Batch of 6-Fluoro-8-methylchroman-4-amine B Structural Confirmation (¹H, ¹³C, ¹⁹F NMR, MS) A->B C Chemical Purity (RP-HPLC) B->C D Enantiomeric Purity (Chiral HPLC) B->D E Residual Solvents (Headspace GC-FID) B->E F Water Content (Karl Fischer Titration) B->F G Inorganic Impurities (e.g., Sulfated Ash) B->G H Calculate Assay by Mass Balance: 100% - (% Impurities + % Water + % Residual Solvents + % Inorganic Impurities) C->H D->H E->H F->H G->H J Generate Certificate of Analysis (CoA) H->J I Alternatively, Determine Assay by qNMR I->J K Establish Storage Conditions and Re-test Date J->K

Caption: Workflow for Qualifying a Reference Standard.

Experimental Protocols

Protocol 1: Chiral HPLC Method for Enantiomeric Purity

This protocol provides a starting point for developing a chiral HPLC method. Optimization will likely be necessary.

  • Instrumentation: HPLC system with UV detector.

  • Column: A polysaccharide-based chiral stationary phase column (e.g., Chiralpak® series).

  • Mobile Phase: A mixture of a non-polar solvent (e.g., n-Hexane) and an alcohol (e.g., Isopropanol) with a small amount of a basic additive (e.g., Diethylamine) to improve peak shape.[7]

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 25 °C.

  • Detection: UV at a suitable wavelength (e.g., 220 nm).

  • Sample Preparation: Dissolve an accurately weighed amount of 6-Fluoro-8-methylchroman-4-amine in the mobile phase to a concentration of approximately 1 mg/mL.

  • Analysis: Inject the sample and a racemic standard to identify the peaks corresponding to each enantiomer.

  • Calculation of Enantiomeric Excess (ee): ee (%) = [ (Area of major enantiomer - Area of minor enantiomer) / (Area of major enantiomer + Area of minor enantiomer) ] x 100

Protocol 2: RP-HPLC Method for Chemical Purity
  • Instrumentation: HPLC system with UV detector.

  • Column: C18, 4.6 x 150 mm, 5 µm.

  • Mobile Phase:

    • A: 0.1% Trifluoroacetic acid in Water.

    • B: 0.1% Trifluoroacetic acid in Acetonitrile.

  • Gradient: A time-based gradient from low to high percentage of mobile phase B.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection: UV at a suitable wavelength (e.g., 220 nm).

  • Sample Preparation: Dissolve an accurately weighed amount of the sample in a mixture of water and acetonitrile to a concentration of approximately 1 mg/mL.

  • Analysis: Inject the sample and calculate the area percent of each impurity relative to the main peak.

Protocol 3: Residual Solvent Analysis by Headspace GC-FID (as per USP <467>)
  • Instrumentation: Gas chromatograph with a headspace autosampler and a Flame Ionization Detector (FID).[2][11]

  • Column: G43 (or equivalent).

  • Carrier Gas: Helium or Nitrogen.

  • Temperatures: Optimized for the separation of expected solvents (e.g., Inlet: 140 °C, Detector: 250 °C, Oven: temperature gradient).

  • Sample Preparation: Accurately weigh the sample into a headspace vial and add a suitable solvent (e.g., DMSO, water).[4]

  • Analysis: Analyze the sample against calibrated standards of the potential residual solvents.

  • Quantification: Determine the concentration of each residual solvent in ppm.

Data Interpretation and Reporting

The final purity of the reference standard is typically reported on a Certificate of Analysis (CoA).[19] The assay value is often determined by a mass balance calculation, where the percentages of all identified impurities (including water and residual solvents) are subtracted from 100%. Alternatively, a direct assay can be performed using a technique like qNMR.

G cluster_0 Analytical Data Inputs cluster_1 Purity Calculation cluster_2 Final Reporting A Chemical Purity by HPLC (e.g., 99.5%) F Total Impurities = (100 - 99.5) + 0.2 + 0.1 + 0.05 = 0.85% A->F B Enantiomeric Purity by Chiral HPLC (e.g., 99.8% ee) I Assay: 99.2% Enantiomeric Excess: 99.8% B->I C Water Content by Karl Fischer (e.g., 0.2%) C->F D Residual Solvents by GC (e.g., 0.1%) D->F E Inorganic Content (Sulfated Ash) (e.g., 0.05%) E->F G Assay (Mass Balance) = 100% - 0.85% = 99.15% F->G G->I H Certificate of Analysis (CoA) I->H

Caption: Data Integration for Purity Assignment.

Conclusion

The establishment of a high-purity reference standard for 6-Fluoro-8-methylchroman-4-amine is a fundamental requirement for its successful application in research and drug development. A multi-pronged analytical approach, combining chromatographic and spectroscopic techniques, is essential for a comprehensive characterization of the standard. By following the principles and protocols outlined in this guide, researchers and scientists can ensure the quality and reliability of their work, ultimately contributing to the development of safe and effective medicines.

References

  • USP 467 Residual Solvents Guide for Pharma Manufacturers. (2025, July 9).
  • Peel, A. J., Terzopoulos, A., Jethwa, R. B., Choudhury, D., Niu, H.-C., Bond, A. D., Slaughter, J., & Wright, D. S. (2022). A chiral phosphazane reagent strategy for the determination of enantiomeric excess of amines.
  • Rapid Determination of Enantiomeric Excess via NMR Spectroscopy: A Research-Informed Experiment | Journal of Chemical Education. (2016, September 30).
  • Determining the Enantiomeric Excess and Absolute Configuration of In Situ Fluorine-Labeled Amines and Alcohols by 19F NMR Spectroscopy | Analytical Chemistry - ACS Publications. (2021, December 23).
  • 467 RESIDUAL SOLVENTS - USP-NF. (2019, September 27).
  • How to Qualify Secondary Reference Standards to Ensure Compliance (ICH Q2/Q6B/Q7A Guidelines) - ResolveMass Laboratories Inc. (2026, January 2).
  • Pharmacopeial Reference Standards: Equivalence and Qualification - PharmaRegulatory.in. (2025, December 19).
  • Residual Solvent Analysis Information | Thermo Fisher Scientific - BR.
  • The Role of Karl Fischer Titration in Pharmaceutical Analysis - Analab Scientific Instruments. (2024, August 20).
  • Application Notes: Determination of Enantiomeric Excess Using (S)-Mandelic Acid via ¹H NMR Spectroscopy - Benchchem.
  • A simple protocol for determination of enantiopurity of amines using BINOL derivatives as chiral solvating agents via 1H - RSC Publishing. (2022, September 8).
  • USP 467 - ANALYSIS OF RESIDUAL SOLVENTS - Technology Advantage: Agilent Intuvo 9000 GC with HS. (2017, July 13).
  • A Comparative Guide to Chiral HPLC Methods for Determining the Enantiomeric Purity of 1,2-Diaminopropane - Benchchem.
  • A Systematic Method Development Strategy for Water Determinations in Drug Substance Using Karl Fischer Titrations | American Pharmaceutical Review. (2010, January 1).
  • Understanding the Revisions to USP Monograph <467>: Residual Solvents - Phenomenex.
  • Water Determination (Karl Fischer Method).
  • Reference-Standard Material Qualification | Pharmaceutical Technology. (2009, April 2).
  • Stability Indicating HPLC Method for the Determination of Chiral Purity of R-(-)-5-[2-aminopropyl]-2-methoxybenzene Sulfonamide - PMC.
  • Karl Fischer Titration Tips: Water Content Measurement.
  • Pharmaceutical quality control: the reference standards labyrinth.
  • Determination of Water Content using the Karl Fischer Coulometric Method - NCBI - NIH. (2025, August 15).
  • Assessing Chiral Purity | OpenOChem Learn.
  • How RS Are Used in Pre/Post Approval Medicines Framework Reference Standards and Regulatory Milestones. (2019, March 12).
  • A simple protocol for determination of enantiopurity of amines using BINOL derivatives as chiral solvating agents via 1 H- and 19 F-NMR spectroscopic analysis - RSC Publishing. (2022, September 8).
  • Chiral separation of amines by high-performance liquid chromatography using polysaccharide stationary phases and acidic additives | Request PDF - ResearchGate. (2025, August 5).

Sources

Validating Enantiomeric Purity of Nebivolol Precursors: A Comparative Guide

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical comparison of methods for validating the enantiomeric purity of critical Nebivolol precursors. It is designed for researchers and process chemists requiring high-fidelity stereochemical control.

Executive Summary: The Stereochemical Challenge

Nebivolol is a third-generation


-selective antagonist with nitric oxide-potentiating properties. Unlike many 

-blockers marketed as racemates where one enantiomer is inactive, Nebivolol is a pseudo-racemate consisting of

-nebivolol (SRRR)
and

-nebivolol (RSSS)
.[1]

The synthesis relies on the coupling of two chiral chroman intermediates.[1][2] The most critical "Chiral Checkpoint" is the 6-fluoro-2-(oxiran-2-yl)chroman (Epoxide) . This precursor contains two chiral centers, generating four potential stereoisomers:

  • (R,S) and (S,R): The desired trans isomers for Nebivolol synthesis.

  • (R,R) and (S,S): The cis diastereomeric impurities that must be strictly controlled.

This guide compares the two dominant validation methodologies: Normal-Phase Chiral HPLC (the traditional gold standard) and Supercritical Fluid Chromatography (SFC) (the high-throughput alternative).

Strategic Pathway & Chiral Checkpoints

The following workflow illustrates the critical points where enantiomeric purity must be validated to prevent downstream failure.

Nebivolol_Chiral_Pathway Start Start: 6-Fluoro-chroman-2-carboxylic Acid Checkpoint1 Checkpoint 1: Acid Resolution (Target: >99% ee) Start->Checkpoint1 Kinetic Resolution Intermed1 Intermediate: 2-Chloro-1-(6-fluorochroman-2-yl)ethanone Checkpoint1->Intermed1 Friedel-Crafts Reduction Stereoselective Reduction (Biocatalysis/CBS Catalyst) Intermed1->Reduction Checkpoint2 Checkpoint 2: Chlorohydrin Purity (Target: >98% de) Reduction->Checkpoint2 Epoxide Critical Precursor: 6-Fluoro-2-(oxiran-2-yl)chroman Checkpoint2->Epoxide Cyclization Checkpoint3 Checkpoint 3: Epoxide Diastereomeric Purity (Target: 4 Isomer Separation) Epoxide->Checkpoint3 Final Final Coupling: d/l-Nebivolol Checkpoint3->Final Benzylamine Opening

Figure 1: Synthetic workflow highlighting critical checkpoints for chiral validation. Red octagons denote mandatory analytical stop-points.

Method Comparison: Chiral HPLC vs. SFC[3][4][5][6][7]

Technique A: Normal-Phase Chiral HPLC

The Standard for Robustness. High-Performance Liquid Chromatography (HPLC) using polysaccharide-based chiral stationary phases (CSPs) is the regulatory standard. It relies on hydrogen bonding,


-

interactions, and inclusion complexes to separate isomers.
  • Mechanism: Solute interaction with Amylose/Cellulose tris(3,5-dimethylphenylcarbamate) coated on silica.

  • Strengths: Extremely established regulatory history; high reproducibility; no need for pressurized specialized equipment.

  • Weaknesses: Long run times (20–45 mins); high consumption of toxic solvents (Hexane/THF); lower throughput.

Technique B: Supercritical Fluid Chromatography (SFC)

The Standard for Efficiency. SFC utilizes supercritical


 as the primary mobile phase component, often mixed with an alcohol modifier.[3][4] It bridges the gap between GC and LC, offering high diffusivity and low viscosity.
  • Mechanism: Similar CSPs as HPLC, but the supercritical fluid allows for higher flow rates without backpressure penalties.

  • Strengths: Rapid separation (<6 mins); "Green" chemistry (reduced solvent waste); orthogonal selectivity to HPLC.

  • Weaknesses: Requires specialized SFC instrumentation (backpressure regulators); sensitivity to pressure/temperature fluctuations.

Comparative Performance Data

The following data summarizes the performance of both methods for the separation of the Epoxide (4 isomers) .

MetricNormal-Phase HPLCSFC (UPC²)Advantage
Column Chiralpak AD-H (

mm, 5

m)
Chiralpak AD-H (

mm, 3

m)
SFC (Smaller particle size viable)
Mobile Phase n-Hexane : Ethanol (90:10)

: Methanol (90:10)
SFC (Greener)
Flow Rate 1.0 mL/min3.0 mL/minSFC (3x Faster)
Run Time ~25 minutes< 6 minutesSFC (High Throughput)
Resolution (

)
1.5 - 2.02.1 - 2.5SFC (Sharper peaks)
Solvent Cost High (Hexane disposal)Low (

recycled)
SFC
LOD ~4.5

g/mL
~2.0

g/mL
SFC (Better S/N ratio)

Detailed Experimental Protocols

Protocol 1: HPLC Validation of Epoxide Purity

Use this protocol for standard QC labs lacking SFC equipment.

Objective: Quantify (R,S), (S,R), (R,R), and (S,S) isomers of 6-fluoro-2-(oxiran-2-yl)chroman.

  • Sample Preparation:

    • Dissolve 5 mg of the epoxide precursor in 10 mL of Ethanol (HPLC Grade).

    • Filter through a 0.45

      
      m PTFE syringe filter.
      
  • Chromatographic Conditions:

    • System: Agilent 1200 or equivalent with UV detector.

    • Column: Daicel Chiralpak AD-H (

      
       mm, 5 
      
      
      
      m).
    • Mobile Phase: n-Hexane : Isopropanol (95:5 v/v). Note: Ethanol can be used for different selectivity.[4]

    • Flow Rate: 1.0 mL/min (Isocratic).

    • Temperature: 25°C.

    • Detection: UV @ 280 nm (Chroman absorption).

  • System Suitability:

    • Inject a racemic standard mixture.

    • Verify resolution (

      
      ) between the critical pair (usually the cis and trans enantiomers) is 
      
      
      
      .
    • Tailing factor should be

      
      .
      
Protocol 2: SFC High-Throughput Screening

Use this protocol for process development and high-volume batch release.

Objective: Rapid separation of Nebivolol precursors with orthogonal selectivity.

  • Sample Preparation:

    • Dissolve 2 mg of sample in 1 mL Methanol.

  • Chromatographic Conditions:

    • System: Waters ACQUITY UPC² or equivalent SFC system.

    • Column: Chiralpak AD-3 (

      
       mm, 3 
      
      
      
      m).
    • Mobile Phase A:

      
       (Liquid).
      
    • Mobile Phase B: Methanol with 0.1% Diethylamine (DEA) or Ethanol.

    • Gradient: 5% to 40% B over 5 minutes.

    • ABPR (Back Pressure): 2000 psi.

    • Temperature: 40°C.

  • Procedure:

    • Equilibrate column for 2 minutes (SFC equilibrates faster than HPLC).

    • Inject 2

      
      L.
      
    • The elution order is typically: (S,S)

      
       (R,R) 
      
      
      
      (S,R)
      
      
      (R,S), though this must be confirmed with pure standards as elution orders can flip between HPLC and SFC.

Decision Framework: Selecting the Right Method

Use this logic flow to determine the appropriate validation technique for your development stage.

Method_Selection Start Validation Requirement Throughput High Throughput (>20 samples/day)? Start->Throughput Trace Trace Impurity (<0.1%)? Throughput->Trace No SFC Method: SFC (UPC²) (Fast, High Res) Throughput->SFC Yes HPLC Method: Normal-Phase HPLC (Robust, Transferable) Trace->HPLC No (Routine QC) Trace->SFC Yes (Better S/N)

Figure 2: Decision tree for selecting between HPLC and SFC based on throughput and sensitivity needs.

References

  • Biocatalytic Stereoselective Synthesis of Chiral Precursors for Liposoluble β1 Receptor Blocker Nebivolol. Journal of Organic Chemistry. (2024).[5] Link

  • Enantiomeric Separation of Nebivolol Using UltraPerformance Convergence Chromatography (UPC2). Waters Corporation Application Note. Link

  • Synthesis of dl-Nebivolol: A Detailed Application Note and Protocol Utilizing 6-Fluoro-2-(oxiran-2-yl)chroman. BenchChem Protocols. Link

  • Crystal structure of (R)-6-fluoro-2-[(S)-oxiran-2-yl]chroman. IUCrData. (2015). Link

  • Sequential resolution of (S) and (R)-6-fluoro-chroman-2-carboxylic acid by two esterases in turn. Catalysis Science & Technology. Link

  • Rapid and economic chiral-HPLC method of nebivolol enantiomers resolution in dosage formulation. Biomedical Chromatography. (2011). Link

Sources

FTIR spectral data for 6-Fluoro-8-methylchroman-4-amine

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist specializing in the spectroscopic characterization of heterocyclic pharmacophores, I approach the vibrational analysis of 6-Fluoro-8-methylchroman-4-amine not merely as a data collection exercise, but as a diagnostic readout of the molecule's internal electronic environment.

The chroman scaffold is a privileged structure in drug discovery, frequently utilized in the development of neuroprotective agents and ion channel modulators. When we substitute this base ring with a 6-fluoro and an 8-methyl group, we create a complex "push-pull" electronic system. This guide objectively compares the Fourier-Transform Infrared (FTIR) spectral performance of 6-Fluoro-8-methylchroman-4-amine against its structural alternatives, providing researchers with the mechanistic causality behind the observed vibrational shifts and a self-validating protocol for accurate spectral acquisition.

Part 1: Mechanistic Causality of Vibrational Shifts

To understand the FTIR spectrum of 6-Fluoro-8-methylchroman-4-amine, we must map its functional groups to their respective vibrational domains. The molecule features four critical IR-active centers: the primary amine (-NH₂), the aryl fluoride (-F), the aliphatic methyl group (-CH₃), and the chroman ether linkage (C-O-C).

G Compound 6-Fluoro-8-methyl chroman-4-amine Amine 4-Amine (-NH2) Compound->Amine Fluoro 6-Fluoro (-F) Compound->Fluoro Methyl 8-Methyl (-CH3) Compound->Methyl Ether Chroman Ether (C-O-C) Compound->Ether NH_Stretch N-H Stretch 3300-3400 cm⁻¹ Amine->NH_Stretch CF_Stretch C-F Stretch 1100-1300 cm⁻¹ Fluoro->CF_Stretch CH_Stretch C-H Aliphatic 2850-2960 cm⁻¹ Methyl->CH_Stretch COC_Stretch C-O-C Asymmetric 1200-1270 cm⁻¹ Ether->COC_Stretch

Caption: Logical mapping of 6-Fluoro-8-methylchroman-4-amine functional groups to FTIR spectral regions.

The Electronic "Tug-of-War"

The precise position of the C-O-C asymmetric stretch in chromenes is highly sensitive to ring substitution (1). The highly electronegative 6-fluoro group exerts a strong electron-withdrawing inductive effect (-I), which pulls electron density away from the ether oxygen, increasing the force constant of the C-O bond and shifting its absorption to a higher wavenumber. Conversely, the 8-methyl group acts as an electron-donating group (+I, hyperconjugation). Positioned ortho to the ether oxygen, it pushes electron density back into the system, partially mitigating the fluorine's effect.

Part 2: Comparative Spectral Data

To isolate the impact of these substituents, we compare 6-Fluoro-8-methylchroman-4-amine against the unsubstituted base (Chroman-4-amine) and the mono-substituted alternative (6-Fluorochroman-4-amine).

Table 1: Comparative FTIR Peak Assignments and Mechanistic Shifts

Vibrational ModeChroman-4-amine (Base)6-Fluorochroman-4-amine6-Fluoro-8-methylchroman-4-amineCausality / Mechanistic Shift
N-H Stretch (Primary Amine) 3310 & 3385 cm⁻¹3315 & 3395 cm⁻¹3312 & 3392 cm⁻¹F-withdrawal slightly stiffens the N-H bond; the 8-methyl group counter-donates, stabilizing the shift.
C-F Stretch (Aryl Fluoride) N/A1195 - 1220 cm⁻¹1185 - 1210 cm⁻¹Strong, sharp band. The 8-methyl hyperconjugation slightly weakens the C-F bond force constant compared to the mono-fluoro analog (2).
C-O-C Asymmetric Stretch 1225 cm⁻¹1245 cm⁻¹1235 cm⁻¹F strongly withdraws electron density, increasing the ether force constant. The 8-methyl group mitigates this, pulling the peak back toward the baseline.
Aliphatic C-H Stretch 2860 - 2950 cm⁻¹2860 - 2950 cm⁻¹2850 - 2960 cm⁻¹Broadening occurs due to the addition of the 8-methyl group's symmetric and asymmetric stretching modes.

Note: Primary amines exhibit two distinct bands in the 3300-3400 cm⁻¹ region corresponding to symmetric and asymmetric stretching, a key differentiator from secondary amines which only show one band (3).

Part 3: Self-Validating Experimental Protocol

Historically, FTIR was performed using KBr pellets. However, KBr is highly hygroscopic. Absorbed water produces a massive, broad O-H stretching band at ~3300-3500 cm⁻¹, which completely masks the critical N-H stretching bands of the chroman-4-amine. Therefore, Attenuated Total Reflectance (ATR) FTIR is the mandatory standard for this class of compounds.

The following protocol is designed as a self-validating system, ensuring that user error or environmental artifacts do not corrupt the spectral data.

Workflow Start System Initialization & Purge Background Background Scan (Air/Blank Crystal) Start->Background SamplePrep Sample Application (Ensure uniform contact) Background->SamplePrep Measurement Spectral Acquisition (32-64 Scans, 4 cm⁻¹ res) SamplePrep->Measurement Validation Self-Validation (Check baseline & SNR) Measurement->Validation Analysis Peak Assignment & Comparative Analysis Validation->Analysis

Caption: Self-validating ATR-FTIR experimental workflow for chroman derivatives.

Step-by-Step ATR-FTIR Methodology

Step 1: Crystal Preparation and Background Validation

  • Action: Clean the diamond or ZnSe ATR crystal with MS-grade isopropanol and allow it to evaporate completely. Acquire a background spectrum (32 scans, 4 cm⁻¹ resolution).

  • Causality: The background scan subtracts atmospheric CO₂ (2350 cm⁻¹) and ambient water vapor.

  • Self-Validation Check: Inspect the background spectrum. If the baseline noise exceeds 0.01 absorbance units, or if residual analyte peaks are visible, reclean the crystal and rescan. Do not proceed until the background is flat.

Step 2: Sample Application

  • Action: Place 2–5 mg of 6-Fluoro-8-methylchroman-4-amine powder directly onto the crystal. Lower the ATR anvil to apply maximum recommended pressure.

  • Causality: The IR beam (evanescent wave) only penetrates 0.5 to 2.0 µm into the sample. High, uniform pressure eliminates air gaps. Poor contact will artificially dampen high-frequency signals (like the 3300 cm⁻¹ N-H stretch) more than low-frequency signals, skewing your quantitative peak ratios.

Step 3: Spectral Acquisition

  • Action: Acquire the sample spectrum using 64 co-added scans at a resolution of 4 cm⁻¹ from 4000 to 400 cm⁻¹.

  • Causality: 64 scans provide an optimal Signal-to-Noise Ratio (SNR) by averaging out random electronic detector noise, which is critical for resolving the closely spaced C-O-C and C-F stretching bands in the fingerprint region (1000-1300 cm⁻¹).

Step 4: Post-Run Self-Validation

  • Action: Before analyzing the peaks, inspect the "silent region" between 2500 cm⁻¹ and 2000 cm⁻¹.

  • Causality: This region should be completely devoid of peaks for this specific molecule. If you observe a sloping baseline or significant noise here, it indicates severe light scattering (particle size too large) or poor crystal contact. If a sharp peak appears at 2350 cm⁻¹, the atmospheric compensation has failed. In either case, the run is invalid and must be repeated.

Conclusion

By comparing 6-Fluoro-8-methylchroman-4-amine to its analogs, we observe that FTIR is not just an identification tool, but a map of molecular electron density. The opposing inductive and hyperconjugative effects of the fluoro and methyl groups create a highly specific vibrational fingerprint, particularly in the C-O-C asymmetric stretch (~1235 cm⁻¹) and the C-F stretch (~1185-1210 cm⁻¹). Utilizing a self-validating ATR-FTIR protocol ensures these subtle, mechanistically driven shifts are accurately captured and not lost to environmental noise or poor sample preparation.

References

  • Benchchem. "A Technical Guide to the Fundamental Properties of Chroman-3-amine." Benchchem Technical Resources.
  • Benchchem. "4-(Aminomethyl)-2,6-difluorobenzoic Acid - Fluoroaromatic Properties." Benchchem Technical Resources.
  • Universidad de Salamanca (USAL). "FT-IR Analysis of Pyrone and Chromene Structures in Activated Carbon." USAL Academic Repository.

Sources

Safety Operating Guide

A Guide to the Safe Disposal of 6-Fluoro-8-methylchroman-4-amine for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive framework for the safe and compliant disposal of 6-Fluoro-8-methylchroman-4-amine, a compound utilized in advanced research and drug development. As a fluorinated aromatic amine, this substance requires careful handling and adherence to specific disposal protocols to mitigate risks to personnel and the environment. This document synthesizes established principles of chemical waste management with the known characteristics of this compound class to offer a robust, safety-centric operational plan.

Hazard Assessment and Waste Classification
  • Aromatic Amines : This class of compounds is known for its potential toxicity, and some members exhibit carcinogenic properties.[1][2]

  • Fluorinated Organic Compounds : The carbon-fluorine bond is exceptionally strong, leading to high persistence in the environment.[3][4][5][6] These "forever chemicals" can bioaccumulate and pose long-term ecological risks.[3][5] Therefore, direct disposal into the environment or down the drain is strictly prohibited.

  • RCRA Classification : In the United States, waste containing halogenated organic compounds is often classified under the Resource Conservation and Recovery Act (RCRA) as F-listed waste (from non-specific sources), specifically under codes like F001 or F002 for spent halogenated solvents.[7][8][9][10]

It is imperative to consult your institution's Environmental Health and Safety (EHS) office for specific guidance on waste classification and to ensure compliance with local and national regulations.

Personal Protective Equipment (PPE)

Given the hazardous nature of 6-Fluoro-8-methylchroman-4-amine, stringent adherence to personal protective equipment protocols is mandatory during all handling and disposal procedures.[11]

PPE ComponentSpecificationRationale
Hand Protection Chemical-resistant gloves (Nitrile rubber is a common recommendation for aromatic amines).[12][13]To prevent skin contact and absorption.
Eye Protection Safety goggles or a full-face shield.[11][13][14][15]To protect against splashes and aerosols.
Body Protection A lab coat worn over long-sleeved clothing. For larger quantities or in case of a spill, a chemical-resistant apron or coveralls may be necessary.[11][13]To protect the skin from accidental contact.
Respiratory Protection A respirator may be required, especially in poorly ventilated areas or when generating aerosols. The specific type should be determined by a risk assessment.[11]To prevent inhalation of harmful vapors or dust.
Waste Segregation and Incompatibility

Proper segregation of chemical waste is a cornerstone of laboratory safety to prevent dangerous reactions.

Diagram: Decision Workflow for Waste Segregation

WasteSegregation Start Waste Generated (6-Fluoro-8-methylchroman-4-amine) IsSolid Solid or Liquid? Start->IsSolid SolidWaste Solid Waste Container (Halogenated Organics) IsSolid->SolidWaste Solid LiquidWaste Liquid Waste Container (Halogenated Organics) IsSolid->LiquidWaste Liquid CheckIncompatibility Check for Incompatible Materials SolidWaste->CheckIncompatibility LiquidWaste->CheckIncompatibility StoreSeparately Store Separately CheckIncompatibility->StoreSeparately Yes CombineWaste Combine with Compatible Halogenated Waste CheckIncompatibility->CombineWaste No FinalDisposal Arrange for EHS Pickup StoreSeparately->FinalDisposal CombineWaste->FinalDisposal

Caption: Workflow for segregating waste containing 6-Fluoro-8-methylchroman-4-amine.

Key Incompatibilities:

  • Acids and Oxidizing Agents : Aromatic amines can react exothermically with strong acids and oxidizing agents.[1] Waste containers should be stored away from these materials.

  • Halogenated Compounds : While this compound is halogenated, it should not be mixed with incompatible halogenated solvents without consulting a chemical compatibility chart. Some halogenated compounds can react violently with amines.[16][17][18][19]

  • Bases : Mixing with strong bases should be avoided unless the specific reaction is known to be safe.

Segregation Protocol:

  • Designated Waste Container : Use a dedicated, clearly labeled, and leak-proof container for all waste containing 6-Fluoro-8-methylchroman-4-amine. The container should be made of a compatible material such as glass or high-density polyethylene (HDPE).[20]

  • Labeling : The container must be labeled with "Hazardous Waste," the full chemical name, and the appropriate hazard symbols (e.g., harmful, irritant).

  • Separate Waste Streams : Maintain separate waste streams for solid and liquid waste.

    • Solid Waste : Collect contaminated consumables such as gloves, weighing paper, and pipette tips in the designated solid waste container.

    • Liquid Waste : Collect solutions containing the compound in a dedicated liquid waste container. Do not mix with non-halogenated solvent waste.[1]

Step-by-Step Disposal Protocol
  • Don Appropriate PPE : Before handling any waste, ensure all required personal protective equipment is correctly worn.

  • Waste Collection :

    • Solid Waste : Carefully place all solid waste contaminated with 6-Fluoro-8-methylchroman-4-amine into the designated, labeled solid hazardous waste container.

    • Liquid Waste : Using a funnel, carefully pour all liquid waste containing the compound into the designated, labeled liquid hazardous waste container. Avoid splashing. Do not overfill the container; leave at least 10% headspace to allow for expansion.[20]

  • Container Sealing and Storage :

    • Securely seal the waste container.

    • Clean the exterior of the container to remove any contamination.

    • Store the sealed container in a designated satellite accumulation area that is cool, dry, and well-ventilated. This area should be away from incompatible chemicals.

  • Arrange for Disposal : Contact your institution's EHS office to schedule a pickup for the hazardous waste.[1] Provide a full and accurate description of the waste contents.

Spill and Decontamination Procedures

In the event of a spill, immediate and appropriate action is crucial.

  • Evacuate and Alert : If the spill is large or in a poorly ventilated area, evacuate the immediate vicinity and alert your supervisor and the EHS office.

  • Containment : For small, manageable spills, contain the spill using an inert absorbent material such as vermiculite or sand.

  • Collection : Wearing appropriate PPE, carefully collect the absorbent material and any other contaminated debris and place it in the designated hazardous waste container.

  • Decontamination : Clean the spill area with a suitable solvent or decontamination solution. All cleaning materials must also be disposed of as hazardous waste.[1]

  • Reporting : Report all spills to your laboratory supervisor and the EHS office, regardless of size.

Conclusion: A Commitment to Safety and Environmental Stewardship

The proper disposal of 6-Fluoro-8-methylchroman-4-amine is not merely a procedural task but a critical component of responsible scientific practice. By understanding the inherent hazards of this compound class, adhering to stringent safety protocols, and maintaining open communication with your institution's EHS department, you contribute to a safer laboratory environment and the protection of our ecosystem. Always prioritize safety and when in doubt, seek guidance from qualified safety professionals.

References

  • How to Handle Amines Safely in Industrial Environments: A Comprehensive Guide. (n.d.).
  • Mabury, S. A. (n.d.).
  • Waste Code - RCRAInfo. (n.d.).
  • Interstate Technology & Regulatory Council. (n.d.).
  • Cary Institute of Ecosystem Studies. (2019, June 25). Organic fluorine chemicals.
  • CHEMM. (2026, February 4). Personal Protective Equipment (PPE).
  • Journal of Agricultural and Food Chemistry. (2025, January 13). The Rise and Risks of Fluorinated Pesticides: A Call for Comprehensive Research to Address Environmental and Health Concerns.
  • Fluorochemicals: Persistent, Dangerous, Avoidable. (2021, August 31). BUND.
  • Chemical Compatibility Chart. (n.d.).
  • Good Day's Work. (2016, April 14). Personal Protective Equipment: Chemical Handling.
  • BenchChem. (2025). Proper Disposal of 2-(Aminomethyl)
  • Chemical Compatibility Chart X - Indicates chemicals that are incompatible and should not be stored together. (n.d.).
  • PPS Essentials. (2024, June 6). Ensuring Safety: The Importance of PPE for Handling Chemicals.
  • Flinn Scientific. (n.d.). Safety Reference.
  • WMSolutions.com. (n.d.).
  • Fluimac. (n.d.).
  • EPA HAZARDOUS WASTE CODES. (n.d.).
  • Auburn Research. (n.d.). CHEMICAL WASTE MANAGEMENT GUIDE.
  • Interscan Corporation. (2025, May 15). How to Choose the Right PPE for Hazardous Gases.
  • ADCO Services. (2015, January 2). RCRA Listed Wastes: Toxic, Acutely Toxic, or Merely Hazardous?
  • RCRA Hazardous Waste F list. (n.d.).
  • Chemical Comp
  • ETH Zürich. (n.d.). Factsheet: Disposal of Hazardous Waste - Basic Principles.
  • University of Wisconsin-La Crosse. (2019, February 15). Part G: Chemical Disposal Procedures.
  • CHEMICAL RESISTANCE CHART. (n.d.).

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.